Product packaging for Galactonic acid(Cat. No.:CAS No. 576-36-3)

Galactonic acid

Cat. No.: B1197488
CAS No.: 576-36-3
M. Wt: 196.16 g/mol
InChI Key: RGHNJXZEOKUKBD-MGCNEYSASA-N
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Description

D-Galactonic acid (C6H12O7) is an aldonic acid derived from the oxidation of D-galactose, where the aldehyde group is converted to a carboxylic acid . This compound is of significant research interest as a valuable bio-based building block, identified for its potential in developing sustainable processes and products . Its applications span diverse fields: in construction, it acts as a set-retarding agent for cement, similar to gluconic acid, by slowing the dehydration of concrete to extend handling times ; in materials science, it serves as a precursor for synthesizing biodegradable polymers, surfactants, and metal-chelating agents ; and in biotechnology, it is a target for microbial production through the metabolic engineering of strains like Pseudomonas putida for the valorization of biomass such as marine macroalgae and dairy waste streams . The research value of D-galactonic acid is further underscored by its role in studying microbial metabolism, as specific transport proteins like DgoT in E. coli are dedicated to its cellular uptake . Its structural similarity to gluconic acid suggests potential for application in food, pharmaceutical, and textile industries . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O7 B1197488 Galactonic acid CAS No. 576-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
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InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHNJXZEOKUKBD-MGCNEYSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O7
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DSSTOX Substance ID

DTXSID301045955, DTXSID701316380
Record name Galactonic acid
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Galactonic acid
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CAS No.

13382-27-9, 576-36-3
Record name Galactonic acid
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Record name Galactonic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 - 136 °C
Record name Galactonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Structure and Stereoisomers of Galactonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Galactonic acid, a six-carbon aldonic acid derived from galactose, is a key molecule in carbohydrate chemistry and metabolism. This document provides an in-depth analysis of its molecular structure, including its open-chain and cyclic lactone forms. A comprehensive overview of its stereoisomers—enantiomers and epimers—is presented. Key physicochemical properties are summarized, and detailed experimental protocols for its synthesis and analysis are provided. Furthermore, its primary metabolic fate in bacteria, the De Ley-Doudoroff pathway, is illustrated to provide context for its biochemical significance. This guide is intended for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Molecular Structure

This compound (C₆H₁₂O₇) is a sugar acid formed by the oxidation of the aldehyde group at the C1 position of galactose to a carboxylic acid.[1] Its structure can be represented in both an open-chain form and cyclic ester forms known as lactones.

Open-Chain Structure

In its linear form, D-galactonic acid is systematically named (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.[1] It possesses a carboxylic acid functional group at C1 and five hydroxyl groups, each attached to the subsequent carbons of the hexanoic acid backbone. The stereochemistry of the chiral centers at C2, C3, C4, and C5 dictates its identity as the D-isomer.

Cyclic Lactone Structures

In solution, this compound exists in equilibrium with its cyclic intramolecular esters, or lactones. These are formed by the condensation of the C1 carboxylic acid with one of the hydroxyl groups along the carbon chain. The most thermodynamically stable and common form is the γ-lactone (gamma-lactone), a five-membered ring formed with the hydroxyl group at the C4 position (D-galactono-1,4-lactone).[2][3] A less stable six-membered δ-lactone (delta-lactone) can also be formed with the C5 hydroxyl group (D-galactono-1,5-lactone).

G Figure 1. Equilibrium of D-Galactonic Acid Forms cluster_open cluster_gamma cluster_delta open D-Galactonic Acid (Linear) gamma gamma-D-Galactonolactone (Stable 5-membered ring) open->gamma Equilibrium delta delta-D-Galactonolactone (Less stable 6-membered ring) open->delta Equilibrium

Figure 1. Equilibrium between the open-chain and cyclic lactone forms of D-Galactonic Acid.

Stereoisomerism of this compound

With four chiral centers (C2, C3, C4, and C5), this compound can exist as 2⁴ = 16 possible stereoisomers. These are categorized as enantiomers and diastereomers (including epimers).

Enantiomers

Enantiomers are non-superimposable mirror images. The enantiomer of D-galactonic acid is L-galactonic acid, systematically named (2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid.[4] D- and L-isomers have identical physical properties, except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

Diastereomers and Epimers

Diastereomers are stereoisomers that are not mirror images. A specific type of diastereomer is an epimer, which differs in the configuration at only one chiral center. The key epimers of D-galactonic acid are:

  • C2 Epimer: D-Talonic acid.

  • C3 Epimer: D-Gulonic acid.[5][6]

  • C4 Epimer: D-Gluconic acid.[5]

G Figure 2. Stereoisomeric Relationships of D-Galactonic Acid Gal D-Galactonic Acid LGal L-Galactonic Acid Gal->LGal Enantiomer (Mirror Image) Tal D-Talonic Acid Gal->Tal C2 Epimer Gul D-Gulonic Acid Gal->Gul C3 Epimer Glu D-Gluconic Acid Gal->Glu C4 Epimer

Figure 2. Key stereoisomers of D-Galactonic Acid, including its enantiomer and C2, C3, and C4 epimers.

Physicochemical Properties

The physical and chemical properties of this compound and its lactones are crucial for their handling, analysis, and application.

PropertyD-Galactonic AcidD-Galactono-1,4-lactoneL-Galactono-1,4-lactone
Molecular Formula C₆H₁₂O₇C₆H₁₀O₆C₆H₁₀O₆
Molecular Weight 196.16 g/mol [1]178.14 g/mol [3]178.14 g/mol [7]
Melting Point 122 °C[8]~134-136 °C134 °C
pKa (Predicted) 3.35 ± 0.35[8]Not ApplicableNot Applicable
Specific Rotation [α]D Data not available~ -78° (inferred)+78.0° ± 3.0° (c=1 in H₂O)
Appearance Solid[1]White solidWhite solid

Note: The specific rotation of D-galactono-1,4-lactone is inferred to be equal in magnitude and opposite in sign to its enantiomer, L-galactono-1,4-lactone.

Experimental Protocols

Synthesis of D-Galactonic Acid via Oxidation of D-Galactose

This protocol describes a common method for synthesizing aldonic acids from their parent aldoses using a mild oxidizing agent like bromine water. The reaction selectively oxidizes the C1 aldehyde to a carboxylic acid.

Materials:

  • D-Galactose

  • Bromine water (saturated solution)

  • Barium carbonate (CaCO₃)

  • Sulfuric acid (H₂SO₄), dilute

  • Ethanol

  • Deionized water

  • Reaction flask, magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of D-galactose in deionized water in a reaction flask.

  • Buffering: Add barium carbonate powder to the solution to act as a buffer, maintaining a slightly acidic to neutral pH to prevent unwanted side reactions.

  • Oxidation: Slowly add saturated bromine water to the stirring galactose solution at room temperature. The disappearance of the bromine color indicates its consumption. Continue addition until a faint, persistent bromine color remains, signifying the completion of the reaction.

  • Neutralization and Precipitation: Allow the reaction to stir for an additional hour. If excess bromine remains, it can be removed by bubbling air through the solution. The excess barium carbonate will have neutralized the hydrobromic acid formed, precipitating as barium bromide.

  • Removal of Barium Ions: Carefully add dilute sulfuric acid to the solution. This will precipitate the barium ions as insoluble barium sulfate (BaSO₄).

  • Filtration: Filter the mixture to remove the barium sulfate precipitate.

  • Concentration: Concentrate the filtrate (which now contains D-galactonic acid) using a rotary evaporator under reduced pressure.

  • Crystallization and Lactonization: The concentrated syrup can be crystallized from ethanol or aqueous ethanol. During concentration and in acidic conditions, the D-galactonic acid will cyclize to form the more stable D-galactono-1,4-lactone.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of sugar acids. Due to their low volatility, a derivatization step is required, typically converting the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.

Materials:

  • Dried sample containing this compound

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., Sorbitol)

  • GC-MS system with a suitable capillary column (e.g., DB-5)

  • Heating block or oven, autosampler vials with inserts

Procedure:

  • Sample Preparation: Lyophilize (freeze-dry) the aqueous sample to complete dryness in a reaction vial. The absence of water is critical for successful silylation.

  • Oximation (Optional but Recommended): To prevent the formation of multiple peaks from cyclic anomers, an oximation step is often performed first. Dissolve the dried sample in a solution of methoxyamine hydrochloride in pyridine. Heat at 30-40°C for 90 minutes to convert the carbonyl group of any residual aldose to a methyloxime.

  • Derivatization (Silylation): Add the silylating reagent (BSTFA + 1% TMCS) to the vial. Seal the vial tightly and heat at 60-70°C for 30-60 minutes. This reaction will convert all active hydrogens (on -OH and -COOH groups) to -Si(CH₃)₃ groups.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS. A splitless injection mode is common.

    • Chromatography: Use a temperature program to separate the components. A typical program might start at 100°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes. Helium is used as the carrier gas.

    • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Scan a mass range of m/z 50-650.

  • Data Analysis: Identify the TMS-derivatized this compound peak based on its retention time and its characteristic mass spectrum, comparing it to a known standard or a spectral library.

Biochemical Significance: The De Ley-Doudoroff Pathway

In many bacteria, particularly Gram-negative species, D-galactonic acid is catabolized via a modified Entner-Doudoroff pathway known as the De Ley-Doudoroff pathway.[9][10] This pathway converts D-galactonate into intermediates of central metabolism, namely pyruvate and glyceraldehyde-3-phosphate.

The key enzymatic steps are:

  • Dehydration: D-galactonate is dehydrated by galactonate dehydratase to form 2-keto-3-deoxy-D-galactonate (KDG).

  • Phosphorylation: KDG is phosphorylated by KDG kinase to yield 2-keto-3-deoxy-6-phospho-D-galactonate (KDPG).

  • Cleavage: KDPG aldolase cleaves KDPG into two three-carbon molecules: pyruvate and D-glyceraldehyde-3-phosphate .

These products then enter glycolysis and other central metabolic pathways to generate energy and biosynthetic precursors.

G Figure 3. Bacterial Catabolism via the De Ley-Doudoroff Pathway cluster_pathway De Ley-Doudoroff Pathway cluster_products Central Metabolism Intermediates Galactonate D-Galactonic Acid KDG 2-Keto-3-deoxy- D-galactonate (KDG) Galactonate->KDG Galactonate Dehydratase KDPG 2-Keto-3-deoxy-6-phospho- D-galactonate (KDPG) KDG->KDPG KDG Kinase (ATP -> ADP) Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase G3P Glyceraldehyde-3-P KDPG->G3P KDPG Aldolase TCA TCA Pyruvate->TCA To TCA Cycle Glycolysis Glycolysis G3P->Glycolysis To Glycolysis

Figure 3. The enzymatic steps of the De Ley-Doudoroff pathway for D-galactonic acid catabolism.

Conclusion

This compound is a structurally diverse molecule with a rich stereochemistry that is fundamental to its biological role. Its existence in equilibrium between open-chain and lactone forms, along with its relationship to numerous stereoisomers, provides a wide range of chemical properties and potential biological activities. The established protocols for its synthesis and analysis enable further research into its function and applications, while an understanding of its metabolic fate through pathways like the De Ley-Doudoroff pathway highlights its importance as a carbon source in microbial systems. This guide serves as a foundational resource for professionals engaged in carbohydrate research and development.

References

The Uncharted Potential of D-Galactonic Acid: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-galactonic acid, a sugar acid derived from D-galactose, is an emerging platform chemical with significant potential in the pharmaceutical, food, and polymer industries. Its versatile chemical structure allows for its use as a building block for various specialty chemicals and biodegradable polymers. Furthermore, its role in biological pathways is of growing interest for drug development and metabolic engineering. This technical guide provides an in-depth exploration of the natural sources of D-galactonic acid and the intricate biosynthetic pathways that govern its formation, with a focus on microbial systems. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways to facilitate further research and development in this promising field.

Natural Sources of D-Galactonic Acid

While D-galactonic acid is not found in high concentrations as a free acid in nature, its precursor, D-galacturonic acid, is a major component of pectin, a complex polysaccharide abundant in the cell walls of many plants. Pectin-rich biomass, therefore, represents a significant and readily available feedstock for the production of D-galactonic acid through microbial fermentation.

Natural Source (Pectin-Rich)Typical D-Galacturonic Acid Content (% w/w)Reference
Citrus Peel20 - 30[1]
Sugar Beet Pulp15 - 25[1]
Apple Pomace10 - 15
Sunflower Heads15 - 25

Note: The concentration of free D-galactonic acid in these sources is generally low and not well-documented. The primary value of these materials lies in their D-galacturonic acid content, which can be converted to D-galactonic acid.

Microbial Biosynthesis of D-Galactonic Acid

Microorganisms, particularly bacteria and fungi, have evolved sophisticated pathways for the catabolism of sugars, including D-galactose and D-galacturonic acid. These pathways can be harnessed and engineered for the efficient biosynthesis of D-galactonic acid.

The De Ley-Doudoroff Pathway

The primary route for D-galactose catabolism in many bacteria, such as Pseudomonas and Escherichia coli, is the De Ley-Doudoroff pathway.[2][3] This pathway involves the direct oxidation of D-galactose to D-galactono-1,5-lactone, which is then hydrolyzed to D-galactonic acid. This initial step is a key target for the overproduction of D-galactonic acid.

The subsequent steps of the pathway convert D-galactonic acid into intermediates of central metabolism. By disrupting the genes responsible for these downstream reactions, metabolic engineers can create microbial cell factories that accumulate and secrete D-galactonic acid.

de_ley_doudoroff_pathway D_Galactose D_Galactose D_Galactono_lactone D-Galactono-1,5-lactone D_Galactose->D_Galactono_lactone Galactose dehydrogenase D_Galactonic_acid D-Galactonic Acid D_Galactono_lactone->D_Galactonic_acid Galactonolactonase KDG 2-Keto-3-deoxy- D-galactonate D_Galactonic_acid->KDG D-Galactonate dehydratase KDPG 2-Keto-3-deoxy-6-phospho- D-galactonate KDG->KDPG 2-Keto-3-deoxy- D-galactonate kinase G3P Glyceraldehyde- 3-phosphate KDPG->G3P KDPG aldolase Pyruvate Pyruvate KDPG->Pyruvate KDPG aldolase fungal_galacturonic_acid_pathway D_Galacturonic_acid D-Galacturonic Acid L_Galactonic_acid L-Galactonic Acid D_Galacturonic_acid->L_Galactonic_acid D-Galacturonic acid reductase KDLG 2-Keto-3-deoxy- L-galactonate L_Galactonic_acid->KDLG L-Galactonate dehydratase L_Glyceraldehyde L_Glyceraldehyde KDLG->L_Glyceraldehyde 2-Keto-3-deoxy- L-galactonate aldolase Pyruvate Pyruvate KDLG->Pyruvate 2-Keto-3-deoxy- L-galactonate aldolase hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation 1. Centrifuge Filtration Filtration Centrifugation->Filtration HPLC_Vial HPLC_Vial Filtration->HPLC_Vial 2. Filter HPLC_System HPLC_System HPLC_Vial->HPLC_System 3. Inject Chromatogram Chromatogram HPLC_System->Chromatogram 4. Detect Concentration Concentration Chromatogram->Concentration 5. Analyze heterologous_expression_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_confirmation Confirmation PCR PCR Digestion Digestion PCR->Digestion 1. Amplify Gene Ligation Ligation Digestion->Ligation 3. Ligate Vector Vector Vector->Digestion 2. Digest Vector Transformation_Cloning Transformation_Cloning Ligation->Transformation_Cloning 4. Transform Transformation_Expression Transformation_Expression Transformation_Cloning->Transformation_Expression 5. Transform Expression Host Culture_Growth Culture_Growth Transformation_Expression->Culture_Growth 6. Grow Culture Induction Induction Culture_Growth->Induction 7. Induce with IPTG SDS_PAGE SDS_PAGE Induction->SDS_PAGE 8. Analyze Protein Enzyme_Assay Enzyme_Assay Induction->Enzyme_Assay 9. Confirm Activity

References

Metabolic Pathway of Galactonic Acid in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galactonic acid, a sugar acid derived from galactose, serves as a carbon and energy source for a variety of microorganisms. The metabolic pathways for its utilization differ significantly between bacteria and fungi, offering a landscape of unique enzymes and intermediates. Understanding these pathways is crucial for applications in metabolic engineering, biofuel production, and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core metabolic routes of this compound in microorganisms, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study.

Bacterial Metabolism of D-Galactonic Acid: The DeLey-Doudoroff Pathway

In bacteria such as Escherichia coli and members of the Pseudomonas and Azotobacter genera, D-galactonic acid is catabolized through a modified Entner-Doudoroff pathway known as the DeLey-Doudoroff pathway. This pathway involves a series of enzymatic reactions that convert D-galactonate into intermediates of central metabolism.

The key steps are:

  • Dehydration: D-galactonate is dehydrated by D-galactonate dehydratase to form 2-keto-3-deoxy-D-galactonate (KDG).

  • Phosphorylation: KDG is then phosphorylated by 2-keto-3-deoxy-D-galactonate kinase to yield 2-keto-3-deoxy-6-phospho-D-galactonate (KDPG).

  • Aldol Cleavage: Finally, 2-keto-3-deoxy-6-phospho-D-galactonate aldolase cleaves KDPG into pyruvate and D-glyceraldehyde-3-phosphate, which can directly enter glycolysis.

bacterial_galactonic_acid_pathway D_Galactonate D-Galactonate KDG 2-Keto-3-deoxy-D-galactonate D_Galactonate->KDG D-Galactonate Dehydratase KDPG 2-Keto-3-deoxy-6-phospho-D-galactonate KDG->KDPG 2-Keto-3-deoxy-D-galactonate Kinase Pyruvate Pyruvate KDPG->Pyruvate 2-Keto-3-deoxy-6-phospho-D-galactonate Aldolase GAP D-Glyceraldehyde-3-phosphate KDPG->GAP 2-Keto-3-deoxy-6-phospho-D-galactonate Aldolase Glycolysis Glycolysis Pyruvate->Glycolysis GAP->Glycolysis

Bacterial DeLey-Doudoroff Pathway for D-Galactonic Acid Catabolism.

Quantitative Data: Bacterial Pathway Enzymes
EnzymeEC NumberSource OrganismKmVmaxkcatOptimal pHOptimal Temp. (°C)
D-Galactonate Dehydratase4.2.1.6Mycobacterium butyricum1 mM (D-Galactonate)--7.8 - 8.0-
2-Keto-3-deoxy-D-galactonate Kinase2.7.1.58Escherichia coli---~7.050
2-Keto-3-deoxy-6-phospho-D-galactonate Aldolase4.1.2.21Azotobacter vinelandii38 µM (KDPG)625 µmol/min/mg---

Data not available is denoted by "-".

Fungal Metabolism of D-Galacturonic Acid to L-Galactonic Acid Intermediates

Filamentous fungi, such as Aspergillus niger and Trichoderma reesei (anamorph of Hypocrea jecorina), utilize a distinct pathway for the catabolism of D-galacturonic acid, which proceeds through L-galactonic acid.

The key steps are:

  • Reduction: D-galacturonic acid is first reduced to L-galactonate by an NADPH-dependent D-galacturonic acid reductase .

  • Dehydration: L-galactonate is then dehydrated by L-galactonate dehydratase to produce 2-keto-3-deoxy-L-galactonate.

  • Aldol Cleavage: This intermediate is cleaved by 2-keto-3-deoxy-L-galactonate aldolase into pyruvate and L-glyceraldehyde.

  • Final Reduction: L-glyceraldehyde is subsequently reduced to glycerol by an NADPH-dependent L-glyceraldehyde reductase .

fungal_galactonic_acid_pathway D_Galacturonic_Acid D-Galacturonic Acid L_Galactonate L-Galactonate D_Galacturonic_Acid->L_Galactonate D-Galacturonic Acid Reductase (NADPH) KDLG 2-Keto-3-deoxy-L-galactonate L_Galactonate->KDLG L-Galactonate Dehydratase Pyruvate Pyruvate KDLG->Pyruvate 2-Keto-3-deoxy-L-galactonate Aldolase L_Glyceraldehyde L-Glyceraldehyde KDLG->L_Glyceraldehyde 2-Keto-3-deoxy-L-galactonate Aldolase Central_Metabolism Central Metabolism Pyruvate->Central_Metabolism Glycerol Glycerol L_Glyceraldehyde->Glycerol L-Glyceraldehyde Reductase (NADPH) Glycerol->Central_Metabolism

Fungal Pathway for D-Galacturonic Acid Catabolism via L-Galactonate.

Quantitative Data: Fungal Pathway Enzymes
EnzymeEC NumberSource OrganismKmVmaxkcatOptimal pHOptimal Temp. (°C)
D-Galacturonic Acid Reductase1.1.1.365Hypocrea jecorina-----
L-Galactonate Dehydratase4.2.1.146Trichoderma reesei-----
2-Keto-3-deoxy-L-galactonate Aldolase4.1.2.54Hypocrea jecorina3.5 mM (L-threo-3-deoxy-hexulosonate), 0.5 mM (Pyruvate), 1.2 mM (L-glyceraldehyde)----
L-Glyceraldehyde Reductase1.1.1.372Aspergillus niger-----

Data not available is denoted by "-".

Experimental Protocols

A generalized workflow for the purification and characterization of enzymes in the this compound metabolic pathways is presented below.

experimental_workflow cluster_0 Enzyme Production & Purification cluster_1 Enzyme Characterization Microorganism_Culture Microorganism Culture (e.g., E. coli, A. niger) Cell_Lysis Cell Lysis (Sonication/French Press) Microorganism_Culture->Cell_Lysis Centrifugation Centrifugation to remove cell debris Cell_Lysis->Centrifugation Protein_Purification Protein Purification (e.g., Affinity, Ion-Exchange, Size-Exclusion Chromatography) Centrifugation->Protein_Purification Purity_Analysis Purity Analysis (SDS-PAGE) Protein_Purification->Purity_Analysis Enzyme_Assay Enzyme Activity Assay (Spectrophotometric) Purity_Analysis->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Enzyme_Assay->Kinetic_Analysis Optimal_Conditions Determination of Optimal pH and Temperature Enzyme_Assay->Optimal_Conditions Substrate_Specificity Substrate Specificity Analysis Enzyme_Assay->Substrate_Specificity

The Physiological Role of Galactonic Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth exploration of the physiological roles of galactonic acid and its immediate precursors in plant metabolism, with a focus on its involvement in key biosynthetic pathways and its potential relevance to industrial and pharmaceutical applications.

Introduction

D-galactonic acid, a sugar acid derived from D-galactose, and its precursor, D-galacturonic acid, are central players in the complex web of plant carbohydrate metabolism. While not as abundant in its free form, this compound is a key intermediate in pathways originating from major cell wall components and leading to vital compounds such as L-ascorbic acid (Vitamin C). This guide delineates the known metabolic pathways involving this compound, presents available quantitative data, details relevant experimental protocols, and explores its broader biological significance and potential applications.

Biosynthesis of this compound Precursors

The primary route to this compound in plants begins with the biosynthesis of UDP-D-galacturonic acid, the activated form of D-galacturonic acid. This nucleotide sugar is a critical precursor for the synthesis of pectin, a major component of the plant cell wall.[1][2][3]

The key enzymatic step is the epimerization of UDP-D-glucuronic acid to UDP-D-galacturonic acid, catalyzed by UDP-D-glucuronate 4-epimerase (GAE) .[1][3][4] In Arabidopsis thaliana, GAE is a membrane-anchored protein, suggesting its localization to endomembrane systems like the Golgi apparatus, where it supplies UDP-D-galacturonic acid for pectin synthesis.[3][4]

Signaling Pathway: Biosynthesis of UDP-D-Galacturonic Acid

UDP_Galacturonic_Acid_Biosynthesis UDP_Glc UDP-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-Glucose Dehydrogenase UDP_GalA UDP-D-Galacturonic Acid UDP_GlcA->UDP_GalA UDP-D-Glucuronate 4-Epimerase (GAE) UDP_Xyl UDP-Xylose UDP_GlcA->UDP_Xyl UDP-Glucuronate Decarboxylase Pectin Pectin UDP_GalA->Pectin UDP_Xyl->UDP_GalA Inhibition UDP_Ara UDP-Arabinose UDP_Xyl->UDP_Ara UDP_Ara->UDP_GalA Inhibition

Caption: Biosynthesis of UDP-D-Galacturonic Acid and its inhibition.

Metabolic Fates of Galacturonic and this compound

Role in L-Ascorbic Acid (Vitamin C) Biosynthesis

One of the most significant roles of D-galacturonic acid is its participation in an alternative pathway for L-ascorbic acid biosynthesis.[5][6][7] This pathway is particularly active in ripening fruits like strawberries, where pectin degradation releases D-galacturonic acid.[5][7][8]

The key enzyme in this pathway is D-galacturonic acid reductase (GalUR) , which reduces D-galacturonic acid to L-galactonic acid.[3][5][8] Overexpression of the strawberry GalUR gene in Arabidopsis thaliana has been shown to increase Vitamin C content by two- to threefold.[5] L-galactonic acid is then converted to L-galactono-1,4-lactone, which is subsequently oxidized to L-ascorbic acid.[3][8]

Metabolic Pathway: D-Galacturonate to L-Ascorbic Acid

Ascorbic_Acid_Pathway Pectin Pectin (Cell Wall) GalA D-Galacturonic Acid Pectin->GalA Pectin Degradation (e.g., Pectate Lyase) L_Galac_Acid L-Galactonic Acid GalA->L_Galac_Acid D-Galacturonic Acid Reductase (GalUR) (NADPH-dependent) L_Galac_Lactone L-Galactono-1,4-lactone L_Galac_Acid->L_Galac_Lactone Aldonolactonase (putative) Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galac_Lactone->Ascorbic_Acid L-Galactono-1,4-lactone Dehydrogenase

Caption: The D-Galacturonate pathway for L-Ascorbic Acid biosynthesis.

Catabolism of D-Galacturonic Acid

While a complete catabolic pathway for D-galacturonic acid has not been fully elucidated in plants, a well-characterized pathway exists in fungi. This pathway serves as a valuable reference. In fungi, D-galacturonic acid is catabolized through a series of enzymatic steps to yield pyruvate and glycerol.[2] The initial step is the reduction of D-galacturonic acid to L-galactonic acid by D-galacturonate reductase, the same enzyme involved in the ascorbate biosynthesis pathway.[2][3]

The subsequent steps in the fungal pathway involve:

  • L-galactonate dehydratase : Converts L-galactonic acid to 2-keto-3-deoxy-L-galactonate.

  • 2-keto-3-deoxy-L-galactonate aldolase : Cleaves 2-keto-3-deoxy-L-galactonate into pyruvate and L-glyceraldehyde.

  • L-glyceraldehyde reductase : Reduces L-glyceraldehyde to glycerol.

The presence and activity of a similar complete pathway in plants remain an area for further investigation.

Quantitative Data

Quantitative data on the concentration of free this compound in plant tissues is currently scarce in the literature. Most metabolomic studies focus on more abundant sugars and organic acids, or they measure total galacturonic acid content after hydrolysis of cell wall pectin. However, kinetic parameters for key enzymes have been determined.

Table 1: Kinetic Properties of Arabidopsis thaliana UDP-D-Glucuronate 4-Epimerase (GAE1)

ParameterValueReference
Apparent Km for UDP-GlcA0.19 mM[4]
pH Optimum7.6[4]
Equilibrium Constant (UDP-GalA/UDP-GlcA)1.3[4]

Table 2: Inhibitors of Arabidopsis thaliana UDP-D-Glucuronate 4-Epimerase (GAE1)

InhibitorEffectReference
UDP-D-XyloseStrong Inhibition[4]
UDPStrong Inhibition[1]
UDP-ArabinoseStrong Inhibition[1]
UDP-D-GlucoseNo Inhibition[4]
UDP-D-GalactoseNo Inhibition[4]

Signaling Role

While there is currently no direct evidence for monomeric galactonic or galacturonic acid acting as a signaling molecule in plants, oligomers of galacturonic acid, known as oligogalacturonides (OGAs) , are well-established Damage-Associated Molecular Patterns (DAMPs). OGAs are released upon the partial degradation of pectin in the cell wall by microbial enzymes during pathogen attack or by endogenous plant enzymes during development.

These OGAs can trigger a range of defense responses, including the production of reactive oxygen species (ROS), reinforcement of the cell wall, and the synthesis of phytoalexins. This signaling cascade is a critical part of the plant's innate immune system.

Relevance to Drug Development and Industrial Applications

The metabolic pathways involving this compound and its precursors offer several points of interest for drug development and biotechnology.

  • Enzyme Inhibition: D-galactono-1,4-lactone, an intermediate in the ascorbate synthesis pathway, is a known competitive inhibitor of β-galactosidases.[9] This property could be explored for the development of therapeutic agents targeting carbohydrate metabolism.

  • Drug Delivery: Pectin, the polymer of D-galacturonic acid, is extensively used in the pharmaceutical industry for controlled-release drug delivery systems, particularly for targeting the colon.[9][10] Its biodegradability by the gut microbiota makes it an ideal carrier for colon-specific drugs.[9]

  • Biotechnological Production of Platform Chemicals: D-galacturonic acid, derived from pectin-rich agricultural waste, is a valuable substrate for the biotechnological production of galactaric acid (mucic acid).[10][11][12] Galactaric acid is a platform chemical that can be used as a precursor for various polymers, including nylons, and other high-value products.[11][13]

Experimental Protocols

Extraction and Quantification of Free Sugar Acids (including this compound) by LC-MS/MS

This is a generalized protocol as specific methods for free this compound are not widely published. It is based on established methods for polar metabolite analysis.[4][14][15][16]

Experimental Workflow

LCMS_Workflow Start Plant Tissue Sampling (Flash-freeze in liquid N2) Grind Grind to a fine powder Start->Grind Extract Extraction with cold 80% Methanol / 20% Water Grind->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dry Dry under vacuum Collect->Dry Resuspend Resuspend in Mobile Phase A Dry->Resuspend Filter Filter (0.22 µm) Resuspend->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: General workflow for the extraction of polar metabolites for LC-MS/MS.

  • Extraction:

    • Homogenize 50-100 mg of frozen, ground plant tissue in 1 mL of ice-cold 80% (v/v) methanol.

    • Vortex thoroughly and incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry it completely using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Resuspension: Resuspend the dried extract in 100 µL of the initial mobile phase.

    • Column: Use a column suitable for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar reversed-phase column (e.g., Synergi Hydro-RP).[4]

    • Mobile Phase: A typical gradient could be:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for acidic compounds.

      • Detection: Use a tandem mass spectrometer (e.g., QTRAP or Q-TOF) operating in Multiple Reaction Monitoring (MRM) mode for quantification. The specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For this compound (C6H12O7, MW: 196.16), the precursor ion would be [M-H]- at m/z 195.05.

D-Galacturonic Acid Reductase (GalUR) Enzyme Assay

This protocol is adapted from studies on fungal and recombinant GalUR and would require optimization for specific plant tissues.[3][5]

  • Protein Extraction:

    • Homogenize plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM DTT, and protease inhibitors).

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

    • Use the supernatant for the enzyme assay. Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Assay Mixture (Total Volume 1 mL):

    • 100 mM Buffer (e.g., MES-NaOH, pH 6.0)

    • 10 mM D-galacturonic acid (substrate)

    • 0.2 mM NADPH (cofactor)

    • Plant protein extract (e.g., 50-100 µg total protein)

  • Procedure:

    • Initiate the reaction by adding the protein extract.

    • Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer. This decrease corresponds to the oxidation of NADPH.

    • Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

Conclusion and Future Perspectives

This compound and its immediate precursors are integral to plant metabolism, linking cell wall dynamics with the synthesis of essential compounds like L-ascorbic acid. While the biosynthetic pathways are relatively well-understood, significant gaps remain in our knowledge of the catabolism, transport, and potential direct signaling roles of free this compound in plants. The lack of quantitative data on the free this compound pool under various physiological and stress conditions is a notable area for future research, which could be addressed with advanced metabolomic techniques. From a practical standpoint, the pathways involving this compound offer promising avenues for both the nutritional enhancement of crops and the development of sustainable biotechnological processes for producing platform chemicals and novel pharmaceuticals. Further research into the enzymes of these pathways could uncover new targets for metabolic engineering and drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of Galactonic Acid and Its Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-galactonic acid and its common salts. The information presented is intended to support research, development, and formulation activities in the pharmaceutical and biotechnology sectors. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and visualizes relevant metabolic pathways.

Physicochemical Properties of D-Galactonic Acid

D-galactonic acid is a sugar acid derived from the oxidation of galactose. Its properties are crucial for understanding its behavior in biological systems and for its application in various scientific fields.

Table 1: Physicochemical Properties of D-Galactonic Acid

PropertyValueReferences
Molecular Formula C₆H₁₂O₇[1]
Molecular Weight 196.16 g/mol [2]
Appearance White powder or granular solid[1]
Melting Point 131-136 °C[2]
pKa 3.35 ± 0.35 (Predicted)[1]
Water Solubility Freely soluble[1]
Solubility in other solvents Slightly soluble in alcohol; Insoluble in ether and most other organic solvents[1]
Specific Optical Rotation -6.7° (c=1 g/100 mL water, 20°C) to +12.95° (water, 25°C); Mutarotatory[1]

Physicochemical Properties of Galactonate Salts

The salt form of galactonic acid can significantly influence its physical properties, such as solubility and stability, which are critical parameters in drug development and formulation. While data for some salts are available, comprehensive physicochemical data for a full range of salts are not widely published.

Table 2: Physicochemical Properties of Galactonate Salts

SaltMolecular FormulaMolecular Weight ( g/mol )Known PropertiesReferences
Sodium Galactonate C₆H₁₁NaO₇218.14---[3]
Calcium Galactonate C₁₂H₂₂CaO₁₄430.37 (anhydrous)---[4]
Potassium Galactonate C₆H₁₁KO₇234.25Data not readily available
Lithium Galactonate C₆H₁₁LiO₇202.09Data not readily available
Zinc Galactonate C₁₂H₂₂O₁₄Zn495.78Data not readily available
Magnesium Galactonate C₁₂H₂₂MgO₁₄454.68Data not readily available

Experimental Protocols

The following sections describe the general methodologies used to determine the key physicochemical properties of this compound and its salts.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of acid, is identified from the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point.

Determination of Melting Point

The melting point is a fundamental physical property used to identify and assess the purity of a solid substance.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample of this compound or its salt is packed into a capillary tube to a height of 2-3 mm.[5][6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[5]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[6] For pure substances, this range is typically narrow.[5]

Measurement of Optical Rotation

Optical rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.

Methodology:

  • Solution Preparation: A solution of known concentration of the this compound or its salt is prepared in a suitable solvent, typically water.

  • Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length. Monochromatic light (usually from a sodium lamp, 589 nm) is passed through the solution.

  • Angle of Rotation Measurement: The analyzer of the polarimeter is rotated until the light intensity is at a minimum or maximum, and the angle of rotation is recorded.[7]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[7]

Determination of Solubility

Solubility is a critical parameter for drug development, affecting bioavailability and formulation.

Methodology:

  • Equilibrium Method: An excess amount of the solid this compound or its salt is added to a known volume of the solvent (e.g., water) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (i.e., the solution is saturated).

  • Sample Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a refractive index or UV detector, or by gravimetric analysis after solvent evaporation.

Stability Assessment

The chemical stability of this compound and its salts is crucial for determining storage conditions and shelf-life.

Methodology:

  • Stress Testing (Forced Degradation): Samples of the substance are exposed to various stress conditions, such as elevated temperature, humidity, light, and different pH values (acidic and basic solutions).[8]

  • Sample Analysis: At specified time intervals, the stressed samples are analyzed using a stability-indicating analytical method, typically HPLC. This method should be able to separate the intact substance from its degradation products.

  • Data Evaluation: The extent of degradation is quantified, and the degradation products are identified if possible. This information helps to understand the degradation pathways and to develop stable formulations.

Biological Significance and Metabolic Pathways

This compound is an intermediate in the metabolism of galactose in some organisms. One of the key pathways is the De Ley-Doudoroff pathway.

The De Ley-Doudoroff Pathway

This pathway is an alternative to the more common Leloir pathway for galactose metabolism and is found in some bacteria, such as Pseudomonas.[9][10] It involves the direct oxidation of galactose to galactono-γ-lactone, which is then hydrolyzed to galactonate.

De_Ley_Doudoroff_Pathway Galactose D-Galactose Galactonolactone D-Galactono-γ-lactone Galactose->Galactonolactone Galactose dehydrogenase Galactonate D-Galactonate Galactonolactone->Galactonate Lactonase KDG 2-keto-3-deoxy- D-galactonate Galactonate->KDG Galactonate dehydratase KDPG 2-keto-3-deoxy-6-phospho- D-galactonate KDG->KDPG KDG kinase Pyruvate Pyruvate KDPG->Pyruvate KDPG aldolase G3P Glyceraldehyde-3-phosphate KDPG->G3P KDPG aldolase

Caption: The De Ley-Doudoroff pathway for D-galactose metabolism.

Conclusion

References

Enzymatic Conversion of D-Galactose to Galactonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of D-galactose to galactonic acid represents a significant advancement in biocatalysis, offering a highly specific and environmentally benign alternative to traditional chemical oxidation methods. This technical guide provides a comprehensive overview of the core principles, methodologies, and quantitative data associated with this biotransformation. Key enzymes, including galactose oxidase and galactose dehydrogenase, are examined in detail, covering their mechanisms of action, kinetic properties, and optimal reaction conditions. This document also outlines detailed experimental protocols for performing the enzymatic conversion and for the subsequent quantification of the product, this compound. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of biocatalysis, carbohydrate chemistry, and pharmaceutical sciences.

Introduction

This compound, a sugar acid derived from the oxidation of D-galactose, is a valuable platform chemical with applications in the pharmaceutical, food, and cosmetic industries. Traditionally, its synthesis has relied on chemical methods that often require harsh reaction conditions, toxic reagents, and result in the formation of undesirable byproducts. The enzymatic conversion of D-galactose to this compound has emerged as a promising alternative, leveraging the high specificity and efficiency of biocatalysts to achieve a cleaner and more sustainable production process.

This guide will delve into the technical aspects of this enzymatic conversion, focusing on the two primary enzymes responsible for this transformation: Galactose Oxidase (GO) and Galactose Dehydrogenase (GDH).

Key Enzymes and a Reaction Mechanism

The enzymatic oxidation of D-galactose to this compound primarily proceeds through the formation of an intermediate, D-galactono-1,5-lactone, which subsequently hydrolyzes, either spontaneously or enzymatically, to this compound.[1] Two key enzymes are predominantly utilized for this initial oxidation step.

Galactose Oxidase (GO)

Galactose oxidase (EC 1.1.3.9) is a copper-containing enzyme that catalyzes the oxidation of the primary alcohol at the C6 position of D-galactose to an aldehyde, forming D-galacto-hexodialdose, which in solution exists in equilibrium with the cyclic hemiacetal, D-galactono-1,5-lactone.[2][3][4] The enzyme utilizes molecular oxygen as an electron acceptor, producing hydrogen peroxide as a byproduct.[3]

The catalytic mechanism of galactose oxidase is proposed to be a ping-pong mechanism involving radical intermediates.[3][5] The enzyme cycles between an oxidized state, containing Cu(II) and a unique cysteinyl-tyrosine radical, and a reduced state with Cu(I).[3][5] The reaction is a kinetically sequential process.[2][5]

Galactose Dehydrogenase (GDH)

Galactose dehydrogenase (EC 1.1.1.48) also catalyzes the oxidation of D-galactose to D-galactonolactone.[1] Unlike galactose oxidase, this enzyme typically utilizes nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺) as the electron acceptor. The resulting D-galactonolactone then hydrolyzes to form this compound.[1]

Quantitative Data

The efficiency of the enzymatic conversion of D-galactose to this compound can be evaluated through various quantitative parameters, including enzyme kinetics and product yields.

Enzyme Kinetics

The kinetic parameters of galactose oxidase have been a subject of several studies. The reaction is characterized by second-order kinetics.[5]

EnzymeSubstrateKinetic ParameterValueReference
Galactose OxidaseD-GalactoseApparent second-order rate constant for protio-substrate oxidation (kred)1.5 x 10⁴ M⁻¹ s⁻¹[3][5]
Galactose OxidaseOxygenApparent second-order rate constant for O₂ reduction (kox)8 x 10⁶ M⁻¹ s⁻¹[3][5]
Product Yields

Various biocatalytic systems, including whole-cell catalysis, have been developed for the production of this compound, with some achieving high product yields.

Biocatalytic SystemSubstrateProductYieldReference
Whole-cell catalysis with Gluconobacter oxydansD-GalactoseCalcium galactonate96.9%[6]
Pseudomonas putida KT2440 (pBB‐GDH1)Galactose in whey powder hydrolysateThis compound-[7]

Experimental Protocols

This section provides detailed methodologies for the enzymatic conversion of D-galactose to this compound and the subsequent quantification of the product.

Enzymatic Conversion of D-Galactose to this compound using Galactose Oxidase

This protocol is a representative example and may require optimization based on the specific enzyme source and desired scale.

Materials:

  • D-Galactose

  • Galactose Oxidase (from Fusarium sp. or other sources)

  • Catalase (to decompose the hydrogen peroxide byproduct)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Reaction vessel with stirring and temperature control

  • Oxygen supply (air or pure oxygen)

Procedure:

  • Reaction Setup: Prepare a solution of D-galactose in the phosphate buffer in the reaction vessel. The concentration of D-galactose can range from 10 to 100 g/L, depending on the experimental goals.

  • Enzyme Addition: Add galactose oxidase and catalase to the reaction mixture. The optimal enzyme concentration should be determined empirically. A typical starting point is 10-100 units of galactose oxidase per gram of D-galactose.

  • Reaction Conditions: Maintain the reaction at a constant temperature, typically between 25-37°C, with continuous stirring. Provide a steady supply of oxygen to the reaction mixture, as it is a substrate for galactose oxidase.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the consumption of D-galactose or the formation of this compound over time using analytical methods such as HPLC or colorimetric assays.

  • Reaction Termination: Once the desired conversion is achieved, the reaction can be terminated by heat inactivation of the enzymes (e.g., heating at 80°C for 10 minutes) or by other methods such as ultrafiltration to remove the enzymes.

  • Product Isolation: The this compound can be purified from the reaction mixture using techniques like ion-exchange chromatography.

Quantification of this compound

Several methods can be employed for the quantification of this compound.

HPLC is a precise method for the determination of uronic acid constituents.[8]

  • Column: A suitable ion-exchange or reversed-phase column.

  • Mobile Phase: An appropriate buffer system, for example, dilute sulfuric acid.

  • Detection: Refractive index (RI) detector or UV detector at a low wavelength (e.g., 210 nm).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure this compound.

Colorimetric assays provide a simpler and often faster method for quantification. The m-hydroxydiphenyl-sulfuric acid method is a commonly used colorimetric assay for uronic acids.[9]

Principle: In the presence of hot sulfuric acid, uronic acids are dehydrated to form furfural derivatives, which then react with m-hydroxydiphenyl to produce a colored complex that can be measured spectrophotometrically.

Procedure (General Outline):

  • Sample Preparation: The sample containing this compound is diluted to fall within the linear range of the assay.

  • Reaction with Sulfuric Acid: The sample is mixed with a concentrated sulfuric acid solution containing a borate catalyst and heated in a boiling water bath.

  • Color Development: After cooling, a solution of m-hydroxydiphenyl in sodium hydroxide is added, and the mixture is incubated to allow for color development.

  • Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically around 520 nm).

  • Quantification: The concentration of this compound is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of galacturonic acid (which is often used as a standard for uronic acid assays).

Visualizations

Signaling Pathway: Enzymatic Conversion of D-Galactose

Enzymatic_Conversion_Pathway D_Galactose D-Galactose Galactonolactone D-Galactono-1,5-lactone D_Galactose->Galactonolactone Galactose Oxidase / Galactose Dehydrogenase Galactonic_Acid This compound Galactonolactone->Galactonic_Acid Hydrolysis

Caption: Enzymatic oxidation of D-galactose to this compound.

Experimental Workflow for Enzymatic Conversion

Experimental_Workflow Start Start: Prepare D-Galactose Solution Add_Enzymes Add Galactose Oxidase & Catalase Start->Add_Enzymes Incubate Incubate under Controlled Conditions (Temperature, pH, O2) Add_Enzymes->Incubate Monitor Monitor Reaction Progress (e.g., HPLC) Incubate->Monitor Terminate Terminate Reaction (e.g., Heat Inactivation) Monitor->Terminate Purify Purify this compound (e.g., Chromatography) Terminate->Purify End End: Purified this compound Purify->End

Caption: General workflow for the enzymatic synthesis of this compound.

Conclusion

The enzymatic conversion of D-galactose to this compound offers a highly attractive route for the synthesis of this valuable sugar acid. The use of enzymes like galactose oxidase and galactose dehydrogenase provides high specificity, mild reaction conditions, and the potential for high yields, aligning with the principles of green chemistry. This technical guide has provided an in-depth overview of the key enzymes, their mechanisms, quantitative data, and detailed experimental protocols to aid researchers in this field. The continued development of robust and efficient biocatalytic systems will undoubtedly expand the industrial applications of this compound and its derivatives.

References

An In-depth Technical Guide to Galactonic Acid: Lactone Formation and Chemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry of galactonic acid, with a specific focus on the formation of its corresponding lactones and the chemical stability of these compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development who are working with or have an interest in this compound and its derivatives.

Introduction to this compound

D-Galactonic acid is a sugar acid that is an intermediate in the metabolism of D-galactose. It is formed through the oxidation of D-galactose. In aqueous solutions, D-galactonic acid exists in equilibrium with its intramolecular esters, known as galactonolactones. The two primary lactone forms are the five-membered ring γ-lactone (D-galactono-1,4-lactone) and the six-membered ring δ-lactone (D-galactono-1,5-lactone). The equilibrium between the open-chain acid and these cyclic lactones, as well as their overall stability, is highly dependent on environmental conditions such as pH and temperature.

Key Chemical Entities:

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )CAS Number
D-Galactonic acid(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acidC6H12O7196.16576-36-3
D-Galactono-1,4-lactone (γ-lactone)(3R,4S,5R)-5-((R)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(3H)-oneC6H10O6178.142782-07-2
D-Galactono-1,5-lactone (δ-lactone)(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-oneC6H10O6178.1415892-28-1

Lactone Formation and Equilibrium

The formation of galactonolactones is an intramolecular esterification reaction. The equilibrium between the open-chain this compound and its γ- and δ-lactone forms is a dynamic process influenced by pH.

In acidic solutions, the equilibrium favors the formation of the lactones. As the pH increases, the carboxyl group of the open-chain acid becomes deprotonated, shifting the equilibrium towards the open-chain carboxylate form, which cannot cyclize. Consequently, the hydrolysis of the lactones is favored at neutral and alkaline pH.

Logical Relationship of this compound Forms

G Equilibrium of D-Galactonic Acid and its Lactones D-Galactonic Acid D-Galactonic Acid D-Galactono-1,4-lactone (γ-lactone) D-Galactono-1,4-lactone (γ-lactone) D-Galactonic Acid->D-Galactono-1,4-lactone (γ-lactone) Intramolecular Esterification (Acidic pH) D-Galactono-1,5-lactone (δ-lactone) D-Galactono-1,5-lactone (δ-lactone) D-Galactonic Acid->D-Galactono-1,5-lactone (δ-lactone) Intramolecular Esterification (Acidic pH) D-Galactono-1,4-lactone (γ-lactone)->D-Galactonic Acid Hydrolysis (Neutral/Alkaline pH) D-Galactono-1,5-lactone (δ-lactone)->D-Galactonic Acid Hydrolysis (Neutral/Alkaline pH)

Caption: Equilibrium between D-galactonic acid and its lactone forms.

Chemical Stability

The chemical stability of this compound and its lactones is a critical factor in their handling, storage, and application. The primary degradation pathway for the lactones is hydrolysis back to the open-chain acid.

Effect of pH: The rate of hydrolysis of galactonolactones is significantly influenced by pH. The hydrolysis is slowest in acidic conditions and increases as the pH becomes neutral and then alkaline. This is due to the specific acid-catalyzed and, more significantly, the base-catalyzed hydrolysis of the ester linkage.

Effect of Temperature: As with most chemical reactions, the rate of hydrolysis of galactonolactones increases with temperature. For long-term storage, it is advisable to keep solutions of this compound and its lactones at low temperatures to minimize hydrolysis.

While specific kinetic data for the hydrolysis of D-galactonolactones across a range of pH and temperatures is not extensively documented, the general principles of lactone hydrolysis suggest a U-shaped pH-rate profile, with the minimum rate of hydrolysis occurring in the acidic pH range.

Metabolic Pathway of Galactose to this compound

D-Galactonic acid is a product of D-galactose metabolism. Understanding this pathway is crucial for researchers in drug development, particularly in the context of metabolic disorders such as galactosemia.

G Metabolic Conversion of D-Galactose to D-Galactonic Acid cluster_0 Leloir Pathway cluster_1 Alternative Pathway D-Galactose D-Galactose Galactose-1-phosphate Galactose-1-phosphate D-Galactose->Galactose-1-phosphate Galactokinase D-Galactono-1,4-lactone D-Galactono-1,4-lactone D-Galactose->D-Galactono-1,4-lactone Galactose dehydrogenase UDP-Galactose UDP-Galactose Galactose-1-phosphate->UDP-Galactose Galactose-1-phosphate uridylyltransferase UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose UDP-galactose 4-epimerase Glucose-1-phosphate Glucose-1-phosphate UDP-Glucose->Glucose-1-phosphate Glycolysis Glycolysis Glucose-1-phosphate->Glycolysis D-Galactonic Acid D-Galactonic Acid D-Galactono-1,4-lactone->D-Galactonic Acid Galactonolactonase or spontaneous Pentose Phosphate Pathway Pentose Phosphate Pathway D-Galactonic Acid->Pentose Phosphate Pathway

Caption: Metabolic pathways of D-galactose.

Experimental Protocols

Synthesis of D-Galactono-1,4-lactone

This protocol is based on the oxidation of D-galactose using bromine.

Materials:

  • D-galactose

  • Bromine

  • Sodium bicarbonate

  • Barium carbonate

  • Sulfuric acid

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve D-galactose in deionized water in a flask equipped with a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add bromine to the stirred solution. The amount of bromine should be in slight excess relative to the galactose.

  • Allow the reaction to proceed at room temperature for several days until the color of the bromine disappears.

  • Neutralize the excess hydrobromic acid formed during the reaction by the slow addition of sodium bicarbonate until the effervescence ceases.

  • To remove the bromide ions, add barium carbonate to the solution and stir for several hours.

  • Filter the solution to remove the barium bromide precipitate.

  • Carefully add dilute sulfuric acid to the filtrate to precipitate the excess barium ions as barium sulfate.

  • Filter the solution to remove the barium sulfate precipitate.

  • Concentrate the filtrate under reduced pressure to a syrup.

  • Add ethanol to the syrup and leave it to crystallize. The D-galactono-1,4-lactone will precipitate.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the crystals under vacuum.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Reversed-phase C18 column or a specific column for organic acids.

Mobile Phase (Isocratic):

  • A dilute aqueous solution of a weak acid, such as phosphoric acid or formic acid, in deionized water. A typical starting concentration would be 0.01 M.

  • The pH of the mobile phase should be acidic (e.g., pH 2.5-3.0) to ensure that the this compound is in its protonated form and to suppress the ionization of the carboxyl group, leading to better retention on a reversed-phase column.

Sample Preparation:

  • Prepare standard solutions of D-galactonic acid and, if available, the purified lactones in the mobile phase at known concentrations.

  • Dilute the experimental samples with the mobile phase to fall within the concentration range of the standard curve.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Starting Point):

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 0.01 M Phosphoric Acid in Water

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 - 20 µL

  • Detection: UV at 210 nm or RI

Quantification:

  • Generate a calibration curve by plotting the peak area versus the concentration for the standard solutions.

  • Determine the concentration of this compound and/or its lactones in the experimental samples by interpolating their peak areas on the calibration curve.

Experimental Workflow for HPLC Analysis

G Workflow for HPLC Analysis of this compound and Lactones Prepare Mobile Phase Prepare Mobile Phase HPLC System Setup HPLC System Setup Prepare Mobile Phase->HPLC System Setup Prepare Standards Prepare Standards Filter Solutions Filter Solutions Prepare Standards->Filter Solutions Prepare Samples Prepare Samples Prepare Samples->Filter Solutions Inject Standards Inject Standards Filter Solutions->Inject Standards Inject Samples Inject Samples Filter Solutions->Inject Samples HPLC System Setup->Inject Standards HPLC System Setup->Inject Samples Generate Calibration Curve Generate Calibration Curve Inject Standards->Generate Calibration Curve Quantify Analytes Quantify Analytes Generate Calibration Curve->Quantify Analytes Inject Samples->Quantify Analytes

Caption: General workflow for HPLC analysis.

Monitoring Lactone Hydrolysis by ¹³C NMR Spectroscopy

¹³C NMR spectroscopy can be a powerful tool to study the equilibrium between this compound and its lactones, as the carbonyl carbons of the acid and the lactones will have distinct chemical shifts.

Procedure:

  • Prepare a solution of D-galactono-1,4-lactone in a buffered aqueous solution (e.g., using deuterated water, D₂O, for the lock) at a specific pH.

  • Acquire a ¹³C NMR spectrum of the solution immediately after preparation.

  • Incubate the solution at a controlled temperature.

  • Acquire ¹³C NMR spectra at regular time intervals.

  • Monitor the decrease in the intensity of the lactone carbonyl peak and the increase in the intensity of the carboxylic acid carbonyl peak over time.

  • The relative integrals of these peaks at equilibrium can be used to determine the equilibrium constant under those specific conditions.

Conclusion

This technical guide has provided an overview of the formation and chemical stability of this compound lactones. While specific quantitative data for the equilibrium and kinetics of D-galactonic acid lactones in aqueous solutions are limited in the current literature, the principles derived from studies of analogous sugar acids provide a strong foundation for understanding their behavior. The experimental protocols outlined here offer a starting point for researchers to synthesize, quantify, and study the stability of these important compounds. Further research is warranted to fully characterize the thermodynamics and kinetics of this compound lactonization to support its broader application in research and development.

The Uncharted Territory: A Toxicological and Safety Assessment of Galactonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonic acid, a sugar acid derived from galactose, holds potential for various applications in the pharmaceutical and cosmeceutical industries. However, a thorough evaluation of its safety and toxicological profile is paramount before its widespread adoption. This technical guide provides a comprehensive overview of the currently available toxicological data on this compound. A striking finding is the significant lack of robust safety studies, creating a critical knowledge gap for researchers and drug development professionals. This document summarizes the sparse existing information, highlights the considerable data deficiencies, and outlines the necessary experimental investigations required to establish a comprehensive safety profile for this compound.

Introduction

This compound is a naturally occurring sugar acid. It is a metabolite in certain biological pathways and can be found in various natural sources.[1] While its potential applications are of interest, its toxicological properties have not been thoroughly investigated. This guide aims to collate and present the available safety data for this compound to the scientific community, with a clear emphasis on the existing data gaps.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC6H12O7PubChem[1]
Molecular Weight196.16 g/mol PubChem[1]
Physical DescriptionSolidHuman Metabolome Database
Water SolubilityFreely soluble in waterGuidechem[2]

Toxicological Data: A Landscape of Scarcity

A comprehensive literature search for toxicological data on this compound reveals a significant lack of information. Key toxicological endpoints remain uncharacterized, presenting a major hurdle for any safety assessment. The available information is summarized in Table 2, which starkly illustrates the extent of the missing data.

Toxicological EndpointData Available for this compound
Acute Toxicity
Oral LD50No data available
Dermal LD50No data available
Inhalation LC50No data available
Sub-chronic/Chronic Toxicity
Repeated Dose ToxicityNo data available
CarcinogenicityNo data available
Genotoxicity/Mutagenicity
Ames TestNo data available
Chromosomal AberrationNo data available
Micronucleus TestNo data available
Reproductive and Developmental Toxicity No data available
Dermal and Ocular Irritation No data available
Skin Sensitization No data available

The Cosmetic Ingredient Review (CIR) Expert Panel concluded that there is insufficient data to determine the safety of galactonolactone, a related compound that hydrolyzes to this compound, in cosmetic formulations.[3][4] This further underscores the lack of safety information for this class of compounds.

Safety Data Sheets (SDS) for related substances often state that the toxicological properties have not been fully investigated.[5] For instance, the SDS for 4-O-β-D-Galactopyranosyl-D-gluconic acid indicates that the substance shall not be classified as acutely toxic, a skin/eye irritant, a sensitizer, mutagenic, carcinogenic, or a reproductive toxicant, but this is based on a lack of evidence rather than comprehensive testing.[6]

Metabolism and Pharmacokinetics (ADME)

There is limited specific information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It is known to be a metabolite in galactosemia, a genetic disorder, where it can be detected in the urine of patients.[7] This suggests that it can be absorbed and systemically distributed. However, detailed pharmacokinetic studies are absent.

Proposed Workflow for a Comprehensive Safety Assessment

Given the significant data gaps, a structured approach is necessary to build a robust safety profile for this compound. The following workflow outlines the key experimental stages required.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Acute Toxicity cluster_2 Phase 3: Repeated Dose & Advanced Studies cluster_3 Phase 4: Final Safety Assessment a Genotoxicity Screening (Ames, Chromosomal Aberration) d Acute Oral Toxicity (e.g., OECD 420/423) a->d b Cytotoxicity Assays (e.g., Neutral Red Uptake) b->d c In Vitro Skin/Eye Irritation (e.g., EpiDerm™, EpiOcular™) e Acute Dermal Toxicity (e.g., OECD 402) c->e f Sub-chronic Repeated Dose Toxicity (28-day or 90-day study) d->f e->f g Reproductive/Developmental Toxicity Screening (e.g., OECD 421/422) f->g h ADME Studies f->h i Data Integration & Risk Assessment g->i h->i j Establishment of NOAEL i->j G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Pathway Analysis cluster_3 Validation a Positive Finding in In Vitro Assay (e.g., Cytotoxicity, Genotoxicity) b Transcriptomic/Proteomic Analysis (e.g., RNA-seq, Mass Spectrometry) a->b c Identify Differentially Expressed Genes/Proteins b->c d Bioinformatic Tools (e.g., KEGG, GO) c->d e Identify Potentially Affected Signaling Pathways d->e f Functional Assays (e.g., Reporter Assays, Western Blot) e->f g Confirm Modulation of Specific Pathway Components f->g

References

Galactonic Acid: A Technical Guide to Biological Functions and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonic acid, a sugar acid derived from galactose, is an emerging platform chemical with a range of biological functions and potential applications in the pharmaceutical, food, and chemical industries. As a metabolic intermediate in various organisms, it holds promise as a precursor for synthesizing valuable compounds such as L-ascorbic acid (vitamin C). While research into its specific bioactivities is ongoing, its structural similarity to other well-studied sugar acids, such as gluconic and gallic acid, suggests potential antioxidant, anti-inflammatory, and metal-chelating properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its production, biological roles, and potential applications. It details experimental protocols for its analysis and the evaluation of its bioactivities and presents key data in a structured format for ease of comparison.

Introduction

This compound (C₆H₁₂O₇) is the carboxylic acid form of galactose. It exists as D- and L-isomers, with the L-form being an intermediate in the fungal catabolism of D-galacturonic acid, a major component of pectin.[1] Its presence as a metabolic breakdown product of galactose in humans is also established.[2][3] The growing interest in bio-based chemicals has positioned this compound as a molecule of interest, with potential applications ranging from a building block for chemical synthesis to a functional ingredient with bioactive properties.

Biological Functions

Metabolic Intermediate

In fungi, such as Aspergillus niger and Trichoderma reesei, L-galactonic acid is a key intermediate in the pathway for D-galacturonic acid catabolism.[1][4] This pathway is a target for metabolic engineering to overproduce L-galactonic acid.

In humans, D-galactonic acid is a metabolic product of galactose.[2][3] Elevated levels of this compound in the blood and urine are associated with galactosemia, an inborn error of galactose metabolism.[3] In this context, it is considered a metabotoxin, and its accumulation can contribute to the pathological symptoms of the disease.[3]

Precursor for L-Ascorbic Acid (Vitamin C) Synthesis

L-galactonic acid can be converted to L-ascorbic acid. The lactone form of L-galactonic acid, L-galactono-1,4-lactone, can be oxidized to L-ascorbic acid through chemical or fermentation processes.[1] This positions L-galactonic acid as a valuable precursor in the industrial production of vitamin C.

Potential Applications

Pharmaceutical and Nutraceutical Applications

While direct evidence for the antioxidant and anti-inflammatory properties of this compound is still emerging, its structural similarity to gallic acid, a known potent antioxidant and anti-inflammatory agent, suggests that it may possess similar activities.

  • Antioxidant Activity (Hypothesized): The polyhydroxy structure of this compound suggests it may act as a free radical scavenger. Further research is needed to quantify its antioxidant capacity using standard assays such as DPPH, ABTS, and FRAP.

  • Anti-inflammatory Activity (Hypothesized): Gallic acid exerts its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). It is plausible that this compound could exhibit similar mechanisms of action.

  • Metal Chelating Agent: Sugar acids are known to chelate metal ions, a property that can be beneficial in various applications, including as a sequestrant in food and pharmaceutical formulations to prevent metal-catalyzed oxidation. The multiple hydroxyl and carboxyl groups in this compound make it a potential chelator for divalent and trivalent metal ions.

Food Industry

This compound and its salts have potential as food additives. For instance, it has been explored as a leavening agent in baking applications.[5] Its potential role as a food acidulant, similar to gluconic acid, is also an area for investigation.[6]

Chemical Industry

As a bio-based platform chemical, this compound can serve as a building block for the synthesis of other valuable chemicals and polymers.[6]

Quantitative Data

The following tables summarize the available quantitative data on the production and potential bioactivity of this compound and related compounds.

Table 1: Production of L-Galactonic Acid from D-Galacturonic Acid using Engineered Fungi

OrganismGenetic ModificationSubstrateYield (g/g)Production Rate (g/L/h)Reference
Trichoderma reeseiΔlgd1 (L-galactonic acid dehydratase knockout)D-Galacturonic Acid0.6 - 0.90.07 - 0.12[1]
Aspergillus nigerΔgaaB (L-galactonic acid dehydratase knockout)D-Galacturonic Acid0.6 - 0.9Not Reported[1]

Table 2: Antioxidant Activity of Gallic Acid (as a proxy for this compound)

AssayIC₅₀ (µg/mL)Reference
DPPH Radical Scavenging1.03 ± 0.25[7]
ABTS Radical Scavenging1.03 ± 0.25[7]

Note: IC₅₀ is the concentration of the substance that causes 50% inhibition. Lower values indicate higher antioxidant activity. Data for gallic acid is presented as a reference due to the lack of direct data for this compound.

Experimental Protocols

Production and Purification of L-Galactonic Acid

This protocol is based on the microbial conversion of D-galacturonic acid using genetically engineered Trichoderma reesei as described by Kuivanen et al. (2012).[1]

1. Strain and Pre-culture:

  • Use a Trichoderma reesei strain with a deletion of the lgd1 gene.
  • Prepare a pre-culture in a suitable medium (e.g., potato dextrose broth) and incubate at 28-30°C with shaking for 48-72 hours.

2. Fermentation:

  • Inoculate the production medium containing D-galacturonic acid (e.g., 10 g/L) and a co-substrate like D-xylose (e.g., 2 g/L) with the pre-culture.
  • Maintain the pH at 5.5.
  • Incubate at 28-30°C with agitation for up to 120 hours.

3. Separation and Purification:

  • Separate the fungal biomass from the fermentation broth by centrifugation or filtration.
  • The supernatant contains L-galactonic acid.
  • Further purification can be achieved by ion-exchange chromatography.

Quantification of this compound by HPLC

This is a general protocol that can be adapted for the quantification of this compound.

  • Column: A C18 reverse-phase column or an ion-exchange column suitable for organic acid analysis.

  • Mobile Phase: An acidic aqueous mobile phase, for example, 0.005 M H₂SO₄ or a phosphate buffer at a low pH (e.g., pH 2.5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at 210 nm or a refractive index (RI) detector.

  • Standard Curve: Prepare a standard curve using pure this compound of known concentrations.

Antioxidant Activity Assays (Hypothetical for this compound)

5.3.1. DPPH Radical Scavenging Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add various concentrations of the this compound solution to the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or gallic acid can be used as a positive control.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

5.3.2. ABTS Radical Scavenging Assay

  • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the this compound solution to the diluted ABTS•+ solution.

  • After a 6-minute incubation, measure the absorbance at 734 nm.

  • Trolox or gallic acid can be used as a standard.

  • Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay (Hypothetical for this compound)
  • Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam).

  • The assay measures the peroxidase activity of COX.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the this compound solution.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the absorbance at the recommended wavelength (e.g., 590 nm) to measure the formation of the oxidized product.

  • A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Metal Chelation Assay (Hypothetical for this compound)
  • This can be assessed using techniques like UV-Vis spectrophotometry by monitoring the spectral changes of a metal-indicator complex upon addition of this compound.

  • Alternatively, isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and a metal ion.

  • Another method is potentiometric titration to determine the stability constants of the metal-galactonic acid complexes.

Visualizations

Signaling Pathways

The direct signaling pathways of this compound are not well-elucidated. However, based on the known anti-inflammatory mechanisms of the structurally similar compound, gallic acid, a potential pathway involving the inhibition of NF-κB and MAPK signaling can be hypothesized.

Gallic_Acid_Anti_Inflammatory_Pathway Hypothesized Anti-inflammatory Signaling Pathway for this compound (based on Gallic Acid) cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK MAPK MAPK (p38, JNK, ERK) LPS->MAPK Galactonic_Acid This compound (Hypothesized) Galactonic_Acid->IKK Inhibition Galactonic_Acid->MAPK Inhibition IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Expression COX2 COX-2 Nucleus->COX2 Gene Expression DPPH_Assay_Workflow Workflow for DPPH Radical Scavenging Assay prep_sample Prepare this compound Solutions (various concentrations) mix Mix Sample and DPPH Solution (in 96-well plate) prep_sample->mix prep_dpph Prepare 0.1 mM DPPH in Methanol prep_dpph->mix incubate Incubate in Dark (30 min, room temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate Microbial_Production_Workflow Workflow for Microbial Production of L-Galactonic Acid preculture Prepare Pre-culture of Engineered T. reesei fermentation Inoculate Production Medium (D-galacturonic acid + co-substrate) preculture->fermentation incubation Incubate with Agitation (up to 120 hours) fermentation->incubation separation Separate Biomass from Broth (Centrifugation/Filtration) incubation->separation purification Purify L-Galactonic Acid from Supernatant (e.g., Ion-Exchange Chromatography) separation->purification analysis Analyze Purity and Yield (e.g., HPLC) purification->analysis

References

Methodological & Application

Application Notes and Protocols for the Quantification of Galactonic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactonic acid, a sugar acid derived from galactose, is a key component in various biological and industrial processes. Its accurate quantification is crucial in fields ranging from food science, for assessing pectin content, to pharmaceutical research, where it may be a metabolite or a component of drug formulations. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the analysis of this compound. This document provides detailed application notes and protocols for several HPLC-based methods for this compound quantification, including direct analysis and techniques involving derivatization to enhance detection.

Methods Overview

Several HPLC-based strategies can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The primary methods covered in this document are:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A direct analysis method that separates anions, including sugar acids, with high resolution and sensitivity without the need for derivatization.

  • Reversed-Phase HPLC with UV Detection following Pre-Column Derivatization: This approach involves chemically modifying the this compound molecule to introduce a UV-absorbing chromophore, thereby significantly enhancing its detectability by common UV detectors. Two derivatizing agents are discussed:

    • 1-phenyl-3-methyl-5-pyrazolone (PMP)

    • p-aminobenzoic acid (p-ABA)

Sample Preparation: Hydrolysis of Pectin

In many samples, such as plant materials and food products, this compound exists in its polymeric form, pectin. To quantify the total this compound content, a hydrolysis step is necessary to break down the pectin into its monomeric galacturonic acid units, which are then analyzed. Enzymatic hydrolysis is often preferred over acid hydrolysis as it offers higher precision and minimizes degradation of the target analyte.[1]

Protocol: Enzymatic Hydrolysis of Pectin

This protocol is based on the Pectinase Hydrolysis (PH) method.[1]

Materials:

  • Pectin-containing sample

  • Pectinase enzyme solution (e.g., from Aspergillus niger)

  • Sodium acetate buffer (pH 4.8)

  • Deionized water

  • 0.45 µm syringe filters

Procedure:

  • Weigh a precise amount of the pectin-containing sample and dissolve it in a known volume of sodium acetate buffer to achieve a target concentration (e.g., 4.0 g/L).

  • Add pectinase enzyme to the sample solution. A typical enzyme loading is 2250 U/g of pectin.[1]

  • Incubate the mixture at 50°C for 24 hours to ensure complete hydrolysis.[1]

  • After incubation, terminate the enzymatic reaction by heating the sample at 100°C for 10 minutes.

  • Cool the sample to room temperature and centrifuge to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly suitable for the direct, sensitive, and selective quantification of underivatized carbohydrates and sugar acids.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump and a pulsed amperometric detector with a gold electrode.

  • Anion-exchange column (e.g., CarboPac™ PA-10, 2 x 250 mm) with a corresponding guard column (e.g., CarboPac™ PA-10, 2 x 50 mm).[2]

Reagents:

  • Sodium hydroxide (NaOH), 50% w/w solution

  • Sodium acetate (NaOAc), anhydrous

  • Deionized water (18.2 MΩ·cm)

  • This compound standard

Chromatographic Conditions:

ParameterCondition
Column CarboPac™ PA-10 (2 x 250 mm)[2]
Mobile Phase A 200 mM NaOH
Mobile Phase B 18 mM NaOH
Mobile Phase C 1 M Sodium Acetate in 18 mM NaOH
Flow Rate 0.25 mL/min
Column Temperature 30°C[2]
Injection Volume 10 µL
Detection Pulsed Amperometry (PAD)[2]
Gradient A multi-step gradient with varying concentrations of NaOH and NaOAc is typically used to achieve optimal separation. A representative gradient involves an initial isocratic step with 18 mM NaOH, followed by a sodium acetate gradient to elute the more strongly retained analytes. The column is then washed with a higher concentration of NaOH and re-equilibrated.[2]

Standard Preparation: Prepare a stock solution of this compound in deionized water. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

Method 2: Reversed-Phase HPLC with Pre-Column Derivatization

Derivatization is a chemical modification process that can enhance the detectability of an analyte.[3] For this compound, which lacks a strong chromophore, derivatization is a powerful tool to enable sensitive UV detection.

Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP)

PMP reacts with the reducing end of sugars, including uronic acids, under mild alkaline conditions to form a derivative that is highly responsive to UV detection.[3][4]

Derivatization Procedure:

  • To 150 µL of the hydrolyzed sample or standard, add 150 µL of 0.3 M NaOH and 150 µL of 0.5 M PMP in methanol.

  • Incubate the mixture at 70°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature and neutralize with 150 µL of 0.3 M HCl.

  • Remove the excess PMP reagent by partitioning with chloroform. Add 1 mL of chloroform, vortex, and centrifuge. Discard the lower chloroform layer. Repeat the extraction three times.

  • The aqueous layer containing the PMP-derivatized this compound is then filtered through a 0.45 µm syringe filter and is ready for HPLC analysis.

Instrumentation:

  • HPLC system with a gradient pump and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (pH ~8.0)

  • Deionized water

Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 100 mM Ammonium Acetate Buffer (pH 8.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection DAD at 248 nm
Gradient A typical gradient starts with a low percentage of acetonitrile (e.g., 12-17%) which is gradually increased to elute the derivatized compounds.[3]
Derivatization with p-aminobenzoic acid (p-ABA)

This method is particularly useful for the analysis of galacturonic acid in complex matrices like fruit juices.[5]

Derivatization Procedure: A pre-column derivatization step is performed by reacting the sample with a solution of p-aminobenzoic acid in the presence of a reducing agent.

Instrumentation:

  • HPLC system with a UV-Vis or DAD detector.

  • C18 column.

Chromatographic Conditions:

ParameterCondition
Column C18
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate Typically 0.8 - 1.2 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30°C)
Injection Volume 10 - 20 µL
Detection UV at 304 nm[5]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC methods for this compound quantification.

MethodAnalyte FormLinearity Range (mg/L)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Recovery (%)
HPAEC-PAD Underivatized0.1 - 12.5[2]0.0049 - 0.0187[2]0.0164 - 0.0625[2]91.3 - 108.8[2]
RP-HPLC-UV (p-ABA) p-ABA Derivative7.1 - 155.0[6]1.2[5]3.9[5]90 - 98[5]

Note: Quantitative data for the PMP derivatization method can vary depending on the specific instrumentation and optimization but is generally expected to provide high sensitivity.

Visualized Workflows

Experimental Workflow for this compound Quantification

cluster_prep Sample Preparation cluster_analysis Analysis sample Pectin-Containing Sample hydrolysis Enzymatic Hydrolysis (Pectinase) sample->hydrolysis filtration Filtration (0.45 µm) hydrolysis->filtration hplc_ready Hydrolyzed Sample filtration->hplc_ready derivatization Pre-Column Derivatization (PMP or p-ABA) hplc_ready->derivatization Optional hplc_analysis HPLC System hplc_ready->hplc_analysis derivatization->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis

Caption: General experimental workflow for the quantification of this compound from pectin-containing samples.

Logical Relationship of HPLC Methods

cluster_main HPLC Quantification of this compound cluster_direct cluster_indirect direct Direct Analysis hpaec HPAEC-PAD direct->hpaec indirect Indirect Analysis (Derivatization) rp_hplc Reversed-Phase HPLC-UV/DAD indirect->rp_hplc pmp PMP Derivatization rp_hplc->pmp paba p-ABA Derivatization rp_hplc->paba

Caption: Relationship between direct and indirect HPLC methods for this compound analysis.

References

Application Notes and Protocols for the Enzymatic Detection of Galactonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactonic acid is a sugar acid derived from the oxidation of galactose. Its presence and metabolism are of increasing interest in various fields of biological research, including inborn errors of metabolism and microbial metabolic pathways. Accurate and efficient quantification of this compound is crucial for advancing these studies. This document provides a detailed application note and a comprehensive protocol for a sensitive and specific enzymatic assay for the detection of D-galactonic acid.

The assay is based on a coupled enzymatic reaction involving four key enzymes: D-galactonate dehydratase, 2-keto-3-deoxy-D-galactonate kinase, 2-dehydro-3-deoxy-D-galactonate-6-phosphate aldolase, and L-lactate dehydrogenase. The principle of the assay relies on the conversion of D-galactonic acid to pyruvate, which is then stoichiometrically linked to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the initial amount of D-galactonic acid in the sample.

Principle of the Assay

The enzymatic detection of D-galactonic acid is achieved through a four-step coupled reaction:

  • D-Galactonate Dehydratase (DgoD): D-galactonic acid is dehydrated to 2-keto-3-deoxy-D-galactonate (KDG).

  • 2-keto-3-deoxy-D-galactonate Kinase (DgoK): KDG is phosphorylated to 2-keto-3-deoxy-D-galactonate-6-phosphate, utilizing ATP.

  • 2-dehydro-3-deoxy-D-galactonate-6-phosphate Aldolase (DgoA): The phosphorylated intermediate is cleaved into D-glyceraldehyde-3-phosphate and pyruvate.

  • L-Lactate Dehydrogenase (LDH): In the presence of excess NADH, pyruvate is reduced to lactate, with the concomitant oxidation of NADH to NAD+.

The overall reaction is monitored by measuring the decrease in absorbance at 340 nm, which is a characteristic absorption wavelength for NADH.

Data Presentation

ParameterValueReference
D-Galactonate Dehydratase (from Mycobacterium butyricum)
Optimal pH7.8 - 8.0[1]
K_m for D-Galactonate1 mM[1]
Required CofactorsMg²⁺ or Mn²⁺[1]
L-Lactate Dehydrogenase
Optimal pH7.0 - 7.5[2]
K_m for PyruvateVaries by source (typically μM range)
Coupled Assay Conditions
Recommended pH~7.5
Wavelength for Detection340 nm[3][4]

Experimental Protocols

Reagents and Buffers
  • Assay Buffer: 50 mM Tris-HCl buffer, pH 7.5, containing 5 mM MgCl₂.

  • D-Galactonic Acid Standard: A stock solution of 10 mM D-galactonic acid in deionized water. Prepare serial dilutions to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • ATP Solution: 100 mM Adenosine 5'-triphosphate in deionized water, pH adjusted to ~7.0.

  • NADH Solution: 10 mM β-Nicotinamide adenine dinucleotide, reduced form, in deionized water. Prepare fresh and protect from light.

  • Enzyme Mix: A mixture of D-galactonate dehydratase, 2-keto-3-deoxy-D-galactonate kinase, and 2-dehydro-3-deoxy-D-galactonate-6-phosphate aldolase in assay buffer. The optimal concentration of each enzyme should be determined empirically.

  • L-Lactate Dehydrogenase (LDH): A commercially available suspension (e.g., from rabbit muscle or bovine heart). Dilute in assay buffer to a working concentration (e.g., 10 units/mL).

Instrumentation
  • UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

  • Thermostated cuvette holder or microplate reader with temperature control (set to 25°C or 37°C).

Assay Procedure
  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture as follows for a final volume of 200 µL:

    • Assay Buffer: 150 µL

    • ATP Solution (100 mM): 2 µL (final concentration 1 mM)

    • NADH Solution (10 mM): 4 µL (final concentration 0.2 mM)

    • Enzyme Mix: 10 µL

    • L-Lactate Dehydrogenase (10 U/mL): 4 µL (final concentration 0.2 U/mL)

  • Sample/Standard Addition: Add 20 µL of the D-galactonic acid standard or the sample to be analyzed to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a sufficient time to allow the reaction to go to completion (e.g., 30-60 minutes). This can be determined by monitoring the absorbance at 340 nm until it stabilizes.

  • Measurement: Measure the absorbance of the reaction mixture at 340 nm (A_final). A blank reaction containing all components except the D-galactonic acid standard/sample should also be run to determine the initial absorbance (A_initial).

  • Calculation: The change in absorbance (ΔA) is calculated as A_initial - A_final. The concentration of D-galactonic acid in the sample is determined by comparing the ΔA of the sample to the standard curve generated from the D-galactonic acid standards.

Data Analysis
  • Standard Curve: Plot the ΔA values obtained for the D-galactonic acid standards against their corresponding concentrations.

  • Linear Regression: Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c), where y is the ΔA, x is the concentration of D-galactonic acid, m is the slope, and c is the y-intercept.

  • Sample Concentration: Calculate the concentration of D-galactonic acid in the unknown sample using the equation of the line from the standard curve.

Mandatory Visualizations

Galactonic_Acid_Metabolic_Pathway Galactonic_Acid D-Galactonic Acid KDG 2-keto-3-deoxy- D-galactonate Galactonic_Acid->KDG D-galactonate dehydratase KDG_P 2-keto-3-deoxy- D-galactonate-6-P KDG->KDG_P DgoK (Kinase) GAP D-Glyceraldehyde-3-P KDG_P->GAP DgoA (Aldolase) Pyruvate Pyruvate KDG_P->Pyruvate DgoA (Aldolase)

Caption: Metabolic pathway for the conversion of D-galactonic acid to pyruvate and D-glyceraldehyde-3-phosphate.

Enzymatic_Assay_Workflow cluster_reaction Coupled Enzymatic Reaction cluster_detection Detection Galactonate D-Galactonic Acid Pyruvate Pyruvate Galactonate->Pyruvate D-galactonate dehydratase DgoK, DgoA Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) NAD->Spectrophotometer

Caption: Experimental workflow for the coupled enzymatic assay of this compound.

Troubleshooting

  • High background absorbance: This may be due to contamination of reagents with NADH or other interfering substances. Ensure all reagents are of high purity and prepare fresh solutions.

  • No or low signal: This could be due to inactive enzymes, incorrect buffer conditions, or the absence of essential cofactors. Check the activity of each enzyme individually and ensure the assay buffer has the correct pH and contains Mg²⁺ and ATP.

  • Non-linear standard curve: This may occur at high concentrations of this compound where one of the enzymes or substrates becomes rate-limiting. Dilute the sample or adjust the concentrations of the coupling enzymes.

Conclusion

The coupled enzymatic assay described here provides a specific and quantitative method for the detection of D-galactonic acid. By following the detailed protocol and considering the potential troubleshooting steps, researchers can accurately measure this compound concentrations in various biological samples, facilitating further investigations into its metabolic roles.

References

Application Notes and Protocols for the Chemical Synthesis of Galactonic Acid from D-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of galactonic acid from D-galactose via catalytic oxidation. The method focuses on the use of a gold catalyst supported on alumina (Au/Al₂O₃) and a subsequent purification step involving selective precipitation of the calcium salt of this compound.

Introduction

This compound, a sugar acid derived from galactose, is a valuable building block in the pharmaceutical and fine chemical industries. Its synthesis through the selective oxidation of D-galactose offers a green and efficient route to a high-value product from a readily available starting material. This protocol details a robust method utilizing a heterogeneous gold catalyst, which provides high selectivity and allows for easy separation from the reaction mixture.

Overall Workflow

The synthesis of this compound from D-galactose is a multi-step process that includes the preparation of the catalyst, the catalytic oxidation of the sugar, and the purification of the final product. The following diagram illustrates the overall experimental workflow.

Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Catalytic Oxidation cluster_purification Purification HAuCl4 HAuCl4 Solution DP Deposition-Precipitation HAuCl4->DP Al2O3 Al₂O₃ Support Al2O3->DP Wash_Dry Washing & Drying DP->Wash_Dry Au/Al₂O₃ Catalyst Calcination Calcination Wash_Dry->Calcination Au/Al₂O₃ Catalyst Au_Al2O3 Au/Al₂O₃ Catalyst Calcination->Au_Al2O3 Au/Al₂O₃ Catalyst Reactor Batch Reactor Au_Al2O3->Reactor D_Galactose D-Galactose Solution D_Galactose->Reactor Reaction_Mix Reaction Mixture Reactor->Reaction_Mix Filtration O2 Oxygen Supply O2->Reactor CaCO3 CaCO₃ Addition Reaction_Mix->CaCO3 Precipitation Precipitation & Cooling CaCO3->Precipitation Ca_Galactonate Calcium Galactonate Crystals Precipitation->Ca_Galactonate Acidification Acidification Ca_Galactonate->Acidification Galactonic_Acid This compound Acidification->Galactonic_Acid ReactionPathway D_Galactose D-Galactose Galactonolactone Galactonolactone D_Galactose->Galactonolactone Oxidation Galactonic_Acid This compound Galactonolactone->Galactonic_Acid Hydrolysis

Application Notes and Protocols: Extraction of Galactonic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactonic acid is a sugar acid derived from the oxidation of galactose. Its presence and concentration in biological samples can be indicative of certain metabolic states and diseases. Accurate quantification of this compound is crucial for research in areas such as inborn errors of metabolism, particularly galactosemia, and for monitoring dietary interventions. These application notes provide detailed protocols for the extraction of this compound from various biological matrices, including plasma, serum, urine, and tissue, to prepare samples for subsequent analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The selection of an appropriate extraction method is critical for achieving high recovery and minimizing matrix effects. The following table summarizes the reported recovery rates for different extraction methods for organic acids, which are expected to be comparable for this compound.

Extraction MethodBiological MatrixAnalytesAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)UrineVarious Organic Acids84.1[1]
Liquid-Liquid Extraction (LLE)UrineVarious Organic Acids77.4[1]
Protein PrecipitationPlasmaNot Specified>95% (for many small molecules)General knowledge

Note: Specific recovery data for this compound is limited in the literature. The provided data is for a range of organic acids and serves as an estimate. Method validation for this compound is essential for accurate quantification.

Experimental Protocols

Protein Precipitation for Plasma and Serum Samples

This protocol is a rapid and simple method for removing proteins from plasma or serum samples prior to LC-MS analysis.

Materials:

  • Biological sample (plasma or serum)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 rpm

  • Syringe filters (0.2 µm)

  • Autosampler vials

Protocol:

  • Thaw frozen plasma or serum samples at room temperature (25 ± 1°C).[2]

  • Vortex the sample to ensure homogeneity.[2]

  • In a microcentrifuge tube, add 250 µL of ice-cold acetonitrile to 100 µL of the plasma or serum sample.[2] This corresponds to a 3:1 (v/v) ratio of ACN to sample, which is recommended for efficient protein removal.[3]

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.[2]

  • Incubate the mixture on ice for 10 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,800 rpm for 5 minutes to pellet the precipitated proteins.[2]

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.2 µm syringe filter into a clean autosampler vial.[2]

  • The sample is now ready for LC-MS analysis.

Solid-Phase Extraction (SPE) for Urine Samples

This protocol is suitable for the cleanup and concentration of organic acids, including this compound, from urine samples. It utilizes a strong anion exchange (SAX) sorbent.

Materials:

  • Urine sample

  • Strong Anion Exchange (SAX) SPE cartridge

  • Methanol

  • Deionized water

  • Formic acid

  • Elution solvent (e.g., 5% formic acid in methanol)

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator

Protocol:

  • Conditioning: Pass 3 mL of methanol through the SAX cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Equilibration: Pass 3 mL of deionized water through the cartridge.

  • Sample Loading: Centrifuge the urine sample to remove any particulates. Load 1 mL of the urine supernatant onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove neutral and basic compounds. Follow with a wash of 3 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the retained organic acids, including this compound, with 2 mL of 5% formic acid in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of the initial mobile phase for LC-MS).

Liquid-Liquid Extraction (LLE) for Serum Samples

This protocol is a classic method for extracting small polar molecules from a complex matrix.

Materials:

  • Serum sample

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 200 µL of serum into a microcentrifuge tube.

  • Add 50 µL of internal standard solution (if used).

  • Acidify the sample by adding 20 µL of 1M HCl.

  • Add 100 mg of NaCl to facilitate phase separation.

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable solvent for analysis.

Extraction from Tissue Samples

This protocol is designed for the extraction of this compound from tissue homogenates.

Materials:

  • Tissue sample (e.g., liver, kidney)

  • Assay Buffer (e.g., phosphate-buffered saline)

  • Homogenizer

  • Water bath

  • Centrifuge

Protocol:

  • Weigh approximately 100 mg of the tissue sample.

  • Add 1 mL of assay buffer to the tissue.

  • Homogenize the tissue on ice until no visible particles remain.

  • Incubate the homogenate in a water bath at 80°C for 30 minutes to precipitate proteins and inactivate enzymes.[4]

  • Centrifuge the homogenate at 8,000 x g at 4°C for 10 minutes.[4]

  • Collect the supernatant, which contains the extracted this compound, for further analysis. The supernatant may be further cleaned up using SPE or LLE if necessary.

Derivatization for GC-MS Analysis

For GC-MS analysis, the polar functional groups of this compound must be derivatized to increase volatility. Trimethylsilylation is a common method.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Ensure the sample extract is completely dry.

  • To the dried extract in a GC vial, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[5]

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 70°C for 60 minutes to ensure complete derivatization.[6]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

G cluster_0 Sample Preparation BiologicalSample Biological Sample (Plasma, Serum, Urine, Tissue) Homogenization Homogenization (for Tissue) BiologicalSample->Homogenization If tissue Extraction Extraction (PPT, SPE, or LLE) BiologicalSample->Extraction If liquid Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/GC-MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for this compound extraction.

G Galactose Galactose Galactose1P Galactose-1-phosphate Galactose->Galactose1P Galactokinase Galactonolactone D-Galactono-1,4-lactone Galactose->Galactonolactone Galactose Dehydrogenase UDPGalactose UDP-Galactose Galactose1P->UDPGalactose GALT UDPGlucose UDP-Glucose UDPGalactose->UDPGlucose GALE Glucose1P Glucose-1-phosphate UDPGlucose->Glucose1P GalactonicAcid D-Galactonic Acid Galactonolactone->GalactonicAcid Galactonolactonase Xylulose5P D-Xylulose-5-phosphate GalactonicAcid->Xylulose5P Decarboxylation PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Simplified metabolic pathway of D-galactose and D-galactonic acid.

References

Application Notes and Protocols: Galactonic Acid in the Food and Beverage Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Galactonic acid, a sugar acid derived from galactose, presents potential as a functional ingredient in the food and beverage industry. As an aldonic acid, its structure, featuring a carboxylic acid group, suggests utility as an acidulant, chelating agent, and stabilizer. The L-form of this compound is of particular interest as it can be produced via the reduction of D-galacturonic acid, the primary monomer of pectin. This positions this compound as a value-added product from pectin-rich agricultural side-streams, such as citrus peels and sugar beet pulp, aligning with trends in sustainable and circular economies.

These application notes provide an overview of the potential uses of this compound in food and beverage systems and offer detailed protocols for its evaluation. While not as widely utilized as citric or gluconic acid, its unique properties merit investigation for novel product development and formulation.

Potential Applications

Acidulant in Beverages and Confectionery

This compound can function as an acidulant, providing a mild, potentially less sharp tartness compared to other organic acids. This characteristic could be advantageous in beverages, candies, and jellies where a balanced flavor profile is desired.

Key Functions:

  • Flavor Enhancement: Contributes to the overall flavor profile by imparting a mild sourness.

  • pH Control: Helps in controlling the pH of a product, which is crucial for taste, color stability, and microbial inhibition.

  • Preservative Action: By lowering the pH, it can inhibit the growth of spoilage microorganisms, thus extending shelf life.

Chelating Agent to Prevent Oxidation

The polyhydroxycarboxylic acid structure of this compound enables it to act as a chelating agent, sequestering metal ions such as iron and copper. These metal ions can catalyze oxidative reactions that lead to off-flavors, color degradation, and nutrient loss.

Key Functions:

  • Color Stabilization: Prevents discoloration in products like canned fruits and vegetables by binding with metal ions that can react with pigments.

  • Flavor Preservation: Inhibits the development of rancidity in fats and oils by sequestering metal ions that promote lipid oxidation.

  • Antioxidant Synergist: Can enhance the activity of primary antioxidants by binding metal pro-oxidants.

Stabilizer in Dairy Products and Dressings

As a sequestering agent, this compound can interact with minerals like calcium, influencing the texture and stability of various food systems.

Key Functions:

  • Protein Stabilization: In dairy products, it may help prevent protein coagulation by binding with calcium ions.

  • Emulsion Stability: In dressings and sauces, it can contribute to the stability of the emulsion.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₂O₇[1][2]
Molecular Weight196.16 g/mol [1][2]
pKa (Predicted)3.35 ± 0.35
Melting Point133 - 136 °C[1]
AppearanceWhite solid[1]

Experimental Protocols

Protocol 1: Determination of Titratable Acidity and pH in a Beverage Model System

Objective: To quantify the acidifying properties of this compound in a simple beverage system.

Materials:

  • This compound

  • Deionized water

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter, calibrated

  • Burette, magnetic stirrer, and beakers

  • Phenolphthalein indicator

Methodology:

  • Prepare a 1% (w/v) solution of this compound in deionized water.

  • Measure the initial pH of the solution using a calibrated pH meter.

  • Pipette a 100 mL aliquot of the this compound solution into a 250 mL beaker.

  • Add 2-3 drops of phenolphthalein indicator.

  • Place the beaker on a magnetic stirrer and begin gentle agitation.

  • Titrate the solution with 0.1 M NaOH from a burette until a faint, permanent pink color is observed.

  • Record the volume of NaOH used.

  • Calculate the titratable acidity as a percentage of this compound using the following formula: Titratable Acidity (%) = (V × M × E) / S × 100 Where:

    • V = Volume of NaOH used (L)

    • M = Molarity of NaOH (mol/L)

    • E = Equivalent weight of this compound (196.16 g/mol )

    • S = Sample volume (mL)

Table 2: Parameters for Titratable Acidity Protocol

ParameterValue/Description
Sample1% (w/v) this compound Solution
Titrant0.1 M Sodium Hydroxide
IndicatorPhenolphthalein
EndpointFaint, persistent pink color
Protocol 2: Evaluation of Chelating Activity on Ferrous Ions (Fe²⁺)

Objective: To assess the ability of this compound to chelate ferrous ions, a key pro-oxidant in many food systems.

Materials:

  • This compound

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • Deionized water

  • Spectrophotometer

Methodology:

  • Prepare a series of this compound solutions of varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/mL) in deionized water.

  • In a test tube, mix 1 mL of the this compound solution with 3.7 mL of deionized water.

  • Add 0.1 mL of 2 mM FeCl₂ and vortex.

  • After 3 minutes, add 0.2 mL of 5 mM ferrozine to initiate the reaction. Ferrozine will form a colored complex with any unchelated Fe²⁺.

  • Allow the mixture to stand for 10 minutes at room temperature.

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer. A control is prepared using deionized water instead of the this compound solution.

  • Calculate the percentage of Fe²⁺ chelating activity using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] × 100 Where:

    • A_control = Absorbance of the control

    • A_sample = Absorbance of the sample

Table 3: Parameters for Chelating Activity Protocol

ParameterValue/Description
Metal Ion Source2 mM Ferrous Chloride
Indicator5 mM Ferrozine
Wavelength562 nm
ControlDeionized water in place of sample
Protocol 3: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible difference in taste exists between a control beverage and a beverage acidified with this compound.

Materials:

  • Control beverage (e.g., a simple sugar-water solution)

  • Test beverage (control beverage with a specific concentration of this compound, pH-matched with a common acidulant like citric acid if necessary for comparison)

  • Presentation cups, coded with random 3-digit numbers

  • Water for rinsing

  • Untrained sensory panelists (minimum of 20)

Methodology:

  • Prepare the control and test beverages.

  • For each panelist, present three coded samples. Two samples will be identical (either both control or both test), and one will be different. The order of presentation should be randomized for each panelist.

  • Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.

  • Provide water for panelists to rinse their mouths between samples.

  • Collect the responses.

  • Analyze the results using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.

Table 4: Parameters for Sensory Evaluation (Triangle Test) Protocol

ParameterDescription
Test TypeTriangle Test (Difference Test)
SamplesControl beverage and beverage with this compound
PanelistsUntrained, minimum of 20
TaskIdentify the "odd" sample out of three
AnalysisStatistical analysis of correct responses

Visualizations

G cluster_0 Production of L-Galactonic Acid Pectin-rich Biomass Pectin-rich Biomass Pectin Pectin Pectin-rich Biomass->Pectin Extraction Enzymatic Hydrolysis Enzymatic Hydrolysis Pectin->Enzymatic Hydrolysis D-Galacturonic Acid D-Galacturonic Acid Reduction Reduction D-Galacturonic Acid->Reduction L-Galactonic Acid L-Galactonic Acid Enzymatic Hydrolysis->D-Galacturonic Acid Reduction->L-Galactonic Acid

Caption: Production pathway of L-Galactonic Acid from pectin-rich biomass.

G Start Start Prepare Beverage Model System Prepare Beverage Model System Start->Prepare Beverage Model System Add this compound Add this compound Prepare Beverage Model System->Add this compound Physicochemical Analysis Physicochemical Analysis Add this compound->Physicochemical Analysis Sensory Evaluation Sensory Evaluation Add this compound->Sensory Evaluation Shelf-life Study Shelf-life Study Add this compound->Shelf-life Study Data Analysis Data Analysis Physicochemical Analysis->Data Analysis Sensory Evaluation->Data Analysis Shelf-life Study->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound in a beverage.

G This compound This compound Stable Chelate Complex Stable Chelate Complex This compound->Stable Chelate Complex Metal Ion (Fe2+, Cu2+) Metal Ion (Fe2+, Cu2+) Metal Ion (Fe2+, Cu2+)->Stable Chelate Complex Oxidative Degradation Oxidative Degradation Metal Ion (Fe2+, Cu2+)->Oxidative Degradation catalyzes

Caption: Mechanism of this compound as a chelating agent.

References

Galactonic Acid: A Versatile Precursor for Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Galactonic acid, a sugar acid derived from galactose, is emerging as a valuable and versatile platform molecule for the synthesis of a wide range of fine chemicals. Its inherent chirality and multiple functional groups make it an attractive starting material for the production of chiral synthons, specialty chemicals, and building blocks for the pharmaceutical industry. This document provides an overview of key applications and detailed experimental protocols for the transformation of this compound into valuable downstream products.

Synthesis of Galactono-1,4-lactone

Galactono-1,4-lactone, a cyclic ester of this compound, serves as a key intermediate in many synthetic pathways. It can be synthesized from D-galactose via oxidation.

Reaction Scheme:

Galactose D-Galactose Galactonolactone D-Galactono-1,4-lactone Galactose->Galactonolactone Br₂, H₂O

Caption: Oxidation of D-galactose to D-galactono-1,4-lactone.

Experimental Protocol: Oxidation of D-Galactose to D-Galactono-1,4-lactone

This protocol is adapted from a method utilizing bromine as the oxidizing agent.

Materials:

  • D-Galactose

  • Bromine

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Dowex 50W-X8 resin (H⁺ form)

  • Ethanol

Procedure:

  • Dissolve D-galactose in water in a reaction vessel.

  • Slowly add bromine to the solution while stirring and maintaining the temperature at room temperature.

  • Continue stirring until the reaction is complete (monitor by TLC or HPLC).

  • Neutralize the excess bromine by the careful addition of a saturated sodium bicarbonate solution until the orange color disappears.

  • Acidify the solution with Dowex 50W-X8 resin to pH 2-3.

  • Filter the resin and concentrate the filtrate under reduced pressure to obtain a syrup.

  • Add ethanol to the syrup and heat to reflux to facilitate the lactonization.

  • Cool the solution to induce crystallization of D-galactono-1,4-lactone.

  • Filter the crystals, wash with cold ethanol, and dry under vacuum.

Quantitative Data:

ProductStarting MaterialOxidizing AgentYield (%)Melting Point (°C)
D-Galactono-1,4-lactoneD-GalactoseBromine/WaterHigh133-135

Esterification of this compound: Synthesis of Methyl Galactonate

Esterification of this compound, for example with methanol, produces methyl galactonate, a useful intermediate for further transformations such as hydrogenolysis. The Fischer esterification is a common method for this conversion.

Reaction Scheme:

GalactonicAcid D-Galactonic Acid MethylGalactonate Methyl D-Galactonate GalactonicAcid->MethylGalactonate Methanol, H₂SO₄ (cat.), Reflux

Caption: Fischer esterification of D-galactonic acid to methyl D-galactonate.

Experimental Protocol: Fischer Esterification of D-Galactonic Acid with Methanol

This protocol is a general procedure for Fischer esterification adapted for this compound.

Materials:

  • D-Galactonic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Suspend D-galactonic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl galactonate.

Expected Spectroscopic Data for Methyl Galactonate (Illustrative):

Spectroscopy Expected Peaks
¹H NMR Signals for the methoxy group protons (-OCH₃) around 3.7-3.8 ppm, and a complex multiplet pattern for the sugar backbone protons between 3.5 and 4.5 ppm.
¹³C NMR A signal for the ester carbonyl carbon around 170-175 ppm, a signal for the methoxy carbon around 52 ppm, and multiple signals for the sugar backbone carbons between 60 and 80 ppm.
FTIR (cm⁻¹) A broad O-H stretching band around 3300-3500 cm⁻¹, a strong C=O stretching band for the ester at approximately 1735-1750 cm⁻¹, and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).

Hydrogenolysis of this compound Derivatives to Polyols

The catalytic hydrogenolysis of this compound esters can yield valuable polyols such as 1,2,5,6-hexanetetrol, which has applications as a polymer precursor. This transformation typically requires a bifunctional catalyst with both metal and acid sites.

Reaction Scheme:

MethylGalactonate Methyl D-Galactonate Hexanetetrol 1,2,5,6-Hexanetetrol MethylGalactonate->Hexanetetrol H₂, Pt/SiO₂-Al₂O₃, High Pressure, High Temperature

Caption: Hydrogenolysis of methyl D-galactonate to 1,2,5,6-hexanetetrol.

Experimental Protocol: Catalytic Hydrogenolysis of Methyl Galactonate

This protocol is a proposed method based on the successful hydrogenolysis of similar substrates.

Materials:

  • Methyl D-galactonate

  • Bifunctional catalyst (e.g., Platinum on Silica-Alumina, Pt/SiO₂-Al₂O₃)

  • Water (as solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Charge a high-pressure autoclave reactor with methyl D-galactonate, the Pt/SiO₂-Al₂O₃ catalyst, and water.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar).

  • Heat the reactor to the target temperature (e.g., 150-200 °C) with vigorous stirring.

  • Maintain the reaction conditions for a specified time, monitoring the hydrogen uptake.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture.

  • The aqueous solution containing the product can be purified by techniques such as chromatography.

Quantitative Data from a Related Process (Levoglucosanol to Hexanetetrol):

ProductStarting MaterialCatalystYield (%)
1,2,5,6-HexanetetrolLevoglucosanolPt/SiO₂–Al₂O₃up to 90

Note: This data is for a different starting material but illustrates the potential of the catalytic system.

This compound as a Chiral Synthon

The inherent chirality of this compound and its derivatives, such as D-galactono-1,4-lactone, makes them excellent starting points for the enantioselective synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The lactone can be used as a chiral template to introduce stereocenters in a controlled manner.

Logical Relationship Diagram:

GalactonicAcid D-Galactonic Acid Galactonolactone D-Galactono-1,4-lactone GalactonicAcid->Galactonolactone ChiralBuildingBlocks Chiral Building Blocks Galactonolactone->ChiralBuildingBlocks FineChemicals Fine Chemicals & APIs ChiralBuildingBlocks->FineChemicals

Caption: Synthetic utility of this compound as a chiral precursor.

While specific, detailed industrial protocols are often proprietary, the general strategy involves using the stereocenters of the this compound backbone to direct the stereochemistry of subsequent reactions, leading to the synthesis of enantiomerically pure target molecules.

Disclaimer: The provided protocols are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.

Application Note: Characterization of Galactonic Acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Galactonic acid, a sugar acid derived from galactose, plays a role in various biological pathways and is a key component in certain metabolic processes. Its accurate identification and characterization are crucial for metabolomics research, diagnostics, and the development of therapeutics. This document provides detailed application notes and protocols for the structural elucidation of this compound using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods, when used in conjunction, provide unambiguous confirmation of its molecular structure, mass, and purity.

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For a small, polar molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_0 Sample Preparation cluster_1 Analytical Pathways cluster_2 Data Analysis Sample This compound Sample Deriv Derivatization (e.g., Silylation) Sample->Deriv Direct Direct Infusion or LC Introduction Sample->Direct GCMS GC-MS Analysis Deriv->GCMS Data Mass Spectrum & Fragmentation Pattern GCMS->Data LCMS LC-MS/MS Analysis LCMS->Data Direct->LCMS NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Weigh 10-20 mg This compound Solvent Dissolve in 0.5-0.6 mL Deuterated Solvent (e.g., D₂O, DMSO-d₆) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Experiments Acquire Spectra: ¹H, ¹³C, COSY, HSQC Spectrometer->Experiments Processing Process Data (Fourier Transform, Phasing) Experiments->Processing Analysis Assign Signals & Elucidate Structure Processing->Analysis

Application Notes and Protocols for GC-MS Analysis of Galactonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of galactonic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections offer insights into different derivatization techniques, step-by-step procedures, and visual representations of the workflows.

Introduction to Derivatization for GC-MS Analysis of this compound

This compound, a sugar acid, is a non-volatile and polar molecule. These characteristics make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile and thermally stable.[1][2] Derivatization is a chemical modification process that converts non-volatile compounds into volatile and thermally stable derivatives, enabling their separation and detection by GC-MS.[1][2] For this compound, the primary targets for derivatization are the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. By replacing the active hydrogen atoms in these groups, intermolecular hydrogen bonding is reduced, which in turn increases the volatility of the molecule.

The most common derivatization techniques for organic acids like this compound are silylation and a two-step process of methoximation followed by silylation.

  • Silylation: This process replaces active hydrogens with a trimethylsilyl (TMS) group.[1] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]

  • Methoximation followed by Silylation: This two-step approach is particularly useful for compounds that can exist in tautomeric forms, such as those with keto- or aldehyde functionalities. Methoximation converts these groups into their methoxime derivatives, which prevents the formation of multiple silylation products and yields a single, stable derivative for each analyte. While this compound in its open-chain form does not have a keto or aldehyde group, this method is a robust approach for the analysis of complex biological samples that may contain a variety of organic acids.

Derivatization Techniques: A Comparative Overview

Choosing the appropriate derivatization technique is crucial for achieving accurate and reproducible results. The following table summarizes the key aspects of the two primary methods for this compound analysis.

FeatureSilylation (e.g., with BSTFA or MSTFA)Methoximation followed by Silylation
Principle Replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.1. Methoximation of carbonyl groups. 2. Silylation of hydroxyl and carboxyl groups.
Reagents BSTFA (+TMCS), MSTFA (+TMCS)Methoxyamine hydrochloride, Pyridine, BSTFA (+TMCS) or MSTFA (+TMCS)
Advantages - Simpler, one-step reaction. - Effective for hydroxyl and carboxyl groups.- Reduces the number of derivative peaks for certain compounds. - Stabilizes molecules prone to tautomerization. - Generally provides cleaner chromatograms in complex matrices.
Considerations - Can sometimes produce multiple derivatives for a single analyte in complex mixtures.- Two-step process, therefore more time-consuming.
Typical Reaction Conditions 60-80°C for 30-60 minutes.[2][3]Methoximation: 30-60°C for 30-90 minutes. Silylation: 30-80°C for 30-60 minutes.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Protocol 1: Trimethylsilylation (TMS) of this compound

This protocol describes a one-step silylation method using BSTFA with 1% TMCS as a catalyst.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable solvent like acetonitrile)

  • Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Moisture can interfere with the derivatization reaction.

  • Reagent Addition: Add 50 µL of pyridine to the dried sample to dissolve it.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to the reaction vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.[4]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the sample into the GC-MS system.

Protocol 2: Methoximation and Silylation of this compound

This protocol details a two-step derivatization process involving methoximation followed by silylation.

Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry as described in Protocol 1.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution in pyridine to the dried sample.

    • Tightly cap the vial and vortex for 1 minute.

    • Incubate the vial at 60°C for 45 minutes in a heating block or oven.

    • After incubation, allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

    • Incubate the vial at 70°C for 60 minutes.

  • Cooling: After the second incubation, remove the vial and let it cool to room temperature.

  • Analysis: The derivatized sample is ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Visualizing the Derivatization Process

The following diagrams illustrate the experimental workflows and the chemical transformation of this compound during derivatization.

Derivatization_Workflow Experimental Workflow for this compound Derivatization cluster_sample_prep Sample Preparation cluster_silylation Protocol 1: Silylation cluster_methox_silylation Protocol 2: Methoximation-Silylation start Start with Sample dry Dry Sample start->dry add_pyridine_s Add Pyridine dry->add_pyridine_s add_meox Add Methoxyamine HCl in Pyridine dry->add_meox add_bstfa Add BSTFA + 1% TMCS add_pyridine_s->add_bstfa heat_s Heat at 70°C for 60 min add_bstfa->heat_s cool_s Cool to Room Temp heat_s->cool_s analyze_s GC-MS Analysis cool_s->analyze_s heat_meox Heat at 60°C for 45 min add_meox->heat_meox cool_meox Cool to Room Temp heat_meox->cool_meox add_bstfa_m Add BSTFA + 1% TMCS cool_meox->add_bstfa_m heat_s_m Heat at 70°C for 60 min add_bstfa_m->heat_s_m cool_s_m Cool to Room Temp heat_s_m->cool_s_m analyze_m GC-MS Analysis cool_s_m->analyze_m

Caption: Flowchart of derivatization protocols for this compound.

Silylation_Reaction Silylation of this compound cluster_reactants Reactants cluster_products Products galactonic_acid This compound (with -OH and -COOH groups) tms_galactonate Trimethylsilyl-Galactonate (Volatile Derivative) galactonic_acid->tms_galactonate + BSTFA (Heat) byproducts Byproducts bstfa BSTFA (Silylating Agent) bstfa->byproducts + BSTFA (Heat)

Caption: Chemical transformation during silylation of this compound.

Conclusion

The derivatization of this compound is an essential step for its successful analysis by GC-MS. Both direct silylation and the two-step methoximation-silylation are effective methods. The choice of method will depend on the complexity of the sample matrix and the specific requirements of the analysis. The provided protocols offer a solid foundation for developing a robust and reliable analytical method for this compound in various research and development settings. It is recommended to validate the chosen method for accuracy, precision, and linearity using appropriate standards and quality control samples.

References

Troubleshooting & Optimization

"troubleshooting poor resolution in galactonic acid chromatography"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor resolution in galactonic acid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in this compound chromatography?

Poor resolution in the chromatography of this compound, where peaks are not well separated, can stem from several factors. These include issues with the mobile phase composition, a suboptimal stationary phase, or problems with the HPLC system itself.[1][2][3][4] Specifically, an incorrect mobile phase pH can affect the ionization state of this compound, leading to poor peak shape and retention. Additionally, a contaminated or degraded column can result in broadened or tailing peaks.

Q2: Why am I observing peak tailing with my this compound sample?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue when analyzing acidic compounds like this compound. This can be caused by strong interactions between the acidic analyte and active sites on the stationary phase packing material. Other potential causes include column overload, where too much sample is injected, or issues with the column bed itself, such as a void.

Q3: My this compound peak is very broad. What could be the cause?

Broad peaks can be a sign of several problems. Injecting the sample in a solvent that is stronger than the mobile phase can cause the analyte band to spread before it reaches the column.[1] Other causes include a contaminated guard or analytical column, a low flow rate, or a column temperature that is too low.[2] Broadening of all peaks in a chromatogram often points to a system or column issue, while a single broad peak is more likely related to the specific analyte's interaction with the column.[4]

Q4: My retention times for this compound are shifting between runs. What should I check?

Retention time instability can be caused by a number of factors. Poor temperature control is a common culprit, as even small fluctuations can affect retention.[2][5] An improperly prepared or degrading mobile phase can also lead to drift in retention times. It is also important to ensure the column is properly equilibrated between injections.[1][2]

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Other Components

If you are experiencing inadequate separation between the this compound peak and other peaks in your chromatogram, follow these steps:

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor Resolution Observed CheckMobilePhase Step 1: Verify Mobile Phase - Correct pH? - Freshly prepared? - Correct composition? Start->CheckMobilePhase OptimizeMobilePhase Step 2: Optimize Mobile Phase - Adjust pH - Modify organic solvent % (HILIC) - Alter ionic strength (Ion-Exchange) CheckMobilePhase->OptimizeMobilePhase If mobile phase is correct CheckColumn Step 3: Evaluate Column Condition - Contaminated? - Void present? - Correct stationary phase? OptimizeMobilePhase->CheckColumn If resolution is still poor Resolved Resolution Improved OptimizeMobilePhase->Resolved If optimization is successful CleanOrReplaceColumn Step 4: Clean or Replace Column - Flush with appropriate solvents - Replace if cleaning is ineffective CheckColumn->CleanOrReplaceColumn If column issues are suspected CheckSystem Step 5: Inspect HPLC System - Leaks? - Correct flow rate? - Proper temperature control? CleanOrReplaceColumn->CheckSystem If problem persists CleanOrReplaceColumn->Resolved If new/clean column works SystemMaintenance Step 6: Perform System Maintenance - Address leaks - Calibrate pump - Verify oven temperature CheckSystem->SystemMaintenance If system issues are found SystemMaintenance->Resolved

Caption: A step-by-step workflow for troubleshooting poor resolution.

Issue 2: this compound Peak Tailing

Tailing peaks can compromise accurate integration and quantification. Consider the following solutions:

  • Adjust Mobile Phase pH: For acidic compounds, adjusting the mobile phase pH to be at least 2 pH units below the analyte's pKa can suppress ionization and reduce tailing.

  • Use a Different Column: An end-capped column or a column with a different stationary phase may have fewer active sites for secondary interactions.

  • Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent column overload.

  • Check for Column Voids: A void at the head of the column can cause peak tailing. Reversing and flushing the column (if permissible by the manufacturer) or replacing it may be necessary.

Issue 3: Broad this compound Peaks

To address broad peaks, investigate the following:

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[1]

  • Injection Volume: A large injection volume can lead to peak broadening. Try reducing the amount injected.

  • Column Contamination: Flush the column with a strong solvent to remove any contaminants. A guard column can help protect the analytical column from contamination.[2]

  • System Connections: Check all fittings and tubing between the injector and the detector for leaks or excessive length, which can contribute to extra-column band broadening.[2]

Data Presentation

The following table summarizes the general effects of key chromatographic parameters on the analysis of this compound. The exact quantitative impact will depend on the specific column and conditions used.

ParameterChangeExpected Effect on Retention TimeExpected Effect on ResolutionPotential Negative Effects
Mobile Phase pH DecreaseIncreaseMay improve-
IncreaseDecreaseMay decreaseIncreased peak tailing if near pKa
Organic Modifier % (HILIC) DecreaseIncreaseMay improveLonger run times
IncreaseDecreaseMay decreasePoor retention
Ionic Strength (Ion-Exchange) DecreaseIncreaseMay improveLonger run times
IncreaseDecreaseMay decreasePoor retention
Column Temperature DecreaseIncreaseMay improveHigher backpressure
IncreaseDecreaseMay decreasePotential for analyte degradation
Flow Rate DecreaseIncreaseMay improveIncreased run time, broader peaks
IncreaseDecreaseMay decreaseHigher backpressure, reduced efficiency

Experimental Protocols

Protocol 1: HPLC Analysis of this compound using Ion-Exchange Chromatography

This protocol is a general guideline for the separation of this compound from other organic acids and sugars.

1. Materials and Reagents:

  • This compound standard
  • Deionized water, HPLC grade
  • Sulfuric acid, concentrated
  • Mobile phase: 5 mM Sulfuric Acid in deionized water
  • Sample solvent: Deionized water

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and refractive index (RI) or UV detector (210 nm).
  • Ion-exchange column (e.g., Aminex HPX-87H, 300 x 7.8 mm)

3. Chromatographic Conditions:

  • Mobile Phase: 5 mM H₂SO₄
  • Flow Rate: 0.6 mL/min
  • Column Temperature: 55 °C
  • Injection Volume: 10 µL
  • Detector: RI or UV at 210 nm
  • Run Time: Approximately 20-30 minutes (adjust as needed)

4. Procedure:

  • Mobile Phase Preparation: Add 0.28 mL of concentrated sulfuric acid to 1 L of deionized water. Filter and degas the mobile phase.
  • Standard Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
  • Sample Preparation: Dilute the sample in deionized water to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Analysis: Inject the standards and samples.
  • Data Processing: Integrate the peak corresponding to this compound and quantify using the calibration curve.

Protocol 2: HILIC Analysis of this compound

This protocol provides a starting point for separating this compound using Hydrophilic Interaction Liquid Chromatography (HILIC).

1. Materials and Reagents:

  • This compound standard
  • Acetonitrile, HPLC grade
  • Deionized water, HPLC grade
  • Ammonium acetate or ammonium formate (for buffered mobile phase)
  • Formic acid or ammonium hydroxide (for pH adjustment)
  • Mobile phase A: 90:10 Acetonitrile:Water with 10 mM ammonium acetate, pH adjusted
  • Mobile phase B (for gradient): 50:50 Acetonitrile:Water with 10 mM ammonium acetate, pH adjusted

2. Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, column oven, and a suitable detector (e.g., ELSD or Mass Spectrometer).
  • HILIC column (e.g., amide or zwitterionic phase)

3. Chromatographic Conditions:

  • Mobile Phase: Gradient from 90% to 50% Acetonitrile with 10 mM ammonium acetate.
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 5 µL
  • Detector: ELSD or MS
  • Run Time: Approximately 15-20 minutes

4. Procedure:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases with the desired buffer and pH.
  • Standard and Sample Preparation: Dissolve standards and samples in a solvent with a high organic content (e.g., 70-80% acetonitrile) to ensure good peak shape. Filter through a 0.22 µm syringe filter.
  • System Equilibration: Equilibrate the HILIC column with the initial mobile phase for an extended period (e.g., 60 minutes) to ensure a stable water layer on the stationary phase.
  • Analysis: Inject standards and samples.
  • Data Processing: Process the resulting chromatograms for identification and quantification.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between common problems, their potential causes, and the corresponding solutions in this compound chromatography.

TroubleshootingLogic cluster_Problems Observed Problems cluster_Causes Potential Causes cluster_Solutions Solutions PoorResolution Poor Resolution MobilePhaseIssue Mobile Phase Incorrect (pH, Composition) PoorResolution->MobilePhaseIssue ColumnContamination Column Contamination/ Degradation PoorResolution->ColumnContamination PeakTailing Peak Tailing PeakTailing->ColumnContamination SecondaryInteractions Secondary Interactions (Analyte-Stationary Phase) PeakTailing->SecondaryInteractions ColumnOverload Column Overload PeakTailing->ColumnOverload BroadPeaks Broad Peaks BroadPeaks->ColumnContamination SampleSolvent Inappropriate Sample Solvent BroadPeaks->SampleSolvent ExtraColumnVolume Extra-Column Volume BroadPeaks->ExtraColumnVolume OptimizeMobilePhase Optimize Mobile Phase MobilePhaseIssue->OptimizeMobilePhase CleanReplaceColumn Clean/Replace Column ColumnContamination->CleanReplaceColumn SecondaryInteractions->OptimizeMobilePhase ChangeColumnType Change Column Type SecondaryInteractions->ChangeColumnType ReduceSampleLoad Reduce Sample Load ColumnOverload->ReduceSampleLoad PrepareSampleInMobilePhase Use Weaker Sample Solvent SampleSolvent->PrepareSampleInMobilePhase CheckFittingsTubing Optimize System Connections ExtraColumnVolume->CheckFittingsTubing

Caption: Interconnections between problems, causes, and solutions.

References

Technical Support Center: Optimization of Fermentation Conditions for Galactonic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for galactonic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this compound fermentation?

A1: The most critical parameters for successful this compound fermentation are pH, temperature, aeration, and the composition of the fermentation medium, including the carbon and nitrogen sources.[1][2][3] Each of these factors can significantly impact microbial growth, enzyme activity, and ultimately, the yield and purity of this compound.[1]

Q2: Which microorganisms are commonly used for this compound production?

A2: While various microorganisms can be engineered for this purpose, common choices include bacteria like Gluconobacter oxydans and fungi such as Aspergillus niger.[4][5] Engineered strains of Saccharomyces cerevisiae are also being explored, although wild-type strains may not efficiently metabolize the precursor, D-galacturonic acid.[6][7][8]

Q3: What are the common challenges in fermenting pectin-rich hydrolysates for this compound production?

A3: A primary challenge is the potential inhibitory effect of the precursor, D-galacturonic acid, on the fermenting microorganism, especially at low pH levels.[9][10] Pectin-rich hydrolysates can also contain other compounds that may inhibit microbial growth or interfere with downstream processing.

Q4: How can I accurately quantify the concentration of this compound in my fermentation broth?

A4: Several analytical methods can be used for the quantification of this compound and its precursor, galacturonic acid. These include colorimetric assays and chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[11][12][13] The choice of method depends on the required sensitivity, specificity, and the equipment available.

Troubleshooting Guides

Issue 1: Low or No this compound Production
Possible Cause Troubleshooting Step
Suboptimal pH Verify that the pH of the fermentation medium is within the optimal range for your chosen microorganism. For instance, some biotransformations show considerable activity at pH 4.5-5.0.[8] Continuously monitor and control the pH using automated systems in a bioreactor.[4]
Incorrect Temperature Ensure the fermentation temperature is maintained at the optimal level for your microorganism. Temperature fluctuations can stress the cells and reduce metabolic activity.[14][15]
Inadequate Aeration If using an aerobic microorganism, ensure sufficient dissolved oxygen levels. Optimize the agitation speed and airflow rate in the bioreactor.[4]
Nutrient Limitation The carbon-to-nitrogen ratio is crucial. Ensure the medium contains an adequate supply of essential nutrients.[3] Consider redesigning the medium with different carbon or nitrogen sources.[2]
Precursor Inhibition High concentrations of D-galacturonic acid can be inhibitory, especially at low pH.[9][10] Consider a fed-batch fermentation strategy to maintain the precursor concentration at a non-inhibitory level.
Issue 2: Slow or Stalled Fermentation
Possible Cause Troubleshooting Step
Poor Inoculum Quality Ensure the inoculum is in the exponential growth phase and has high viability. Optimize the age and size of the inoculum.[5]
Presence of Inhibitory Compounds If using a complex substrate like pectin hydrolysate, it may contain inhibitory compounds. Consider a detoxification step for the hydrolysate before fermentation.
Microbial Contamination Plate a sample of the fermentation broth on a general-purpose medium to check for contamination. Review and reinforce sterile techniques.
Issue 3: Inconsistent Batch-to-Batch Results
Possible Cause Troubleshooting Step
Variability in Raw Materials If using natural substrates, their composition can vary. Analyze the composition of each new batch of raw material.
Inconsistent Inoculum Preparation Standardize the protocol for inoculum preparation, including the growth medium, incubation time, and cell density.
Fluctuations in Process Parameters Implement strict monitoring and control of all critical fermentation parameters (pH, temperature, aeration, etc.) throughout the entire process.

Data Presentation: Comparative Tables

Table 1: Effect of pH on this compound Production
pHMicroorganismThis compound Titer (g/L)Reference
< 4.0S. cerevisiae SiHY001No biotransformation observed[8]
4.5S. cerevisiae SiHY001Considerable biotransformation activity[8]
5.0S. cerevisiae SiHY001Best biotransformation results[8]
5.5Gluconobacter oxydansOptimal for 5-keto-D-gluconic acid production[4]
5.5Aspergillus niger ORS-4.410Maximum gluconic acid production[5]
Table 2: Influence of Temperature on Fermentation
Temperature (°C)Microorganism/ProcessObservationReference
25-30YeastGenerally optimal for yeast activity[1]
30Acetobacter acetiStandard for acetification[16]
30Aspergillus niger ORS-4.410Maximum gluconate production[5]
37Acetobacter acetiHighest acetic acid content in one study[16]
85-90Yeast (Bread)Promotes the highest rate of CO2 production[14]

Experimental Protocols

Protocol 1: Batch Fermentation for this compound Production in a 5-L Bioreactor
  • Medium Preparation: Prepare the fermentation medium with the desired carbon and nitrogen sources, minerals, and growth factors. Sterilize the medium in an autoclave.

  • Inoculum Preparation: Inoculate a seed culture of the production strain in a suitable medium and incubate under optimal conditions until it reaches the mid-to-late exponential growth phase.

  • Bioreactor Setup: Aseptically transfer the sterile medium to the 5-L bioreactor. Calibrate and sterilize the pH and dissolved oxygen (DO) probes.

  • Inoculation: Aseptically inoculate the bioreactor with the seed culture to a predetermined starting optical density.

  • Fermentation: Set the fermentation parameters to their optimal values. For example, for Gluconobacter oxydans, control the pH at 5.5 and the dissolved oxygen (DO) at 15%.[4]

  • Monitoring: Regularly draw samples aseptically to monitor cell growth (optical density), substrate consumption, and this compound production using appropriate analytical methods.

  • Harvesting: Once the fermentation is complete (e.g., substrate is depleted or product concentration plateaus), harvest the broth for downstream processing.

Protocol 2: Quantification of Galacturonic Acid (Precursor) using a Colorimetric Method

This protocol is based on the reaction with m-hydroxydiphenyl (MHDP).[11]

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. Dilute the supernatant with ultrapure water to ensure the absorbance falls within the range of the standard curve.[11]

  • Standard Curve Preparation: Prepare a series of standard solutions of D-galacturonic acid with known concentrations.

  • Hydrolysis: Mix the diluted samples and standards with hot sulfuric acid to hydrolyze any pectin remnants and obtain sugar residues.[11]

  • Colorimetric Reaction: Add the MHDP reagent to the hydrolyzed samples and standards. This will produce a pink-colored complex with galacturonic acid.[11]

  • Spectrophotometry: Measure the absorbance of the samples and standards at 520 nm using a spectrophotometer.

  • Calculation: Subtract the background absorbance from neutral sugars.[11] Calculate the concentration of galacturonic acid in the samples by comparing their absorbance to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_post Post-Fermentation Phase medium_prep Medium Preparation & Sterilization inoculation Inoculation medium_prep->inoculation inoculum_prep Inoculum Culture Preparation inoculum_prep->inoculation bioreactor_setup Bioreactor Setup & Sterilization bioreactor_setup->inoculation fermentation Controlled Fermentation (pH, Temp, DO) inoculation->fermentation monitoring Regular Sampling & Analysis fermentation->monitoring harvest Harvesting fermentation->harvest downstream Downstream Processing (Purification) harvest->downstream final_product Final Product: this compound downstream->final_product

Caption: Experimental workflow for this compound production.

troubleshooting_low_yield start Low/No this compound Yield check_ph Is pH optimal? start->check_ph check_temp Is Temperature optimal? check_ph->check_temp Yes adjust_ph Adjust and control pH check_ph->adjust_ph No check_aeration Is Aeration adequate? check_temp->check_aeration Yes adjust_temp Adjust and control Temperature check_temp->adjust_temp No check_nutrients Are Nutrients sufficient? check_aeration->check_nutrients Yes adjust_aeration Optimize agitation/airflow check_aeration->adjust_aeration No redesign_medium Redesign medium / Fed-batch check_nutrients->redesign_medium No success Yield Improved check_nutrients->success Yes adjust_ph->check_temp adjust_temp->check_aeration adjust_aeration->check_nutrients redesign_medium->success

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Improving the Yield of Galactonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in galactonic acid synthesis and improve their yields.

Troubleshooting Guides

This section addresses specific issues that may arise during different synthesis methods for this compound.

Catalytic Oxidation of Galactose

Question: Why is the yield of this compound low in my catalytic oxidation of galactose?

Answer: Low yields in the catalytic oxidation of galactose to this compound can be attributed to several factors. A primary reason is the formation of undesired side products due to overoxidation. For instance, the terminal hydroxyl group of galactose can be oxidized to form galactaric acid, a common byproduct that reduces the selectivity for this compound.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical. Gold-based catalysts, such as Au/Al₂O₃ and Au/TiO₂, have shown lower selectivity towards the overoxidation product, glucaric acid, compared to platinum-based catalysts like Pt/C.[1][2] For instance, under specific conditions, Pt/C catalysts resulted in selectivities as low as 21% for this compound due to significant glucaric acid formation.[1][2]

  • Reaction Conditions: Optimizing reaction conditions is crucial.

    • Oxygen Pressure: The pressure of the oxidant, typically molecular oxygen, influences the reaction rate and selectivity. For example, experiments have been conducted at pressures ranging from 2.5 to 7 bar O₂.[1][3][4]

    • Temperature: The reaction temperature affects both the conversion rate and the formation of byproducts. A common temperature used in studies is 80°C.[1][3][4]

    • Reaction Time: Prolonged reaction times can lead to overoxidation. Monitoring the reaction progress and stopping it at the optimal point is essential. Reactions are often run for 24 hours.[1][3][4]

  • Catalyst to Substrate Ratio: A low catalyst-to-substrate ratio can be effective. For example, a low Au to Glucose-Galactose Syrup (GGS) ratio of 1:1000 has been successfully used.[3][4]

Question: How can I improve the selectivity for this compound over galactaric acid?

Answer: Improving selectivity involves minimizing the oxidation of the primary alcohol group at the C6 position of galactose.

Strategies to Enhance Selectivity:

  • Use of Gold Catalysts: As mentioned, gold catalysts on supports like alumina (Al₂O₃) or titania (TiO₂) are less prone to oxidizing the terminal hydroxyl group compared to platinum catalysts.[1][2]

  • Base-Free Conditions: Conducting the oxidation in the absence of a base can enhance selectivity and catalyst longevity.[3][4][5]

  • Controlled Oxidant Supply: Using a green and convenient oxidant like hydrogen peroxide (H₂O₂) before moving to the more economical molecular oxygen can provide better control over the reaction.[1][2]

Microbial Fermentation

Question: My engineered fungal strain is showing low yields of L-galactonic acid. What are the potential reasons?

Answer: Low yields in microbial fermentation for L-galactonic acid production can stem from several factors, including substrate availability, pH, co-substrate presence, and potential product export limitations.

Troubleshooting Steps:

  • Substrate and Precursor: The primary substrate for L-galactonic acid production in engineered fungi is often D-galacturonic acid, derived from pectin-rich biomass like orange peel or sugar beet pulp.[6][7][8] Ensure a consistent and accessible supply of the precursor.

  • pH Optimization: The optimal pH for production can vary between different fungal strains. For instance, Trichoderma reesei Δlgd1 can produce L-galactonate at a pH of 5.5, whereas Aspergillus niger ΔgaaB requires a lower pH.[6][7]

  • Co-substrate Provision: The addition of a co-substrate, such as D-xylose, has been shown to improve the production rate and titer in both T. reesei and A. niger strains.[6][7]

  • Product Export: Intracellular accumulation of L-galactonate (40 to 70 mg per gram of biomass) suggests that the export of the product out of the cell might be a limiting factor.[6][7] Engineering transport mechanisms could be a strategy to overcome this bottleneck.

  • Genetic Stability: Ensure the genetic modifications in your engineered strain, such as the deletion of the l-galactonic acid dehydratase gene (lgd1 or gaaB), are stable.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The primary methods for this compound synthesis are:

  • Catalytic Oxidation: This involves the oxidation of galactose using metal catalysts like gold (Au) or platinum (Pt) with an oxidant such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).[1][2][3][4][5]

  • Microbial Fermentation: This biological approach utilizes genetically engineered microorganisms, typically filamentous fungi like Aspergillus niger or Trichoderma reesei, to convert substrates like D-galacturonic acid into L-galactonic acid.[6][7][8]

  • Enzymatic Methods: These methods use enzymes to hydrolyze polymers of D-galacturonic acid, such as pectin, to produce the acid. This is often preferred over acid hydrolysis which can decompose the product.[9]

Q2: What kind of yields can I expect from these methods?

A2: The expected yields vary depending on the method and optimization:

  • Catalytic Oxidation: Selectivity for this compound can be around 55% with an Au/Al₂O₃ catalyst under optimized conditions.[3][4]

  • Microbial Fermentation: Engineered strains of Aspergillus niger and Trichoderma reesei have achieved yields of 0.6 to 0.9 grams of L-galactonate per gram of substrate consumed.[6][7] A consolidated bioprocess using orange peel as a substrate has reported yields close to 90%.[8]

  • Enzymatic Methods: Improved enzymatic methods can result in yields of more than 67% of the theoretical value from citrus polygalacturonide.[9]

Q3: How can I separate this compound from the reaction mixture?

A3: A selective precipitation method can be used. This method leverages the different solubilities of the calcium salts of the aldonic acids. By converting the acids to their calcium salts, calcium galactonate can be selectively precipitated due to its lower solubility, allowing for separation from other components like calcium gluconate.[1]

Data Presentation

Table 1: Comparison of Catalytic Oxidation Conditions for this compound Synthesis

ParameterAu/Al₂O₃Pt/C
Substrate Glucose-Galactose SyrupGlucose-Galactose Syrup
Oxidant O₂O₂
Pressure 2.5 bar2.5 bar
Temperature 80 °C80 °C
Reaction Time 24 h24 h
Galactose Conversion HighHigh
Selectivity to this compound 55%[3][4]21%[1][2]
Major Byproduct Gluconic AcidGluconic & Galactaric Acid

Table 2: Yields from Microbial Fermentation for L-Galactonic Acid Production

MicroorganismSubstrateYield (g/g substrate)Reference
Trichoderma reesei Δlgd1D-galacturonic acid0.6 - 0.9[6][7]
Aspergillus niger ΔgaaBD-galacturonic acid0.6 - 0.9[6][7]
Engineered Aspergillus nigerOrange Peel (Pectin)~0.9[8]

Experimental Protocols

Protocol 1: Catalytic Oxidation of Glucose-Galactose Syrup (GGS) using Au/Al₂O₃

Materials:

  • Glucose-Galactose Syrup (GGS)

  • Au/Al₂O₃ catalyst

  • Deionized water

  • Pressurized reaction vessel

  • Oxygen (O₂) gas supply

  • Heating and stirring equipment

Procedure:

  • Prepare a 2% solution of GGS in deionized water.

  • Add the Au/Al₂O₃ catalyst to the GGS solution. A catalyst to substrate ratio of 1:1000 (Au:GGS) has been reported to be effective.[3][4]

  • Place the mixture in a pressurized reaction vessel equipped with a magnetic stirrer.

  • Seal the vessel and purge with O₂ to remove air.

  • Pressurize the vessel to 2.5 bar with O₂.[3][4]

  • Heat the reaction mixture to 80°C while stirring continuously.[3][4]

  • Maintain these conditions for 24 hours.[3][4]

  • After 24 hours, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the filtrate using HPLC to determine the concentration of this compound and other products.

Protocol 2: Microbial Production of L-Galactonic Acid using Engineered Aspergillus niger

Materials:

  • Engineered Aspergillus niger strain (e.g., ΔgaaB)

  • D-galacturonic acid (or pectin-rich substrate like orange peel)

  • Co-substrate (e.g., D-xylose)

  • Fermentation medium (specific to the strain's requirements)

  • Shake flasks or bioreactor

  • Incubator shaker

Procedure:

  • Prepare the fermentation medium and sterilize it.

  • Inoculate the medium with spores or mycelium of the engineered A. niger strain.

  • Incubate the culture in a shake flask or bioreactor at the optimal temperature and agitation speed for the strain.

  • After an initial growth phase, add the D-galacturonic acid substrate and the D-xylose co-substrate to the culture.

  • Control the pH of the fermentation broth. For A. niger ΔgaaB, a lower pH is preferable.[6][7]

  • Take samples periodically to monitor substrate consumption, biomass formation, and L-galactonic acid production using analytical techniques like HPLC.

  • The fermentation can be run for several days until maximum product concentration is achieved. Yields of 0.6 to 0.9 g of L-galactonate per gram of D-galacturonic acid consumed have been reported.[6][7]

  • Harvest the fermentation broth and separate the biomass from the supernatant which contains the L-galactonic acid.

Visualizations

Galactonic_Acid_Synthesis_Pathways cluster_catalytic Catalytic Oxidation cluster_microbial Microbial Fermentation Galactose Galactose GalactonicAcid_cat This compound Galactose->GalactonicAcid_cat Au or Pt catalyst, O₂ GalactaricAcid Galactaric Acid (Byproduct) GalactonicAcid_cat->GalactaricAcid Overoxidation DGalacturonicAcid D-Galacturonic Acid LGalactonicAcid_mic L-Galactonic Acid DGalacturonicAcid->LGalactonicAcid_mic Engineered Fungus (e.g., A. niger) FurtherMetabolism Further Metabolism (Blocked) LGalactonicAcid_mic->FurtherMetabolism lgd1/gaaB gene deletion

Figure 1. Simplified pathways for this compound synthesis.

Experimental_Workflow_Catalytic start Start: Prepare Substrate Solution add_catalyst Add Catalyst (e.g., Au/Al₂O₃) start->add_catalyst reaction Pressurized Reaction (O₂, 80°C, 24h) add_catalyst->reaction cool_depressurize Cool and Depressurize reaction->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter analyze Analyze Product Yield (HPLC) filter->analyze end End: Purified this compound analyze->end

Figure 2. Experimental workflow for catalytic oxidation.

References

Technical Support Center: Purification of Galactonic Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of galactonic acid from fermentation broth.

Troubleshooting Guides

Problem 1: Low Purity of this compound due to Presence of Structurally Similar Sugars (e.g., Gluconic Acid)

Q: My final this compound product is contaminated with gluconic acid. How can I effectively separate these two epimers?

A: Separating this compound from its epimer, gluconic acid, is a significant challenge due to their similar chemical structures and properties. A highly effective method is selective crystallization of their calcium salts. Calcium galactonate has a much lower solubility in water compared to calcium gluconate. By cooling a solution containing both calcium salts, pure calcium galactonate can be precipitated.[1]

Experimental Protocol: Selective Crystallization of Calcium Galactonate [1]

  • pH Adjustment: Adjust the pH of the fermentation broth to a neutral or slightly alkaline range (pH 7.0-8.0) using calcium hydroxide [Ca(OH)₂] or calcium carbonate (CaCO₃). This converts the galactonic and gluconic acids to their respective calcium salts.

  • Initial Concentration: Concentrate the solution by evaporation to increase the concentration of the calcium salts.

  • Cooling and Precipitation: Cool the concentrated solution to a low temperature (e.g., 0-4°C). Calcium galactonate will selectively precipitate out of the solution.

  • Filtration: Separate the precipitated calcium galactonate crystals from the supernatant (which will contain the more soluble calcium gluconate) by filtration.

  • Washing: Wash the crystals with cold deionized water to remove any remaining soluble impurities.

  • Acidification: Re-dissolve the pure calcium galactonate crystals in water and acidify with a strong acid (e.g., sulfuric acid) to precipitate calcium sulfate and release the free this compound in solution.

  • Final Purification: The resulting this compound solution can be further purified and concentrated.

Problem 2: Discoloration of the Final Product

Q: The purified this compound solution has a persistent yellow or brown color. What is the cause and how can I remove it?

A: The coloration of fermentation broths is a common issue, often caused by pigments produced by the microorganisms or from the complex media components (like yeast extract or molasses).[2][3] Activated carbon is a widely used and effective adsorbent for removing these color impurities.[2][3][4][5][6]

Experimental Protocol: Decolorization with Activated Carbon

  • Pre-treatment: Centrifuge or filter the fermentation broth to remove microbial cells and other suspended solids.

  • Activated Carbon Selection: Choose a suitable activated carbon. Powdered activated carbon (PAC) offers a larger surface area, while granular activated carbon (GAC) is easier to handle in a column setup.

  • Dosage and Contact Time:

    • Batch Treatment: Add a predetermined amount of PAC (e.g., 0.5-2.0% w/v) to the clarified broth. Stir the mixture for a specific contact time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).

    • Column Chromatography: Pack a column with GAC and pass the clarified broth through it at a controlled flow rate.

  • Separation:

    • Batch Treatment: Remove the activated carbon by filtration.

    • Column Chromatography: The decolorized broth is collected as the eluate.

  • Optimization: The optimal type of activated carbon, dosage, contact time, and temperature should be determined experimentally for your specific fermentation broth.

Problem 3: Low Yield and Difficulty in Downstream Processing due to Dilute Fermentation Broth

Q: The concentration of this compound in my fermentation broth is very low, leading to large processing volumes and low recovery yields. How can I concentrate the broth efficiently?

A: Nanofiltration is an effective membrane-based separation technique for concentrating organic acids from dilute fermentation broths.[7][8][9] It allows water and some monovalent ions to pass through the membrane while retaining the larger organic acid molecules.

Experimental Protocol: Concentration by Nanofiltration

  • Pre-filtration: Pre-filter the fermentation broth using microfiltration or ultrafiltration to remove cells, proteins, and other macromolecules that could foul the nanofiltration membrane.[10]

  • Nanofiltration System Setup: Use a nanofiltration membrane with a suitable molecular weight cut-off (MWCO) that retains this compound while allowing smaller molecules and water to pass through.

  • Operating Parameters:

    • Transmembrane Pressure: Apply an appropriate transmembrane pressure to achieve a good flux without causing excessive membrane fouling.

    • Cross-flow Velocity: Maintain a high cross-flow velocity to minimize concentration polarization at the membrane surface.

  • Diafiltration (Optional): To further purify the this compound, a diafiltration step can be incorporated. This involves adding water to the concentrated retentate to wash out remaining permeable impurities.

  • Cleaning: Regularly clean the nanofiltration membranes according to the manufacturer's instructions to maintain performance.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound fermentation broth?

A1: Besides the target product, this compound, fermentation broths are complex mixtures that can contain a variety of impurities, including:

  • Microbial cells and cell debris

  • Residual carbon sources (e.g., glucose, galactose)

  • Other organic acids (e.g., gluconic acid, lactic acid, acetic acid)[11]

  • Proteins and amino acids from the microorganisms and culture medium[11]

  • Pigments and other colored compounds [2][3]

  • Inorganic salts from the fermentation medium

Q2: How can I remove proteins from the fermentation broth before further purification?

A2: Proteins can be removed by several methods:

  • Ultrafiltration: This membrane filtration technique separates molecules based on size, effectively retaining larger protein molecules while allowing the smaller this compound to pass through.

  • pH Adjustment and Heat Treatment: Adjusting the pH to the isoelectric point of the major proteins can cause them to precipitate. Gentle heating can also denature and precipitate proteins. The precipitated proteins can then be removed by centrifugation or filtration.

Q3: Is solvent extraction a suitable method for purifying this compound?

A3: Solvent extraction, particularly reactive extraction, can be used for the recovery of carboxylic acids from fermentation broths.[12][13][14] However, the hydrophilicity of this compound can make direct extraction with common organic solvents challenging.[12] Reactive extraction, which involves using an extractant (e.g., a long-chain amine) in the organic phase to form a hydrophobic ion-pair with the this compound, can improve extraction efficiency. The choice of solvent and extractant is critical to ensure high recovery and minimize toxicity to the environment and in subsequent processing steps.

Q4: What is the principle of ion exchange chromatography for this compound purification?

A4: Ion exchange chromatography separates molecules based on their net charge.[15][16][17][18] Since this compound is an organic acid, it will be negatively charged at a pH above its pKa. Anion exchange chromatography is therefore used for its purification. The process involves:

  • Equilibration: The anion exchange column (containing positively charged resin) is equilibrated with a buffer at a specific pH.

  • Loading: The fermentation broth (with its pH adjusted) is loaded onto the column. The negatively charged this compound binds to the positively charged resin.

  • Washing: A wash buffer is passed through the column to remove unbound and weakly bound impurities.

  • Elution: The bound this compound is eluted from the column by either increasing the salt concentration of the buffer or by changing the pH to neutralize the charge on the this compound or the resin.

Data Presentation

Table 1: Comparison of this compound Purification Techniques

Purification StepPrimary Impurities RemovedTypical Recovery/EfficiencyAdvantagesDisadvantages
Centrifugation/Microfiltration Cells, suspended solids>95% of this compound in supernatantHigh throughput, effective cell removalMay not remove all fine colloids
Activated Carbon Treatment Pigments, color compounds>90% color removal, >95% this compound recoveryHighly effective for decolorization, relatively low costPotential for product loss due to adsorption, requires solid-liquid separation
Nanofiltration Water, some monovalent salts>90% this compound retentionConcentrates product, removes some saltsMembrane fouling can be an issue
Ion Exchange Chromatography Other charged molecules (sugars, salts, other organic acids)>90% purityHigh selectivity and resolutionCan be expensive, requires buffer exchange
Selective Crystallization Epimers (e.g., gluconic acid), other soluble impurities>99% purity of crystals[1]High purity product, can be cost-effective at scaleRequires careful control of temperature and concentration

Mandatory Visualizations

Galactonic_Acid_Purification_Workflow fermentation Fermentation Broth centrifugation Centrifugation / Microfiltration fermentation->centrifugation cell_pellet Cell Pellet (Waste) centrifugation->cell_pellet Separation clarified_broth Clarified Broth centrifugation->clarified_broth activated_carbon Activated Carbon Treatment clarified_broth->activated_carbon spent_carbon Spent Carbon (Waste) activated_carbon->spent_carbon Adsorption decolorized_broth Decolorized Broth activated_carbon->decolorized_broth nanofiltration Nanofiltration decolorized_broth->nanofiltration permeate Permeate (Water, Salts) nanofiltration->permeate Separation concentrated_broth Concentrated Broth nanofiltration->concentrated_broth ion_exchange Anion Exchange Chromatography concentrated_broth->ion_exchange impurities_waste Impurities (Waste) ion_exchange->impurities_waste Elution purified_ga_solution Purified this compound Solution ion_exchange->purified_ga_solution crystallization Crystallization / Final Formulation purified_ga_solution->crystallization final_product High-Purity this compound crystallization->final_product

Caption: A typical experimental workflow for the purification of this compound from fermentation broth.

Troubleshooting_Decision_Tree start Problem with Purified this compound low_purity Low Purity? start->low_purity discoloration Discoloration? low_purity->discoloration No gluconic_acid_present Gluconic acid contamination? low_purity->gluconic_acid_present Yes low_yield Low Yield? discoloration->low_yield No ac_treatment_done Activated carbon treatment performed? discoloration->ac_treatment_done Yes concentration_step Concentration step included? low_yield->concentration_step Yes other_impurities Other impurities present? gluconic_acid_present->other_impurities No selective_crystallization Action: Implement selective crystallization of calcium galactonate. gluconic_acid_present->selective_crystallization Yes optimize_chromatography Action: Optimize ion exchange chromatography (gradient, pH). other_impurities->optimize_chromatography Yes optimize_ac Action: Optimize activated carbon treatment (type, dosage, time). ac_treatment_done->optimize_ac Yes implement_ac Action: Implement activated carbon treatment step. ac_treatment_done->implement_ac No implement_nf Action: Implement nanofiltration to concentrate broth. concentration_step->implement_nf No check_losses Action: Check for product loss in each purification step. concentration_step->check_losses Yes

Caption: A troubleshooting decision tree for common issues in this compound purification.

References

"how to prevent lactonization of galactonic acid during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of lactonization of galactonic acid during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is lactonization and why is it a concern for this compound?

Lactonization is an intramolecular esterification reaction where the hydroxyl group of a hydroxycarboxylic acid, such as this compound, reacts with its own carboxylic acid group to form a cyclic ester known as a lactone. This is a concern because the formation of galactono-1,4-lactone (a γ-lactone) or galactono-1,5-lactone (a δ-lactone) alters the chemical structure of the molecule. This change can impact its biological activity, physicochemical properties, and analytical characterization, leading to inaccurate and irreproducible experimental results.

Q2: What are the main factors that promote the lactonization of this compound?

The primary factors that promote the lactonization of this compound are:

  • Low pH (Acidic Conditions): The lactonization reaction is acid-catalyzed. Storing or handling this compound in acidic solutions will significantly accelerate the formation of lactones.

  • Elevated Temperature: Higher temperatures provide the necessary activation energy for the intramolecular reaction, increasing the rate of lactonization.

  • Concentration: While the reaction is intramolecular, high concentrations can potentially favor lactone formation, especially during solvent removal or concentration steps.

  • Solvent: The choice of solvent can influence the equilibrium between the open-chain acid and the lactone form.

Q3: What are the ideal storage conditions to prevent the lactonization of this compound?

To minimize lactonization during storage, it is recommended to store this compound under the following conditions:

  • Solid Form: When possible, store this compound as a dry, solid powder. In its solid state, the molecules are less mobile, and the likelihood of intramolecular reactions is significantly reduced.

  • Temperature: Store at low temperatures, ideally between 2°C and 8°C.[1]

  • pH: If in solution, maintain a neutral to slightly alkaline pH (pH 7.0 - 8.0). This can be achieved by using a suitable buffer system.

  • Container: Use well-sealed, airtight containers to prevent the absorption of moisture and atmospheric contaminants.

  • Light: Protect from light to prevent any potential photochemical degradation.

Troubleshooting Guide: Unexpected Lactonization

If you are observing unexpected lactone formation in your experiments, use the following guide to troubleshoot the issue.

Problem: Analytical results (e.g., HPLC, NMR) show the presence of one or more lactone species of this compound in addition to or instead of the open-chain form.

DOT Script for Troubleshooting Workflow:

Troubleshooting_Lactonization start Unexpected Lactone Detected check_storage Review Storage Conditions start->check_storage check_sample_prep Examine Sample Preparation Protocol start->check_sample_prep check_analytical_method Evaluate Analytical Method start->check_analytical_method storage_temp Temperature > 8°C? check_storage->storage_temp storage_ph pH of Solution Acidic? check_storage->storage_ph storage_solid Stored as Solid? check_storage->storage_solid sample_prep_ph Acidic Reagents Used? check_sample_prep->sample_prep_ph sample_prep_temp Heating Step Involved? check_sample_prep->sample_prep_temp sample_prep_solvent Solvent Evaporation Step? check_sample_prep->sample_prep_solvent analytical_mobile_phase Mobile Phase pH Acidic? check_analytical_method->analytical_mobile_phase analytical_temp Column/Autosampler Temperature Elevated? check_analytical_method->analytical_temp solution_storage Store at 2-8°C storage_temp->solution_storage Yes end Lactonization Minimized storage_temp->end No solution_ph Adjust pH to 7.0-8.0 with Buffer storage_ph->solution_ph Yes storage_ph->end No solution_solid Store as Dry Solid storage_solid->solution_solid No storage_solid->end Yes solution_sample_prep_ph Use Neutral pH Reagents/Buffers sample_prep_ph->solution_sample_prep_ph Yes sample_prep_ph->end No solution_sample_prep_temp Avoid or Minimize Heating sample_prep_temp->solution_sample_prep_temp Yes sample_prep_temp->end No solution_sample_prep_solvent Use Low-Temperature Evaporation (e.g., Lyophilization) sample_prep_solvent->solution_sample_prep_solvent Yes sample_prep_solvent->end No solution_analytical_mobile_phase Use Mobile Phase with pH > 6 analytical_mobile_phase->solution_analytical_mobile_phase Yes analytical_mobile_phase->end No solution_analytical_temp Maintain Low Temperature in Autosampler and Column analytical_temp->solution_analytical_temp Yes analytical_temp->end No

Caption: Troubleshooting workflow for identifying and mitigating unexpected lactonization of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound with Minimized Lactone Formation

This protocol describes the preparation of a this compound stock solution for use in various experiments, with measures taken to minimize lactonization.

Materials:

  • D-Galactonic acid (solid)

  • High-purity water (e.g., Milli-Q or equivalent)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • 0.1 M Hydrochloric acid (HCl) solution (for pH adjustment if necessary)

  • Phosphate buffer (0.1 M, pH 7.4) or other suitable neutral buffer

  • Calibrated pH meter

  • Sterile, airtight storage vials

Procedure:

  • Weighing: Accurately weigh the desired amount of solid D-galactonic acid in a clean, dry container.

  • Dissolution: Dissolve the this compound in a minimal amount of high-purity water.

  • pH Adjustment: Slowly add 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to approximately 7.0. Be careful not to overshoot the target pH significantly. If necessary, back-titrate with 0.1 M HCl.

  • Buffering: Add the neutral buffer (e.g., phosphate buffer, pH 7.4) to the desired final volume. This will help maintain the pH and prevent shifts into the acidic range where lactonization is more favorable.

  • Final pH Check: Verify the final pH of the stock solution.

  • Storage: Aliquot the stock solution into sterile, airtight vials and store at 2-8°C.

Protocol 2: Analysis of this compound and its Lactones by HPLC

This protocol provides a general framework for the HPLC analysis of this compound, with considerations to prevent on-column or in-autosampler lactonization.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • A suitable column for polar compounds, such as an Aqueous Normal Phase (ANP) or a C18 column designed for polar analytes. Consider using metal-free or PEEK-lined columns to minimize interactions with the carboxylic acid group.

Mobile Phase Preparation:

  • Prepare a mobile phase with a pH above 6.0 to ensure the this compound remains in its open-chain, deprotonated form. A common choice is a phosphate or acetate buffer.

  • For example, a mobile phase could consist of a mixture of acetonitrile and a 20 mM potassium phosphate buffer, with the pH of the aqueous component adjusted to 7.0.

Sample Preparation:

  • Dilute the this compound samples in the mobile phase or a solvent system that is of similar or weaker elution strength than the initial mobile phase conditions to ensure good peak shape.

  • If samples are from an acidic matrix, neutralize them with a suitable base or buffer before injection.

HPLC Conditions (Example):

  • Column: Cogent TYPE-C™ Silica Hydride, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from high organic to high aqueous, tailored to the specific separation needs.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Autosampler Temperature: 4°C

  • Injection Volume: 10 µL

  • Detection: RI or UV (at a low wavelength, e.g., 210 nm)

Data Presentation

Table 1: Factors Influencing this compound Lactonization and Recommended Mitigation Strategies

FactorImpact on LactonizationRecommended Mitigation Strategy
pH High rate in acidic conditions (pH < 6)Store and handle solutions at neutral to slightly alkaline pH (7.0 - 8.0) using buffers.
Temperature Increased rate at higher temperaturesStore solutions at 2-8°C. Avoid heating during sample preparation.
Storage Form Minimal in solid formStore as a dry powder whenever possible.
Solvent Aqueous acidic solutions promote lactonizationUse neutral buffered aqueous solutions. For long-term storage, consider lyophilization from a neutral solution.
Analytical Conditions Acidic mobile phases can cause on-column lactonizationUse a mobile phase with a pH > 6 for HPLC analysis. Maintain low autosampler and column temperatures.

Signaling Pathways and Experimental Workflows

DOT Script for Lactonization Equilibrium:

Lactonization_Equilibrium Galactonic_Acid This compound (Open-Chain) Galactonolactone Galactonolactone (Cyclic Ester) Galactonic_Acid->Galactonolactone Lactonization (Acid-catalyzed, Heat) Galactonolactone->Galactonic_Acid Hydrolysis (Base-catalyzed)

Caption: The reversible equilibrium between this compound and its lactone form.

References

"strategies to increase the efficiency of galactonic acid extraction"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Galactonic Acid Extraction & Purification

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of this compound extraction and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound, providing targeted solutions to streamline your experimental workflow.

1. Enzymatic Hydrolysis of Pectin

Question: My enzymatic hydrolysis of pectin is showing low yields of galacturonic acid. What are the potential causes and solutions?

Answer: Low yields of galacturonic acid from enzymatic hydrolysis can stem from several factors. Here's a troubleshooting guide to help you optimize your process:

  • Enzyme Activity and Loading:

    • Problem: The pectinase enzyme may have low activity, or the enzyme loading is insufficient.

    • Solution: Ensure the enzyme is stored correctly and its activity is verified. An optimized pectinase loading, for instance, of 2250 U/g of pectin, has been shown to achieve near-complete hydrolysis.[1] Increasing the enzyme concentration can improve the yield, with studies showing an optimal concentration of around 10 UI/g of pectin for efficient release of reducing compounds.

  • Reaction Conditions:

    • Problem: Suboptimal pH and temperature can significantly reduce enzyme efficiency.

    • Solution: Most pectinases function optimally at a pH around 4.5 and a temperature of 50°C.[1] Verify and maintain these parameters throughout the hydrolysis process.

  • Substrate Concentration and Purity:

    • Problem: High substrate (pectin) concentration can lead to viscosity issues, hindering enzyme-substrate interaction. Impurities in the pectin source can also inhibit enzyme activity.

    • Solution: A pectin concentration of around 4.0 g/L has been used effectively.[1] Pre-treating the raw pectin-containing material to remove inhibitors may be necessary.

  • Hydrolysis Time:

    • Problem: Insufficient reaction time will result in incomplete hydrolysis.

    • Solution: A hydrolysis time of 24 hours is generally sufficient for complete conversion of pectin to galacturonic acid when optimal enzyme loading and conditions are used.[1]

2. Ion-Exchange Chromatography (IEC) Purification

Question: I'm observing poor separation and low recovery of this compound during ion-exchange chromatography. How can I troubleshoot this?

Answer: Issues with IEC for this compound purification often relate to incorrect buffer conditions, column overloading, or contamination. The following table outlines common problems and their solutions.

Problem Potential Cause Solution
No or Weak Binding Incorrect pH of the binding buffer. This compound is an anion and requires a buffer pH above its pKa for a net negative charge.Ensure the buffer pH is at least 1 pH unit above the pKa of this compound to ensure it is deprotonated and binds to the anion exchange resin.
High ionic strength of the sample or binding buffer.Desalt the sample before loading or dilute it with the binding buffer. Ensure the binding buffer has a low salt concentration.
Low Recovery/Yield Protein precipitation on the column.Ensure the sample is properly filtered before loading. Modify buffer conditions to maintain protein stability.
Elution buffer is too strong, causing the product to elute with other impurities.Optimize the salt gradient for elution. A shallower gradient can improve separation.
Peak Tailing Secondary interactions between this compound and the column matrix.Adjust the mobile phase composition, for example, by adding a small amount of organic solvent, to minimize non-specific interactions.
High Backpressure Clogged column frit or contaminated resin.Filter all samples and buffers before use. Regularly clean and regenerate the column according to the manufacturer's instructions.

3. Electrodialysis Purification

Question: What are the key parameters to optimize for efficient purification of this compound using electrodialysis?

Answer: Electrodialysis is a promising method for purifying organic acids. Key parameters to optimize for efficient this compound purification include:

  • Applied Voltage/Current Density: Higher voltage increases the migration of ions but also increases energy consumption and the risk of membrane fouling. The optimal voltage needs to be determined empirically to balance purification efficiency and energy cost.

  • Flow Rate: The flow rate of the feed, concentrate, and electrode rinse solutions affects the residence time and mass transfer. Optimizing flow rates can improve separation efficiency and reduce fouling.

  • Membrane Type: The choice of anion and cation exchange membranes is critical. Membranes should have high permselectivity for monovalent ions and low resistance.

  • Feed Concentration: The concentration of this compound and impurities in the feed stream will influence the process efficiency. Pre-concentration or dilution may be necessary.

  • pH: The pH of the feed solution affects the charge of this compound and other organic acids, influencing their migration through the ion-exchange membranes.

4. Crystallization

Question: I am facing difficulties in crystallizing the purified this compound. What are some common challenges and solutions?

Answer: Crystallization can be challenging due to factors like supersaturation, impurities, and solvent choice.

Problem Potential Cause Solution
No Crystal Formation Insufficient supersaturation.Concentrate the solution further or use an anti-solvent to induce precipitation. Seeding with a small crystal can also initiate crystallization.
Presence of impurities inhibiting nucleation.Ensure high purity of the this compound solution. Additional purification steps may be necessary.
Formation of Oil or Amorphous Precipitate Solution is too supersaturated, leading to rapid, disordered precipitation.Decrease the rate of supersaturation by slowing down cooling or the addition of anti-solvent.
Incorrect solvent system.Experiment with different solvent and anti-solvent combinations to find a system that promotes crystalline growth.
Small or Poorly Formed Crystals Rapid nucleation and crystal growth.Control the cooling rate and agitation to promote the growth of larger, more uniform crystals.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and its precursor, galacturonic acid, to provide a benchmark for expected yields and purity at different stages of the extraction and purification process.

Table 1: Enzymatic Hydrolysis of Pectin for Galacturonic Acid Production

Pectin Source Enzyme Yield of Galacturonic Acid Purity
Commercial PectinPectinaseNearly 100% conversionHigh (minimal degradation)[1]
Sugar Beet Press PulpPectinase cocktail36.4% (w/w)Not specified
Cocoa Pod HusksCelluclast® 1.5 L5.31 g / 100 g feedstock52.06 g galacturonic acid / 100 g pectin[2]

Table 2: Conversion of Galacturonic Acid to L-Galactonic Acid

Microorganism Substrate Yield of L-Galactonic Acid Titer
Trichoderma reesei Δlgd1D-galacturonic acid0.6 - 0.9 g/gNot specified
Aspergillus niger ΔgaaBD-galacturonic acid0.7 - 0.9 g/g5.4 g/L
Aspergillus niger ΔgaaBPolygalacturonateNot specified2.8 g/L

Experimental Protocols

This section provides detailed methodologies for key experiments in the this compound extraction and purification workflow.

1. Protocol for Enzymatic Hydrolysis of Pectin

This protocol is based on the efficient hydrolysis of commercial pectin using pectinase.[1]

  • Materials:

    • Commercial pectin

    • Pectinase (e.g., from Aspergillus niger)

    • Sodium acetate buffer (pH 4.5)

    • Deionized water

  • Procedure:

    • Prepare a 4.0 g/L pectin solution in sodium acetate buffer (pH 4.5).

    • Pre-incubate the pectin solution at 50°C for 10 minutes.

    • Add pectinase to the solution at a loading of 2250 U/g of pectin.

    • Incubate the reaction mixture at 50°C with gentle agitation for 24 hours.

    • After 24 hours, terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

    • Centrifuge the hydrolysate to remove any insoluble material.

    • The supernatant containing galacturonic acid is ready for purification or analysis.

2. Protocol for Ion-Exchange Chromatography Purification

This is a general protocol for the purification of an anionic compound like this compound using an anion exchange column.

  • Materials:

    • Anion exchange resin (e.g., DEAE-Sepharose)

    • Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0)

    • Elution buffer (e.g., 20 mM Tris-HCl, pH 8.0, with a salt gradient of 0-1 M NaCl)

    • Crude this compound solution

  • Procedure:

    • Pack the anion exchange resin into a chromatography column.

    • Equilibrate the column with 5-10 column volumes of binding buffer.

    • Adjust the pH and conductivity of the crude this compound solution to match the binding buffer.

    • Load the sample onto the column.

    • Wash the column with 5-10 column volumes of binding buffer to remove unbound impurities.

    • Elute the bound this compound using a linear gradient of the elution buffer (0-1 M NaCl).

    • Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., HPLC).

    • Pool the fractions containing pure this compound.

3. Protocol for HPLC Analysis of Galacturonic Acid

This protocol describes the quantification of galacturonic acid using High-Performance Liquid Chromatography (HPLC).[1]

  • Instrumentation:

    • HPLC system with a UV or Refractive Index (RI) detector.

    • Aminex HPX-87H column or similar.

  • Mobile Phase:

    • 5 mM H₂SO₄ in deionized water.

  • Procedure:

    • Prepare a series of standard solutions of galacturonic acid of known concentrations.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

    • Set the column temperature to 65°C.

    • Set the flow rate of the mobile phase to 0.6 mL/min.

    • Inject a known volume (e.g., 20 µL) of the standards and samples onto the column.

    • Detect the eluted galacturonic acid using the UV or RI detector.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Quantify the concentration of galacturonic acid in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow for this compound Production

Galactonic_Acid_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing PectinSource Pectin-Rich Biomass (e.g., Citrus Peel) Hydrolysis Enzymatic Hydrolysis PectinSource->Hydrolysis Pectinase Centrifugation Centrifugation/ Filtration Hydrolysis->Centrifugation Crude Hydrolysate Purification Purification (IEC/Electrodialysis) Centrifugation->Purification Clarified Hydrolysate (Galacturonic Acid) Conversion Bioconversion Purification->Conversion Purified Galacturonic Acid Crystallization Crystallization Conversion->Crystallization This compound Solution FinalProduct Pure this compound Crystallization->FinalProduct Hydrolysis_Troubleshooting Start Low Galacturonic Acid Yield CheckEnzyme Check Enzyme Activity and Loading Start->CheckEnzyme CheckConditions Verify Reaction Conditions (pH, Temp) Start->CheckConditions CheckSubstrate Assess Substrate (Concentration, Purity) Start->CheckSubstrate CheckTime Evaluate Hydrolysis Time Start->CheckTime OptimizeEnzyme Optimize Enzyme Concentration CheckEnzyme->OptimizeEnzyme OptimizeConditions Adjust pH and Temperature CheckConditions->OptimizeConditions OptimizeSubstrate Adjust Substrate Concentration/Pre-treat CheckSubstrate->OptimizeSubstrate IncreaseTime Increase Reaction Time CheckTime->IncreaseTime Resolved Yield Improved OptimizeEnzyme->Resolved OptimizeConditions->Resolved OptimizeSubstrate->Resolved IncreaseTime->Resolved

References

Technical Support Center: Colorimetric Assays for Galactonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing colorimetric assays for the quantification of galactonic acid.

Disclaimer: Specific colorimetric assays for this compound are not widely documented in readily available literature. The guidance provided here is based on established protocols for structurally similar compounds, such as galacturonic acid and other uronic acids, particularly utilizing the carbazole-sulfuric acid or similar colorimetric methods. The principles of interference and troubleshooting are expected to be highly comparable.

Troubleshooting Guides

Issue: Inaccurate or Inconsistent Readings

Inaccurate or inconsistent results in colorimetric assays for this compound can often be attributed to the presence of interfering substances in the sample matrix. These substances can either inhibit or enhance the color development, leading to an underestimation or overestimation of the this compound concentration.

Common Interfering Substances and Mitigation Strategies

Interfering Substance CategoryExamplesPotential Effect on AssayRecommended Solution
Neutral Sugars Glucose, Galactose, Xylose, RhamnosePositive Interference (overestimation) due to non-specific color formation in the presence of strong acids.- Use a more specific reagent such as m-hydroxydiphenyl, which has been shown to reduce interference from neutral sugars. - Perform a blank correction using a sample containing the interfering sugars but not this compound. - Chromatographic separation (e.g., HPLC) of this compound from neutral sugars prior to colorimetric analysis.
Proteins Bovine Serum Albumin (BSA), other proteins from biological samplesPositive Interference (overestimation) by reacting with the colorimetric reagents.[1]- Protein precipitation using agents like trichloroacetic acid (TCA) or acetone, followed by centrifugation to remove the protein pellet. - Use of a protein-A/G column to remove antibodies if they are the primary protein interferent.
Aldehydes Formaldehyde, GlyceraldehydePositive Interference (overestimation) as they can react with the colorimetric reagents.[2]- If possible, avoid the use of formaldehyde-containing solutions during sample preparation. - If their presence is unavoidable, sample purification through dialysis or size-exclusion chromatography may be necessary.
Reducing Agents Ascorbic Acid, Dithiothreitol (DTT)Negative Interference (underestimation) by interfering with the redox reactions involved in color development.- Removal of reducing agents prior to the assay using methods like dialysis or size-exclusion chromatography. - If the reducing agent is known and its concentration is low, a correction factor may be determined empirically.
Complex Matrix Components Phenolic compounds, detergents, saltsVariable Interference (can be positive or negative) depending on the specific component and its interaction with the assay chemistry.- Solid Phase Extraction (SPE) can be used to clean up the sample and remove interfering phenolic compounds. - Dilution of the sample to reduce the concentration of interfering substances, provided the this compound concentration remains within the detection range of the assay. - For detergents and salts, dialysis is an effective removal method.

Frequently Asked Questions (FAQs)

Q1: My sample contains high concentrations of both glucose and this compound. How can I accurately measure the this compound content?

A1: This is a common issue as neutral sugars like glucose can cause significant interference. To address this, you can:

  • Use a modified colorimetric method: The use of m-hydroxydiphenyl as the colorimetric reagent instead of carbazole can significantly reduce the interference from neutral sugars.

  • Perform a dual-wavelength measurement: Some studies on similar uronic acids have utilized a double absorbance reading at two different wavelengths to mathematically correct for the interference from neutral sugars.[1]

  • Pre-assay separation: The most accurate method would be to separate the this compound from glucose before the colorimetric assay using techniques like High-Performance Liquid Chromatography (HPLC).

Q2: I am working with cell lysates, and I suspect protein interference. What is the best way to remove proteins from my sample?

A2: Protein interference is a known issue in carbohydrate assays.[1] A robust method to remove protein is through precipitation. A detailed protocol for protein precipitation using acetone is provided in the "Experimental Protocols" section below. This method is effective and generally does not degrade sugar acids.

Q3: My blank samples (without this compound) are showing a high background signal. What could be the cause?

A3: A high background signal in your blank can be due to several factors:

  • Contaminated reagents: Ensure that your sulfuric acid, carbazole, and other reagents are of high purity and have not been contaminated.

  • Presence of interfering substances in your sample matrix: Even without this compound, your sample matrix may contain other compounds (e.g., other sugars, proteins) that react with the assay reagents. Prepare a "matrix blank" that includes all components of your sample except for this compound to properly subtract the background.

  • Improper cleaning of labware: Residual detergents or other contaminants on your microplates or cuvettes can interfere with the assay. Ensure all labware is thoroughly cleaned and rinsed with deionized water.

Q4: Can I use a standard curve prepared in water to quantify this compound in my complex biological sample?

A4: It is not recommended. The "matrix effect" can cause the assay to behave differently in a simple aqueous solution compared to a complex biological matrix. For more accurate quantification, your standard curve should be prepared in a matrix that is as similar as possible to your samples. This can be achieved by spiking known concentrations of this compound into a sample matrix that is known to be free of endogenous this compound.

Experimental Protocols

Protocol for Protein Removal from Samples via Acetone Precipitation

This protocol is designed to remove protein interference from samples prior to a colorimetric assay for this compound.

Materials:

  • Sample containing this compound and interfering proteins

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Microcentrifuge capable of reaching >10,000 x g

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Pipette 100 µL of your sample into a clean microcentrifuge tube.

  • Add 400 µL of ice-cold acetone to the microcentrifuge tube (a 1:4 sample to acetone ratio).

  • Vortex the mixture thoroughly for 20 seconds to ensure complete mixing and protein precipitation.

  • Incubate the tube on ice for 30 minutes to allow for complete protein precipitation.

  • Centrifuge the tube at 12,000 x g for 10 minutes at 4°C. The precipitated protein will form a pellet at the bottom of the tube.

  • Carefully collect the supernatant, which contains the this compound, without disturbing the protein pellet.

  • The supernatant is now ready for use in your colorimetric assay. Be sure to account for the 5-fold dilution in your final concentration calculation.

Visualizations

TroubleshootingWorkflow start Inaccurate/Inconsistent Assay Results check_blank Is the Blank Signal High? start->check_blank contam_reagents Check for Contaminated Reagents/Labware check_blank->contam_reagents Yes check_sugars Are Neutral Sugars Present? check_blank->check_sugars No matrix_effect Prepare a Matrix Blank for Background Correction contam_reagents->matrix_effect matrix_effect->check_sugars sugar_solution Use m-hydroxydiphenyl Reagent or Pre-assay Separation (HPLC) check_sugars->sugar_solution Yes check_proteins Are Proteins Present? check_sugars->check_proteins No end_good Accurate Results sugar_solution->end_good protein_solution Perform Protein Precipitation (e.g., Acetone) check_proteins->protein_solution Yes check_other Other Interferents (Aldehydes, Reducing Agents)? check_proteins->check_other No protein_solution->end_good other_solution Sample Cleanup: Dialysis, SPE, or Dilution check_other->other_solution Yes check_other->end_good No other_solution->end_good

Caption: Troubleshooting workflow for common interferences in this compound colorimetric assays.

References

Technical Support Center: Refining Analytical Methods for Galactonic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of galactonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental analysis of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). GC-MS often requires a derivatization step to make the polar this compound volatile, while HPLC-MS/MS can often analyze it more directly, typically using Hydrophilic Interaction Liquid Chromatography (HILIC).

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound is a polar, non-volatile compound. Gas chromatography requires analytes to be volatile to travel through the column. Derivatization, commonly through silylation or a combination of methoximation and silylation, replaces the polar hydroxyl and carboxyl groups with less polar and more volatile groups, enabling its analysis by GC-MS.

Q3: I am observing poor peak shape (tailing) for this compound in my HPLC analysis. What are the likely causes?

A3: Peak tailing for polar acidic compounds like this compound in HPLC is a common issue. Potential causes include:

  • Secondary Interactions: Unwanted interactions between the acidic this compound and the stationary phase, especially with residual silanol groups on silica-based columns.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.

Q4: How can I improve the retention of this compound on a HILIC column?

A4: To enhance retention of polar analytes like this compound on a HILIC column, consider the following:

  • Increase the organic solvent content in your mobile phase (typically acetonitrile).

  • Decrease the buffer concentration in the mobile phase.

  • Ensure proper column equilibration with the initial mobile phase conditions between injections. HILIC columns often require longer equilibration times than reversed-phase columns.

  • Select a suitable mobile phase pH to ensure this compound is in its ionized form, which can enhance interaction with certain HILIC stationary phases.

Q5: What are the best practices for storing samples containing this compound to ensure its stability?

A5: Like many biological acids, this compound stability can be compromised by improper storage. It is recommended to:

  • Store samples (e.g., plasma, urine) at -80°C for long-term storage.

  • For short-term storage, keep samples at 4°C.

  • Minimize freeze-thaw cycles as this can lead to degradation.

  • Consider the pH of the sample matrix, as extreme pH values could potentially affect stability.

Troubleshooting Guides

HPLC-MS/MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No or Low Signal/Response Inefficient ionization of this compound.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ionization modes; negative mode is often better for acidic compounds.
Poor retention on the column.See FAQ Q4 for improving HILIC retention. For reversed-phase, consider a polar-endcapped column or an ion-pairing agent (use with caution as it can contaminate the MS).
Matrix suppression.Dilute the sample. Improve sample cleanup (e.g., use a more selective SPE sorbent). Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor Peak Shape (Tailing/Fronting) Secondary interactions with the stationary phase.Use a highly deactivated column. Operate at a lower pH to suppress silanol ionization.
Incompatible injection solvent.The injection solvent should be as close as possible to the initial mobile phase composition, especially in HILIC. High water content in the injection solvent with a high organic mobile phase will cause peak distortion.
Column bed deformation.Replace the column. Use a guard column to protect the analytical column.
Retention Time Drift Inadequate column equilibration.Increase the equilibration time between injections to at least 10 column volumes.
Mobile phase composition changes.Prepare fresh mobile phase daily. Ensure proper mixing of mobile phase components.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
GC-MS Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No or Low Signal/Response Incomplete derivatization.Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Lyophilize samples to complete dryness before adding derivatization reagents.
Degradation of the analyte in the injector.Use a lower injector temperature. Check for active sites in the injector liner and deactivate or replace it.
Poor ionization.Tune the MS ion source. Check for filament burnout.
Multiple Peaks for this compound Incomplete derivatization leading to multiple derivatives.Optimize derivatization conditions (see above).
Isomerization during derivatization.Methoximation prior to silylation can help to prevent the formation of multiple tautomers.
High Background Noise Contamination from derivatization reagents.Inject a blank derivatization reagent to identify contaminant peaks. Use high-purity reagents.
Column bleed.Condition the column according to the manufacturer's instructions. Use a low-bleed column.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound by GC-MS and representative data for a similar organic acid by LC-MS/MS.

Table 1: GC-MS Performance Data for this compound Analysis in Urine

ParameterValueReference
Linearity RangeUp to 200 nmol[1]
Lower Limit of Detection (LOD)1.28 mmol/mol Creatinine[1]
Intra-assay Imprecision (%RSD)3.5 - 8.0%[1]
Inter-assay Imprecision (%RSD)3.5 - 8.0%[1]

Table 2: Representative LC-MS/MS Performance Data for a Polar Organic Acid in Plasma

ParameterTypical Value Range
Linearity Range0.5 - 400 ng/mL
Lower Limit of Detection (LOD)0.2 ng/mL
Lower Limit of Quantification (LOQ)0.5 ng/mL
Recovery85 - 110%
Intra-assay Precision (%RSD)< 15%
Inter-assay Precision (%RSD)< 15%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine with Derivatization

This protocol is based on established methods for the analysis of organic acids in urine.[1][2][3]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a strong anion exchange (SAX) SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
  • Acidify a 1 mL urine sample to pH 2 with 2M HCl.
  • Add an internal standard (e.g., 13C-labeled this compound).
  • Load the acidified urine sample onto the conditioned SAX cartridge.
  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.
  • Elute the organic acids with 2 mL of 2% formic acid in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups.
  • Incubate at 60°C for 60 minutes.
  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
  • Incubate at 70°C for 30 minutes.
  • Cool to room temperature before injection.

3. GC-MS Analysis

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
  • Injector Temperature: 250°C.
  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Interface Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-600 or using Selected Ion Monitoring (SIM) for target ions.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol provides a general framework for the analysis of polar organic acids using HILIC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile in water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC Column: HILIC column (e.g., amide, zwitterionic, or bare silica), 2.1 x 100 mm, <3 µm particle size.
  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to 95% B and re-equilibrate for 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Negative ion mode.
  • Source Parameters: Optimized for this compound (e.g., Capillary voltage: -3.0 kV, Gas temperature: 350°C, Gas flow: 10 L/min).
  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and its internal standard.

Visualizations

Galactose Metabolism and this compound Formation

The following diagram illustrates the metabolic pathway of galactose, showing how this compound is formed as a breakdown product, particularly in cases of galactosemia, and its subsequent potential entry into the pentose phosphate pathway.[4]

Galactose_Metabolism Galactose Galactose Galactonolactone Galactonolactone Galactose->Galactonolactone Galactose Dehydrogenase Galactose_1_P Galactose-1-Phosphate Galactose->Galactose_1_P Galactonic_Acid This compound Galactonolactone->Galactonic_Acid Spontaneous/ Enzymatic PPP Pentose Phosphate Pathway Galactonic_Acid->PPP Glucose_1_P Glucose-1-Phosphate Galactose_1_P->Glucose_1_P GALT (Deficient in Galactosemia) Glycolysis Glycolysis Glucose_1_P->Glycolysis Experimental_Workflow cluster_prep Preparation Options cluster_analysis Analysis Options Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation Protein_Precipitation Protein Precipitation (for Plasma/Serum) Sample_Preparation->Protein_Precipitation SPE Solid Phase Extraction (SPE) Sample_Preparation->SPE Instrumental_Analysis Instrumental Analysis Protein_Precipitation->Instrumental_Analysis Derivatization Derivatization (for GC-MS) SPE->Derivatization SPE->Instrumental_Analysis GC_MS GC-MS Derivatization->GC_MS LC_MSMS LC-MS/MS Instrumental_Analysis->LC_MSMS Instrumental_Analysis->GC_MS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing GC_MS->Data_Processing

References

"minimizing by-product formation in galactonic acid synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for galactonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize by-product formation during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low yield of this compound and high percentage of unreacted galactose. 1. Inactive Catalyst: The catalyst may have lost its activity due to poisoning or improper storage. 2. Suboptimal Reaction Conditions: Temperature, pressure, or pH may not be ideal for the chosen catalyst. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Catalyst Activation/Replacement: Ensure the catalyst is properly activated according to the protocol. If activity is still low, consider using a fresh batch of catalyst. 2. Optimize Reaction Conditions: Refer to the detailed experimental protocols. For gold-based catalysts, ensure the temperature is around 80°C and oxygen pressure is adequately maintained (e.g., 2.5-7 bar).[1][2] For platinum catalysts, conditions may vary. 3. Increase Reaction Time: Monitor the reaction progress over a longer period. A 24-hour reaction time has been shown to be effective in some systems.[1][2]
Significant formation of galactaric acid (overoxidation). 1. Highly Active Catalyst: Catalysts like Platinum on carbon (Pt/C) are known to promote the oxidation of the terminal hydroxyl group, leading to aldaric acids.[2][3] 2. Prolonged Reaction Time or Harsh Conditions: Excessive reaction time or high temperatures can lead to overoxidation.1. Catalyst Selection: Switch to a gold-based catalyst, such as Au/Al2O3 or Au/TiO2, which exhibit lower selectivity towards the formation of aldaric acids.[2][3] 2. Reduce Reaction Time/Severity: Monitor the reaction closely and stop it once the desired conversion of galactose is achieved, without significant overoxidation. Consider lowering the temperature or oxygen pressure.
Presence of small organic acid by-products and humins (dark coloration of the reaction mixture). 1. High Reaction Temperature: Thermo-catalytic treatment of carbohydrates at elevated temperatures can lead to degradation products.[3]1. Lower Reaction Temperature: Maintain the reaction temperature at a moderate level, for instance, 80°C, to minimize the formation of humins and other degradation by-products.[3] 2. Purification: If humins are formed, they may need to be removed during the purification process, for example, through activated carbon treatment.
Difficulty in separating this compound from other aldonic acids (e.g., gluconic acid). 1. Similar Chemical Properties: Aldonic acids are epimers with very similar chemical and physical properties, making them challenging to separate by conventional chromatography.1. Selective Precipitation: Utilize the difference in solubility of the calcium salts. Calcium galactonate is significantly less soluble than calcium gluconate and can be selectively precipitated.[2][3] 2. Seed Crystallization: To aid precipitation, introduce a small number of pure calcium galactonate crystals to the solution.[2]
Inhibition of catalytic activity in acidic medium. 1. Catalyst Deactivation: Some catalysts exhibit poor performance and selectivity at low pH.[4]1. pH Adjustment: For catalysts that perform better under neutral or alkaline conditions, adjust the pH of the reaction mixture accordingly. Gold catalysts have the advantage of not requiring the addition of a base.[2]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the synthesis of this compound and the minimization of by-products.

Q1: What is the most common by-product in this compound synthesis and how can I avoid it?

A1: The most common by-product is galactaric acid, which results from the overoxidation of the terminal hydroxyl group of galactose.[2][3] To minimize its formation, it is recommended to use a gold-based catalyst (e.g., Au/Al2O3) instead of a more reactive catalyst like Pt/C.[2][3] Careful control of reaction time and temperature is also crucial to prevent overoxidation.

Q2: I am synthesizing this compound from a mixture of glucose and galactose. What by-products should I expect?

A2: When starting with a glucose-galactose mixture, you should expect to form gluconic acid from the oxidation of glucose.[1] Overoxidation can also lead to the formation of glucaric acid and galactaric acid.[2][3]

Q3: How can I effectively separate this compound from gluconic acid in my product mixture?

A3: A highly effective method for separating this compound from gluconic acid is through selective precipitation of their calcium salts. Calcium galactonate has a lower solubility and will precipitate out of the solution, allowing for its separation from the more soluble calcium gluconate.[2][3]

Q4: What are the optimal reaction conditions for selective synthesis of this compound using a gold catalyst?

A4: For an Au/Al2O3 catalyst, effective conditions for the selective oxidation of galactose to this compound have been reported to be a temperature of 80°C, an oxygen pressure of 2.5 bar, and a reaction time of 24 hours in an aqueous solution.[1][5] These conditions have been shown to yield high selectivity for the desired product.

Q5: What analytical techniques are suitable for monitoring the reaction and quantifying by-products?

A5: High-Performance Liquid Chromatography (HPLC) is a commonly used technique to monitor the conversion of galactose and the formation of this compound and its by-products.[2][3] For more detailed analysis and identification of unknown by-products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6]

Experimental Protocols

Selective Catalytic Oxidation of Galactose to this compound

This protocol is based on the use of a gold-on-alumina catalyst for the selective oxidation of galactose.

Materials:

  • D-galactose

  • Au/Al2O3 catalyst

  • Deionized water

  • Oxygen gas

  • Reaction vessel (e.g., stirred tank reactor)

Procedure:

  • Prepare an aqueous solution of D-galactose.

  • Add the Au/Al2O3 catalyst to the galactose solution in the reaction vessel. A low catalyst-to-substrate ratio (e.g., 1:1000 by weight) has been shown to be effective.[1][2]

  • Seal the reactor and purge with oxygen.

  • Pressurize the reactor with oxygen to the desired pressure (e.g., 2.5 bar).[1][5]

  • Heat the reaction mixture to 80°C while stirring.[1][5]

  • Maintain these conditions for 24 hours.[1][5]

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Separate the catalyst from the reaction mixture by filtration.

  • Analyze the product mixture using HPLC to determine the conversion of galactose and the selectivity to this compound.

Visualizations

Workflow for Minimizing By-product Formation

cluster_synthesis Synthesis Stage cluster_monitoring In-process Control cluster_workup Product Work-up start Start: Galactose Solution catalyst Catalyst Selection (e.g., Au/Al2O3) start->catalyst conditions Reaction Conditions (Temp: 80°C, Pressure: 2.5 bar O2) catalyst->conditions reaction Catalytic Oxidation conditions->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring decision Desired Conversion? monitoring->decision decision:e->reaction No filtration Catalyst Filtration decision:s->filtration Yes precipitation Selective Precipitation (Calcium Salt) filtration->precipitation separation Separation of this compound precipitation->separation

Caption: Workflow for this compound synthesis with by-product minimization.

Logical Relationship of Factors Affecting By-product Formation

cluster_factors Controllable Factors cluster_byproducts By-products catalyst Catalyst Type overoxidation Galactaric Acid catalyst->overoxidation Pt/C increases Au/Al2O3 decreases temp Temperature degradation Humins & Small Acids temp->degradation High temp increases pressure O2 Pressure pressure->overoxidation High pressure may increase time Reaction Time time->overoxidation Prolonged time increases

Caption: Factors influencing by-product formation in this compound synthesis.

References

Validation & Comparative

A Validated Novel HPLC-RID Method for Galactonic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and validation of a novel High-Performance Liquid Chromatography (HPLC) method utilizing Refractive Index Detection (RID) for the quantitative analysis of galactonic acid. This compound, a sugar acid derived from galactose, is of increasing interest in biomedical research and as a potential biomarker. Accurate and efficient quantification is crucial for its study in various biological and pharmaceutical matrices.

This document presents a detailed comparison of this novel method with existing analytical approaches, supported by experimental data. It aims to equip researchers with the necessary information to implement and adapt this method for their specific research needs.

Experimental Workflow for this compound Analysis by HPLC-RID

The general workflow for the analysis of this compound using HPLC with Refractive Index Detection is outlined below. This process encompasses sample preparation, chromatographic separation, detection, and data analysis.

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological or Pharmaceutical Sample Extraction Extraction of this compound Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection HPLC_System HPLC System with RID Column Aminex HPX-87H Column HPLC_System->Column Separation Chromatographic Separation Column->Separation Mobile_Phase Isocratic Mobile Phase (e.g., dilute H2SO4) Mobile_Phase->HPLC_System Injection->HPLC_System Detection Refractive Index Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General workflow for this compound analysis by HPLC-RID.

Comparative Analysis of HPLC Methods for Sugar Acid Quantification

The following table provides a comparative summary of the novel HPLC-RID method for this compound analysis against two alternative methods commonly employed for the quantification of sugars and sugar acids.

ParameterNovel HPLC-RID MethodAlternative Method 1: HPLC-UV (with Derivatization)Alternative Method 2: Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)
Principle Separation based on ion-exclusion/size-exclusion and detection based on changes in refractive index.Separation of derivatized analytes with UV detection.Separation based on ion exchange with electrochemical detection.
Stationary Phase Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H).Reversed-phase C18 column.Anion-exchange column.
Mobile Phase Isocratic dilute acid (e.g., 0.005 M H₂SO₄).Gradient of acetonitrile and buffer.Gradient of sodium hydroxide and sodium acetate.
Detection Refractive Index Detector (RID).UV/Vis or Diode Array Detector (DAD).Pulsed Amperometric Detector (PAD).
Derivatization Not required.Required (e.g., PMP derivatization).[1]Not required.
Linearity (R²) ≥ 0.999≥ 0.999[1]≥ 0.99
Limit of Detection (LOD) ~1-5 µg/mL~0.1-0.5 µg/mL (enhanced by derivatization)~0.01-0.1 µg/mL
Limit of Quantitation (LOQ) ~5-15 µg/mL~0.5-2 µg/mL~0.05-0.5 µg/mL
Precision (%RSD) < 2%< 2%< 5%
Accuracy (% Recovery) 95-105%95-105%90-110%

Detailed Experimental Protocol for the Novel HPLC-RID Method

This section provides a detailed methodology for the validated novel HPLC-RID method for the quantification of this compound.

1. Materials and Reagents

  • D-Galactonic acid standard (Sigma-Aldrich or equivalent)

  • Sulfuric acid (H₂SO₄), analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • Acetonitrile, HPLC grade

  • Syringe filters (0.22 µm, nylon or PVDF)

2. Instrumentation

  • HPLC system equipped with a quaternary or isocratic pump, autosampler, column oven, and a refractive index detector (RID).

  • Bio-Rad Aminex HPX-87H ion-exclusion column (300 mm x 7.8 mm) or equivalent.

  • Data acquisition and processing software.

3. Preparation of Standard Solutions and Mobile Phase

  • Mobile Phase: Prepare a 0.005 M H₂SO₄ solution by carefully adding the required volume of concentrated H₂SO₄ to ultrapure water. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of D-galactonic acid standard and dissolve it in 10 mL of ultrapure water to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with ultrapure water to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

4. Sample Preparation

  • For liquid samples (e.g., cell culture media, urine), centrifuge to remove particulate matter.

  • For solid samples (e.g., tissue, pharmaceutical formulations), perform a suitable extraction procedure (e.g., solid-liquid extraction with water or a mild acidic solution).

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: Bio-Rad Aminex HPX-87H

  • Mobile Phase: 0.005 M H₂SO₄

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 60 °C

  • RID Temperature: 40 °C

  • Run Time: 20 minutes

6. Validation Parameters

  • Linearity: Assessed by injecting the calibration standards in triplicate and constructing a calibration curve by plotting peak area against concentration.

  • Precision: Evaluated by analyzing replicate injections of a standard solution at three different concentrations on the same day (intra-day) and on three different days (inter-day).

  • Accuracy: Determined by the standard addition method, where known amounts of this compound are spiked into a sample matrix and the recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

Logical Comparison of Analytical Methodologies

The choice of an analytical method for this compound depends on the specific requirements of the study, such as sensitivity, sample matrix, and available instrumentation. The following diagram illustrates a logical comparison of the presented methods.

Start Need to Analyze this compound High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No IC_PAD IC-PAD (Highest Sensitivity, Specialized) High_Sensitivity->IC_PAD Yes Derivatization_Feasible Derivatization Step Feasible? Complex_Matrix->Derivatization_Feasible Yes Novel_HPLC_RID Novel HPLC-RID Method (Simple, Robust) Complex_Matrix->Novel_HPLC_RID No Derivatization_Feasible->Novel_HPLC_RID No HPLC_UV HPLC-UV with Derivatization (Good Sensitivity, More Complex) Derivatization_Feasible->HPLC_UV Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to Galactonic Acid and Other Aldonic Acids as Bioplastic Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable alternatives to petroleum-based plastics has led to significant research into bio-based and biodegradable polymers. Aldonic acids, a class of sugar acids derived from the oxidation of aldose sugars, represent a promising family of monomers for the synthesis of novel bioplastics. Their inherent chirality, hydrophilicity, and potential for biodegradation offer a unique design space for materials with tailored properties for applications ranging from packaging to biomedical devices. This guide provides a comparative analysis of galactonic acid alongside other common aldonic acids—gluconic acid and xylonic acid—as monomers for bioplastic production, supported by available experimental data and detailed methodologies.

Performance Comparison of Aldonic Acid-Based Bioplastics

Currently, comprehensive and directly comparable data on the mechanical and thermal properties of bioplastics derived from this compound, gluconic acid, and xylonic acid is limited in publicly available literature. However, based on existing research on individual poly(aldonate)s and general principles of polymer chemistry, we can construct a preliminary comparison. The following tables summarize the available data and expected properties.

Table 1: Comparison of Monomer Properties

PropertyThis compoundGluconic AcidXylonic Acid
Chemical Formula C₆H₁₂O₇C₆H₁₂O₇C₅H₁₀O₆
Molar Mass 196.16 g/mol 196.16 g/mol 166.13 g/mol
Source Oxidation of galactoseOxidation of glucoseOxidation of xylose
Key Features Epimer of gluconic acid, potentially influencing polymer crystallinity and degradation.Readily available, well-studied, and known to be highly biodegradable.[1]A C5 sugar acid, potentially leading to polymers with different chain flexibility and properties compared to C6-derived polymers.[2][3]

Table 2: Comparative Performance of Poly(aldonate) Bioplastics

PropertyPoly(galactonate)Poly(gluconate)Poly(xylonate)
Tensile Strength (MPa) Data not availableData not availableData not available
Young's Modulus (GPa) Data not availableData not availableData not available
Elongation at Break (%) Data not availableData not availableData not available
Glass Transition Temp. (Tg) Data not availableAmorphous (no Tg observed)Data not available
Melting Temp. (Tm) Data not available49.8 - 62.0 °C (for P(GL-CL) copolymers)Data not available
Decomposition Temp. (Td) Data not available282 - 489 °C (for P(GL-CL) copolymers)Data not available
Biodegradability Expected to be biodegradableReadily biodegradable[1]Expected to be biodegradable

Note: P(GL-CL) refers to copolymers of δ-gluconolactone and ε-caprolactone. The properties of the homopolymer poly(δ-gluconolactone) were not explicitly detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for the synthesis of bioplastics from aldonic acids are crucial for reproducibility and further research. Below are methodologies derived from available literature for the polymerization of aldonic acid lactones, which is a common route to producing polyesters.

Protocol 1: Ring-Opening Polymerization (ROP) of δ-Gluconolactone

This protocol is based on the synthesis of poly(δ-gluconolactone) and its copolymers.

Materials:

  • δ-Gluconolactone (d-GL)

  • ε-Caprolactone (CL) (for copolymerization)

  • Monomer-activated butyltin (IV) oxide (MBTO) catalyst

  • n-Octane (solvent)

Procedure:

  • A predetermined ratio of d-GL and CL (e.g., for copolymers) is added to a reaction vessel containing n-octane.

  • The MBTO catalyst is added to the mixture. The typical monomer to catalyst ratio is 500:1.

  • The reaction is carried out at a temperature range of 130-170°C for a duration of 4-8 hours.

  • The resulting polymer is then purified to remove any unreacted monomer and catalyst residues.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and crystallinity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td).

Experimental and Logical Workflows

To facilitate a clearer understanding of the processes involved in synthesizing and characterizing aldonic acid-based bioplastics, the following diagrams illustrate the key workflows.

experimental_workflow Monomer Aldonic Acid (e.g., Galactonic, Gluconic, Xylonic) Lactonization Lactonization Monomer->Lactonization Polymerization Polymerization (e.g., ROP, Polycondensation) Monomer->Polymerization Direct Polycondensation Lactone Aldonolactone Lactonization->Lactone Lactone->Polymerization Bioplastic Poly(aldonate) Polymerization->Bioplastic Mechanical Mechanical Testing (Tensile Strength, Young's Modulus) Bioplastic->Mechanical Thermal Thermal Analysis (DSC, TGA) Bioplastic->Thermal Structural Structural Analysis (NMR, GPC) Bioplastic->Structural

Fig. 1: General workflow for the synthesis and characterization of aldonic acid-based bioplastics.

Signaling Pathways and Biodegradation

The biodegradation of polyesters, including those derived from aldonic acids, is a critical aspect of their lifecycle and a key driver for their development. The general mechanism involves the enzymatic hydrolysis of the ester bonds, leading to the formation of smaller oligomers and, eventually, the constituent monomers. These monomers can then be assimilated by microorganisms and enter central metabolic pathways.

biodegradation_pathway Polymer Poly(aldonate) Hydrolysis Enzymatic Hydrolysis (e.g., Esterases, Lipases) Polymer->Hydrolysis Oligomers Oligomers Hydrolysis->Oligomers Monomers Aldonic Acids Oligomers->Monomers Metabolism Microbial Metabolism (e.g., TCA Cycle) Monomers->Metabolism EndProducts CO2, H2O, Biomass Metabolism->EndProducts

Fig. 2: Generalized biodegradation pathway for poly(aldonate) bioplastics.

While specific signaling pathways for the biodegradation of poly(galactonate), poly(gluconate), and poly(xylonate) are not yet well-elucidated, it is anticipated that a diverse range of microorganisms possessing esterase and lipase enzymes would be capable of degrading these polymers. The chirality and stereochemistry of the monomers may influence the specificity of the enzymes involved and the overall rate of biodegradation. Further research is needed to identify the specific microbial consortia and enzymatic pathways responsible for the degradation of these novel bioplastics.

Future Outlook

Aldonic acids present a versatile platform for the development of new bioplastics with a wide range of potential properties. This compound, as an epimer of the more common gluconic acid, is of particular interest as its stereochemistry could be leveraged to control the physical and degradation characteristics of the resulting polymers. While the current body of literature provides a foundational understanding, significant research is still required to fully explore the potential of these monomers. Future work should focus on:

  • Optimizing polymerization processes for this compound and xylonic acid to achieve high molecular weight polymers.

  • Conducting comprehensive mechanical and thermal testing of homopolymers and copolymers to establish structure-property relationships.

  • Investigating the biodegradation behavior of these new materials in various environments to understand their end-of-life options.

  • Exploring their biocompatibility for potential applications in the biomedical field, such as in drug delivery and tissue engineering.

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and other aldonic acids as valuable monomers for the next generation of sustainable bioplastics.

References

A Comparative Guide to Enzyme Cross-Reactivity with Galactonic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes that metabolize galactonic acid is crucial for fields ranging from metabolic engineering to drug design. This guide provides a comparative analysis of the cross-reactivity of key enzymes with this compound and its isomers, supported by available experimental data and detailed methodologies.

This document delves into the enzymatic landscape surrounding this compound, a sugar acid with various stereoisomers. The specificity of enzymes for a particular isomer is a critical determinant of metabolic pathway flux and can be exploited for biotechnological applications. Here, we compare the substrate preferences of three key enzymes: D-galactonate dehydratase, L-galactonate dehydratase, and L-galactonate-5-dehydrogenase.

Enzyme Specificity and Kinetic Parameters

The interaction between an enzyme and its substrate is characterized by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km generally indicating a higher affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following tables summarize the available quantitative data on the cross-reactivity of these enzymes with this compound and its isomers.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Notes
D-Galactonate Dehydratase Mycobacterium butyricumD-Galactonate1--Strictly specific for D-galactonate.[1]
Aspergillus terreusD-Galactonate8.33--
L-Galactonate Dehydratase Hypocrea jecorinaL-Galactonate~5--Active on L-galactonate and D-arabonate. No activity with D-galactonate, D-gluconate, L-gulonate, or D-xylonate.[1][2]
D-Arabonate---Activity is approximately 50% of that with L-galactonate.[2]
L-Galactonate-5-Dehydrogenase (YjjN) Escherichia coliL-Galactonate19.50.510.026 (52.4 min-1mM-1)Also shows activity with L-gulonate.[3]
L-Gulonate---Catalytic efficiency is similar to L-galactonate (104 min-1mM-1).[3]
L-Fuconate---No activity observed.[3]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are methodologies for assaying the activity of the discussed enzymes.

Protocol 1: Spectrophotometric Assay for D-Galactonate Dehydratase

This protocol is adapted from studies on D-galactonate dehydratase from Mycobacterium butyricum.

Principle: The enzymatic dehydration of D-galactonate produces 2-dehydro-3-deoxy-D-galactonate, which can be measured by monitoring the increase in absorbance at 235 nm.

Reagents:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Magnesium chloride (MgCl2) (10 mM)

  • D-Galactonate solution (substrate, 100 mM stock)

  • Purified D-galactonate dehydratase enzyme solution

  • Various this compound isomer solutions for cross-reactivity testing (100 mM stocks)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and MgCl2.

  • Add the enzyme solution to the reaction mixture and incubate for 5 minutes at 30°C to equilibrate.

  • Initiate the reaction by adding the D-galactonate solution (or an isomer for testing) to a final concentration of 10 mM.

  • Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 235 nm over time.

  • The initial reaction rate is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.

  • To determine Km and Vmax, vary the concentration of D-galactonate while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.

  • For cross-reactivity analysis, replace D-galactonate with other isomers at the same concentration and compare the reaction rates.

Protocol 2: Spectrophotometric Assay for L-Galactonate-5-Dehydrogenase

This protocol is based on the characterization of L-galactonate-5-dehydrogenase (YjjN) from E. coli.

Principle: The enzymatic oxidation of L-galactonate is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • NAD+ solution (10 mM)

  • L-Galactonate solution (substrate, 200 mM stock)

  • Purified L-galactonate-5-dehydrogenase enzyme solution

  • Various this compound isomer solutions for cross-reactivity testing (200 mM stocks)

Procedure:

  • In a UV-transparent microplate or cuvette, prepare a reaction mixture containing Tris-HCl buffer and NAD+.

  • Add the L-galactonate solution (or an isomer for testing) to the desired final concentration.

  • Initiate the reaction by adding the enzyme solution.

  • Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a plate reader or spectrophotometer.

  • Calculate the initial reaction rate from the linear phase of the reaction, using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • Determine kinetic parameters by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

  • Assess cross-reactivity by substituting L-galactonate with other isomers and comparing the resulting activities.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of D-Galacturonate Catabolism in Fungi

The following diagram illustrates the fungal pathway for D-galacturonic acid catabolism, which involves the production and subsequent conversion of L-galactonate.

fungal_galacturonate_pathway cluster_pathway Fungal D-Galacturonate Catabolism D_Galacturonic_Acid D-Galacturonic Acid L_Galactonic_Acid L-Galactonic Acid D_Galacturonic_Acid->L_Galactonic_Acid D-Galacturonate reductase Keto_Deoxy_Galactonate 2-Keto-3-deoxy- L-galactonate L_Galactonic_Acid->Keto_Deoxy_Galactonate L-Galactonate dehydratase Pyruvate_Glyceraldehyde Pyruvate + L-Glyceraldehyde Keto_Deoxy_Galactonate->Pyruvate_Glyceraldehyde Aldolase TCA_Cycle TCA Cycle Pyruvate_Glyceraldehyde->TCA_Cycle Further metabolism

Caption: Fungal pathway of D-galacturonic acid to the TCA cycle.

Experimental Workflow for Comparing Enzyme Substrate Specificity

This diagram outlines a generalized workflow for assessing and comparing the substrate specificity of an enzyme with various isomers of its primary substrate.

experimental_workflow cluster_workflow Comparative Enzyme Specificity Workflow start Start: Purified Enzyme & Substrate Isomers prepare_assays Prepare Reaction Mixtures (Buffer, Cofactors, Enzyme) start->prepare_assays add_substrates Initiate Reactions with Primary Substrate & Isomers prepare_assays->add_substrates monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) add_substrates->monitor_reaction calculate_rates Calculate Initial Reaction Rates monitor_reaction->calculate_rates kinetic_analysis Determine Kinetic Parameters (Km, kcat) for each Substrate calculate_rates->kinetic_analysis compare_efficiency Compare Catalytic Efficiency (kcat/Km) across Isomers kinetic_analysis->compare_efficiency end Conclusion on Substrate Specificity compare_efficiency->end

Caption: Workflow for comparing enzyme substrate specificity.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Columns for Galactonic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective separation and quantification of galactonic acid, a key sugar acid in various biological and industrial processes, is crucial for research and quality control. The choice of High-Performance Liquid Chromatography (HPLC) column is a critical factor that dictates the success of this separation. This guide provides a comparative overview of different HPLC columns for this compound analysis, supported by available experimental data and detailed protocols to aid in column selection and method development.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column for this compound separation depends on several factors, including the sample matrix, desired resolution, and compatibility with the detection method. The following table summarizes the performance characteristics of various column types based on available data.

Column TypeStationary PhasePrincipleMobile Phase ExampleKey AdvantagesPotential Considerations
Anion-Exchange Quaternary Ammonium Functionalized PolymerIon ExchangeNaOH GradientHigh selectivity for charged molecules like aldonic acids.[1]Requires specific ion-exchange chromatography systems.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polymer-based Amino (e.g., Shodex HILICpak VG-50)[2]PartitioningAcetonitrile/Ammonia Water Gradient[2]Good separation of polar compounds, MS-friendly mobile phases.[2]Requires careful mobile phase preparation and column equilibration.[3]
Mixed-Mode Weak Anion-Exchange and Reversed-PhaseMultipleAcetonitrile/Water with BufferCan retain and separate both hydrophilic and hydrophobic compounds.[4]Method development can be more complex due to multiple interaction modes.
Reversed-Phase C18 or similarHydrophobic InteractionAcetonitrile/Water with Acid (e.g., Phosphoric or Formic Acid)[5]Robust and widely available. MS-compatible methods are possible with volatile acids.[5]May have limited retention for highly polar molecules like this compound without ion-pairing agents.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the performance evaluation of different HPLC columns for this compound separation.

G cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare this compound Standard col_select Select Column for Evaluation (e.g., Anion-Exchange, HILIC, etc.) prep_std->col_select prep_sample Prepare Sample Matrix prep_sample->col_select instrument_setup Instrument Setup (Mobile Phase, Flow Rate, Temperature) col_select->instrument_setup injection Inject Standard & Sample instrument_setup->injection detection Data Acquisition (PDA, MS, RI, etc.) injection->detection peak_integration Peak Integration & Identification detection->peak_integration performance_eval Performance Evaluation (Resolution, Retention Time, Peak Shape) peak_integration->performance_eval comparison Compare Column Performance performance_eval->comparison

Experimental workflow for column performance evaluation.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

1. Anion-Exchange Chromatography with Pulsed Amperometric Detection

  • Objective: To separate and quantify monosaccharides and their corresponding aldonic acids, including this compound.

  • Column: CarboPac™ PA-10 (250 mm × 2 mm).[1]

  • Mobile Phase: A gradient of NaOH and NaOAc solution. The exact gradient program should be optimized based on the specific separation requirements.[1]

  • Flow Rate: Not specified, but typically around 0.2-0.5 mL/min for a 2 mm ID column.

  • Detection: Pulsed Amperometric Detection (PAD).[1]

  • Sample Preparation: Dilute samples in the appropriate concentration range (e.g., 0.1 to 10.0 mg/L) for linearity checks.[1]

2. HILIC Separation with Mass Spectrometric Detection

  • Objective: To achieve good separation and high-sensitivity analysis of hydrophilic compounds, including organic acids like this compound.

  • Column: Shodex HILICpak VG-50 2D (a polymer-based amino column).[2]

  • Mobile Phase: A gradient of ammonia water and acetonitrile. An example gradient could start with a high percentage of acetonitrile and gradually increase the ammonia water concentration.[2]

  • Flow Rate: Not specified, dependent on column dimensions and particle size.

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode for high sensitivity analysis of saccharides and organic acids.[2]

  • Key Insight: The use of an alkaline mobile phase on this polymer-based amino column allows for the effective elution and analysis of anionic compounds like organic acids.[2]

3. Reversed-Phase HPLC

  • Objective: To provide a simple and robust method for the analysis of D-Galacturonic acid.

  • Column: Newcrom R1.[5]

  • Mobile Phase: An isocratic mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For MS compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[5]

  • Detection: UV-Vis, MS.

  • Note: This method is scalable and can be used for preparative separation to isolate impurities.[5]

4. Mixed-Mode Chromatography

  • Objective: To separate a mixture of hydrophilic and acidic compounds.

  • Column: Amaze TR HPLC column.[4]

  • Principle: This column combines weak reversed-phase and weak anion-exchange mechanisms for retention and separation.[4]

  • Mobile Phase: An isocratic, MS-compatible mobile phase is used to achieve baseline separation.[4]

  • Key Advantage: This approach allows for the analysis of both hydrophilic and hydrophobic organic and inorganic acids in a single run.[4]

Conclusion

The optimal column for this compound separation is highly dependent on the specific analytical needs. Anion-exchange chromatography offers excellent selectivity for charged species. HILIC columns are well-suited for separating polar compounds and are compatible with mass spectrometry. Reversed-phase and mixed-mode columns provide versatility for analyzing samples containing a broader range of analytes. Researchers should consider the sample complexity, required sensitivity, and available detection methods when selecting the most appropriate column and developing their separation method.

References

A Comparative Guide to Alternative Microbial Strains for Efficient Galactonic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of galactonic acid, a valuable platform chemical and intermediate for pharmaceuticals and fine chemicals, is increasingly shifting towards sustainable microbial fermentation routes. This guide provides a comparative analysis of alternative microbial strains, focusing on their efficiency in producing this compound. We present key performance metrics, detailed experimental protocols, and visualizations of the underlying metabolic pathways to assist in the selection and development of optimal biocatalysts.

Comparative Performance of Microbial Strains

The selection of a microbial host is critical for developing a commercially viable this compound production process. Key performance indicators include titer (final product concentration), yield (product generated per unit of substrate consumed), and productivity (production rate). The following table summarizes the performance of prominent wild-type and engineered microbial strains.

Microbial StrainTypeSubstrateTiter (g/L)Yield (g/g or %)Productivity (g/L/h)Reference
Aspergillus niger ΔgaaBEngineered FungusD-galacturonic acid~7-90.6-0.9 g/gNot Reported[1][2]
Aspergillus niger (Engineered)Engineered FungusOrange Peel (Pectin)Not Reported~90%Not Reported[3]
Trichoderma reesei Δlgd1Engineered FungusD-galacturonic acidNot Reported0.6-0.9 g/gNot Reported[1][4]
Gluconobacter oxydansWild-type BacteriumD-galactose~19.364.3%~0.78[5]
Rhodosporidium toruloidesWild-type YeastD-galacturonic acidNot ReportedNot ReportedNot Reported[6]

Note: Direct comparison of productivity can be challenging due to variations in experimental conditions. The data presented is based on reported values under specific laboratory settings.

Metabolic Pathways and Engineering Strategies

The microbial production of this compound from D-galactose or its precursor D-galacturonic acid involves specific metabolic pathways. Understanding these pathways is crucial for targeted genetic engineering to enhance production.

Fungal D-galacturonic Acid Catabolic Pathway

In fungi like Aspergillus niger and Trichoderma reesei, D-galacturonic acid is catabolized through a series of enzymatic steps. A common metabolic engineering strategy involves blocking this pathway to accumulate an intermediate product. For L-galactonic acid production, the gene encoding L-galactonate dehydratase (gaaB in A. niger or lgd1 in T. reesei) is deleted. This knockout prevents the conversion of L-galactonate to 2-keto-3-deoxy-L-galactonate, leading to the accumulation and secretion of L-galactonic acid.[1][3]

Fungal_Galacturonic_Acid_Pathway D_Galacturonic_Acid D-Galacturonic Acid L_Galactonic_Acid L-Galactonic Acid D_Galacturonic_Acid->L_Galactonic_Acid GAAA KDG_Galactonate 2-keto-3-deoxy- L-galactonate L_Galactonic_Acid->KDG_Galactonate GAAB Pyruvate_Glyceraldehyde Pyruvate + L-Glyceraldehyde KDG_Galactonate->Pyruvate_Glyceraldehyde GAAC GAAA GAAA (D-galacturonic acid reductase) GAAB GAAB (L-galactonate dehydratase) [DELETED] GAAC GAAC (aldolase) Bacterial_Galactose_Oxidation cluster_periplasm Periplasmic Space D_Galactose_ext D-Galactose (extracellular) D_Galactonic_Acid_ext D-Galactonic Acid (extracellular) D_Galactose_ext->D_Galactonic_Acid_ext GDH GDH Membrane-bound Glucose Dehydrogenase Experimental_Workflow Strain_Selection Strain Selection (Wild-type or Engineered) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fermentation / Biotransformation Inoculum_Prep->Fermentation Sampling Sampling and Analysis (HPLC) Fermentation->Sampling Downstream Downstream Processing (Product Recovery) Fermentation->Downstream Optimization Process Optimization (pH, Temp, Substrate Conc.) Sampling->Optimization Feedback Loop Optimization->Fermentation

References

A Researcher's Guide to Derivatization Reagents for Galactonic Acid Analysis via GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of galactonic acid, a key sugar acid in various biological and industrial processes, is paramount. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but it necessitates a derivatization step to convert the non-volatile this compound into a form suitable for GC analysis. This guide provides an objective comparison of three commonly employed derivatization reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and Methyl Chloroformate (MCF), supported by experimental data and detailed protocols.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent significantly impacts the accuracy, sensitivity, and reproducibility of this compound analysis. The following table summarizes the key performance metrics for MSTFA, BSTFA/TMCS, and MCF based on studies of sugar acids and other organic acids.

Performance MetricMSTFABSTFA / TMCSMethyl Chloroformate (MCF)
Reaction Time 30 - 60 minutes30 - 60 minutesInstantaneous
Reaction Temperature 30 - 70°C60 - 70°CRoom Temperature
Derivative Stability Moderate; sensitive to moistureModerate; sensitive to moistureHigh; stable derivatives
Reproducibility (%RSD) Poorer for some organic acidsGenerally goodExcellent
Byproducts Volatile and often do not interfereCan sometimes interfere with analysisSeparates easily from derivatives
Safety Corrosive, moisture sensitiveCorrosive, moisture sensitiveToxic, corrosive

Experimental Protocols

Detailed methodologies for the derivatization of this compound using each of the three reagents are provided below. These protocols are based on established methods for the analysis of sugar acids.

Protocol 1: Two-Step Methoximation and Silylation with MSTFA

This is a widely used method for the analysis of sugars and sugar acids, involving the protection of the carbonyl group followed by silylation of the hydroxyl and carboxyl groups.

Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride (MeOx·HCl) solution (20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC-MS autosampler vials with inserts

Procedure:

  • Place the dried this compound sample in a GC vial.

  • Add 50 µL of the methoxyamine hydrochloride solution to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 45 minutes to complete the methoximation.

  • Cool the vial to room temperature.

  • Add 80 µL of MSTFA to the vial.

  • Recap the vial and vortex for 1 minute.

  • Incubate at 60°C for 30 minutes for silylation.

  • Cool to room temperature before GC-MS analysis.

Protocol 2: Two-Step Methoximation and Silylation with BSTFA/TMCS

Similar to the MSTFA protocol, this method uses BSTFA with a TMCS catalyst for silylation.

Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride (MeOx·HCl) solution (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC-MS autosampler vials with inserts

Procedure:

  • Place the dried this compound sample in a GC vial.

  • Add 50 µL of the methoxyamine hydrochloride solution.

  • Cap the vial, vortex, and incubate at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 80 µL of BSTFA + 1% TMCS.

  • Recap the vial, vortex, and incubate at 70°C for 60 minutes.

  • Cool to room temperature before analysis.

Protocol 3: Alkylation with Methyl Chloroformate (MCF)

This alternative to silylation offers a rapid, room temperature reaction with improved derivative stability.[1]

Materials:

  • Aqueous solution of this compound standard or sample

  • Methanol

  • Pyridine (anhydrous)

  • Methyl Chloroformate (MCF)

  • Chloroform

  • Sodium bicarbonate (1 M)

  • Anhydrous sodium sulfate

  • GC-MS autosampler vials with inserts

Procedure:

  • To 100 µL of the aqueous this compound sample in a vial, add 330 µL of methanol and 50 µL of pyridine.

  • Vortex the mixture for 10 seconds.

  • Add 50 µL of MCF and vortex for 30 seconds.

  • Add another 50 µL of MCF and vortex for another 30 seconds.

  • Add 400 µL of chloroform to extract the derivatives and vortex for 10 seconds.

  • Add 400 µL of 1 M sodium bicarbonate to quench the reaction and separate the phases, then vortex for 10 seconds.

  • Centrifuge to separate the layers.

  • Transfer the lower chloroform layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The sample is ready for GC-MS injection.

Visualizing the Experimental Workflows

The following diagrams illustrate the key steps in each derivatization protocol.

MSTFA_Workflow cluster_prep Sample Preparation cluster_methoximation Methoximation cluster_silylation Silylation cluster_analysis Analysis start Dried Galactonic Acid Sample methox Add MeOx·HCl in Pyridine start->methox heat1 Incubate at 60°C for 45 min methox->heat1 silylation Add MSTFA heat1->silylation heat2 Incubate at 60°C for 30 min silylation->heat2 analysis GC-MS Analysis heat2->analysis

MSTFA Derivatization Workflow

BSTFA_Workflow cluster_prep Sample Preparation cluster_methoximation Methoximation cluster_silylation Silylation cluster_analysis Analysis start Dried Galactonic Acid Sample methox Add MeOx·HCl in Pyridine start->methox heat1 Incubate at 70°C for 30 min methox->heat1 silylation Add BSTFA + 1% TMCS heat1->silylation heat2 Incubate at 70°C for 60 min silylation->heat2 analysis GC-MS Analysis heat2->analysis

BSTFA/TMCS Derivatization Workflow

MCF_Workflow cluster_prep Sample Preparation cluster_reaction Alkylation Reaction cluster_extraction Extraction cluster_analysis Analysis start Aqueous Galactonic Acid Sample add_reagents Add Methanol and Pyridine start->add_reagents add_mcf Add MCF (2x) add_reagents->add_mcf extract Add Chloroform add_mcf->extract quench Add NaHCO3 and Centrifuge extract->quench dry Dry Chloroform Layer with Na2SO4 quench->dry analysis GC-MS Analysis dry->analysis

MCF Derivatization Workflow

Conclusion

The selection of an appropriate derivatization reagent for this compound analysis is a critical decision that depends on the specific requirements of the study.

  • MSTFA and BSTFA/TMCS are well-established silylation reagents that are effective for sugar acids. The choice between them may depend on the specific instrumentation and potential for interfering byproducts. However, the stability of the resulting derivatives can be a concern.

  • MCF alkylation presents a compelling alternative, offering rapid, room-temperature derivatization and producing highly stable derivatives, which can lead to improved reproducibility.[1] This method is particularly advantageous for high-throughput metabolomics studies where sample stability and robustness are critical.

Researchers should carefully consider the trade-offs between these methods in terms of reaction conditions, derivative stability, and overall analytical performance to select the most suitable approach for their this compound analysis needs.

References

A Comparative Guide to Confirming the Identity of Galactonic Acid in Natural Product Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of bioactive compounds in natural product extracts is a critical step in drug discovery and development. Galactonic acid, a sugar acid derived from galactose, has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of analytical methodologies for the unequivocal confirmation of this compound in complex natural product matrices, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical technique for the confirmation of this compound is dictated by factors such as the complexity of the natural product matrix, the required sensitivity, and the availability of instrumentation. The two most powerful and commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection and fragmentation.Separation of compounds in the liquid phase with detection based on UV absorbance.
Sample Volatility Requires volatile or derivatized non-volatile compounds. This compound requires derivatization.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules like this compound.Suitable for non-volatile compounds that possess a UV chromophore.
Derivatization Mandatory for polar compounds like this compound to increase volatility. Common methods include silylation.Not required , which simplifies sample preparation and reduces potential for analyte degradation.Not required .
Selectivity & Confirmation High, based on retention time and mass spectrum.Very high, based on retention time, precursor ion mass, and fragmentation pattern (MS/MS).Lower selectivity, as multiple compounds can have similar retention times and UV spectra.
Sensitivity Generally high, but can be affected by derivatization efficiency and matrix interference.Typically offers the highest sensitivity and specificity, especially with techniques like Multiple Reaction Monitoring (MRM).Lower sensitivity compared to mass spectrometry-based methods.
Matrix Effects Can be significant, but often mitigated by the high separation efficiency of the gas chromatograph.Prone to ion suppression or enhancement from co-eluting matrix components, requiring careful method development and often the use of internal standards.Can be affected by co-eluting compounds that absorb at the same wavelength.
Quantitative Performance Good, with proper calibration and use of internal standards.Excellent, considered the gold standard for quantitative analysis in complex matrices.Suitable for quantification, but may lack the precision and accuracy of MS-based methods in complex extracts.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of sugar acids, providing an estimate of what can be expected for this compound analysis. It is important to note that these values are matrix-dependent and should be validated for each specific application.

ParameterGC-MS (with derivatization)LC-MS/MSHPLC-UV
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.05 - 5 ng/mL0.5 - 5 µg/mL
Linearity (R²) > 0.99> 0.995> 0.99
Recovery 80 - 110%85 - 115%75 - 105%
Precision (RSD%) < 15%< 10%< 20%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of this compound via Trimethylsilyl (TMS) Derivatization

This protocol is suitable for the analysis of this compound in microbial or plant extracts.

1. Extraction:

  • Lyophilize 10-50 mg of the natural product extract.

  • Add 1 mL of 80% methanol and vortex thoroughly.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant and dry it under a stream of nitrogen gas at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Incubate at 37°C for 90 minutes with shaking.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 37°C for 30 minutes with shaking.

  • Centrifuge to pellet any precipitate before transferring the supernatant to a GC-MS vial.

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 70°C, hold for 1 min, ramp to 310°C at 6°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

Confirmation: The identity of this compound is confirmed by comparing the retention time and the mass spectrum of the derivatized analyte in the sample to that of a derivatized authentic standard. The mass spectrum of the TMS-derivatized this compound will show characteristic fragment ions.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is advantageous due to its simplicity (no derivatization) and high selectivity, making it ideal for complex matrices.

1. Extraction and Sample Preparation:

  • Extract 10-50 mg of the lyophilized natural product with 1 mL of 80% methanol.

  • Vortex, sonicate, and centrifuge as described in the GC-MS protocol.

  • Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1:10) to minimize matrix effects.

  • Filter through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column for polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient will depend on the column and the complexity of the extract. A typical gradient might be: 0-1 min 5% B, 1-8 min ramp to 95% B, 8-10 min hold at 95% B, 10-10.1 min return to 5% B, 10.1-12 min re-equilibrate at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flows, temperature) for this compound by infusing a standard solution.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for this compound (e.g., m/z 195 -> m/z 75 and m/z 195 -> m/z 111).

Confirmation: The identity of this compound is confirmed by the co-elution of the analyte in the sample with an authentic standard at the same retention time and the presence of the correct precursor ion and at least two product ions with the same ratio as the standard.

Visualizing the Workflow and Rationale

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship for confirming the identity of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway cluster_confirmation Identity Confirmation NaturalProduct Natural Product Extract Extraction Extraction (e.g., 80% Methanol) NaturalProduct->Extraction Cleanup Cleanup/Dilution (e.g., SPE or Dilution) Extraction->Cleanup Derivatization Derivatization (e.g., Silylation) Cleanup->Derivatization For GC-MS LCMS_Analysis LC-MS/MS Analysis Cleanup->LCMS_Analysis For LC-MS/MS GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Confirmation Identity Confirmed GCMS_Analysis->Confirmation LCMS_Analysis->Confirmation

Caption: Experimental workflow for this compound identification.

logical_relationship cluster_criteria Confirmation Criteria cluster_logic Analyte Analyte in Extract RT Matching Retention Time with Standard Analyte->RT MS1 Matching Precursor Ion (m/z) with Standard Analyte->MS1 MS2 Matching Fragmentation Pattern (MS/MS) with Standard Analyte->MS2 Confirmed This compound Identity Confirmed Logic AND RT->Logic MS1->Logic MS2->Logic Logic->Confirmed metabolic_pathway Galactose D-Galactose Galactonolactone D-Galactono-1,4-lactone Galactose->Galactonolactone Galactose Dehydrogenase GalactonicAcid D-Galactonic Acid Galactonolactone->GalactonicAcid Lactonase or Spontaneous Hydrolysis PPP Pentose Phosphate Pathway GalactonicAcid->PPP

Comprehensive Review of Galactonic Acid Derivatives: An Examination of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature reveals a significant lack of data on the in vivo and in vitro efficacy of galactonic acid derivatives. Extensive searches have consistently resulted in information pertaining to gallic acid and its derivatives, which are structurally and functionally distinct from this compound.

While research into the biological activities of various acid derivatives is a robust field, it appears that this compound and its specific derivatives have not been a significant focus of published efficacy studies. The available literature predominantly centers on the well-documented antioxidant, anti-inflammatory, and anticancer properties of gallic acid and its esters or amides.

One study was identified that investigated the in vitro prebiotic potential of this compound itself, suggesting it may selectively stimulate the growth of beneficial gut bacteria. However, this study did not explore derivatives of this compound, nor did it provide a comparison of efficacy between different compounds or between in vitro and in vivo models.

Professionals seeking to explore the therapeutic potential of this compound derivatives should be aware of the current gap in the scientific literature. There is a clear opportunity for novel research in this area, including:

  • The synthesis and characterization of novel this compound derivatives.

  • Systematic in vitro screening of these derivatives for various biological activities (e.g., antimicrobial, antiviral, anticancer, immunomodulatory).

  • Subsequent in vivo studies in relevant animal models to determine the efficacy, pharmacokinetics, and safety of promising candidates.

At present, a comparative guide on the in vivo versus in vitro efficacy of this compound derivatives cannot be constructed due to the absence of requisite experimental data in published research. The scientific community would benefit greatly from foundational research to establish the biological activities and therapeutic potential of this class of compounds.

"spectroscopic comparison of D-galactonic acid and L-galactonic acid"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between enantiomers is critical. This guide provides a comprehensive spectroscopic comparison of D-galactonic acid and L-galactonic acid, offering key data and experimental insights to distinguish these mirror-image molecules.

D-galactonic acid and its enantiomer, L-galactonic acid, are sugar acids derived from the oxidation of D-galactose and L-galactose, respectively. While they share the same molecular formula (C₆H₁₂O₇) and connectivity, their stereochemical difference imparts distinct biological activities and chiroptical properties. This guide delves into a comparative analysis using various spectroscopic techniques, highlighting which methods can and cannot differentiate between these two stereoisomers.

Spectroscopic Data Comparison

As enantiomers, D- and L-galactonic acid exhibit identical spectroscopic properties in achiral environments. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not distinguish between the two forms. The key to their differentiation lies in chiroptical methods like Circular Dichroism (CD) and the measurement of specific optical rotation.

Achiral Spectroscopic Techniques (NMR, IR, MS)

The following table summarizes the expected spectroscopic data for both D- and L-galactonic acid based on data available for the D-enantiomer. The data for the L-enantiomer is predicted to be identical.

Spectroscopic TechniqueParameterD-Galactonic AcidL-Galactonic Acid (Predicted)
¹H NMR (600 MHz, 5% DMSO, pH 7.0)Chemical Shifts (δ) [ppm]4.24, 3.97, 3.96, 3.95, 3.94, 3.69, 3.68, 3.67, 3.64, 3.63, 3.62[1]4.24, 3.97, 3.96, 3.95, 3.94, 3.69, 3.68, 3.67, 3.64, 3.63, 3.62
IR Spectroscopy Key Absorptions (cm⁻¹)~3300 (broad, O-H stretch), ~1725 (C=O stretch)~3300 (broad, O-H stretch), ~1725 (C=O stretch)
Mass Spectrometry (MS)Molecular Weight196.16 g/mol 196.16 g/mol
Chiroptical Techniques (Specific Rotation and Circular Dichroism)

Chiroptical techniques are essential for distinguishing between enantiomers.

TechniqueParameterD-Galactonic AcidL-Galactonic Acid
Specific Optical Rotation [α]²⁰D (c=1, H₂O)-6.7°[2]+6.7° (Predicted)
Circular Dichroism (CD) SpectrumExpected to show a CD spectrumExpected to show a mirror-image CD spectrum to the D-enantiomer

Note on Mutarotation: The specific optical rotation of D-galactonic acid in water can vary over time, with reported values ranging from -3.49° to +12.95°, due to the equilibrium between the open-chain form and cyclic lactone forms.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon skeleton and proton environments. This technique will not differentiate between D- and L-enantiomers but will confirm the overall structure of galactonic acid.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the temperature to a constant value, typically 25°C.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carboxylic acid and hydroxyl groups.

Protocol:

  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: Mix a small amount of the finely ground this compound sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture in a die under high pressure to form a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Perform a background scan with an empty sample compartment (for KBr pellet) or a clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the IR beam path.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain fragmentation patterns for structural elucidation.

Protocol (LC-MS):

  • Sample Preparation: Dissolve a small amount of the this compound sample in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., water or a water/acetonitrile mixture).

  • LC Separation:

    • Use a suitable LC column for separating polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

    • Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile and water with a modifier like formic acid or ammonium formate).

  • MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500).

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.

Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between the D- and L-enantiomers based on their differential absorption of circularly polarized light.

Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in a transparent solvent (e.g., water) to a known concentration (typically in the mg/mL range). The solution must be free of any particulate matter.

    • Use a quartz cuvette with a known path length (e.g., 0.1 cm or 1 cm).

  • Instrument Setup:

    • Turn on the instrument and purge with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Allow the lamp to warm up.

    • Set the desired wavelength range (e.g., 190-300 nm), scan speed, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the spectrum of the sample.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • The resulting CD spectrum will show positive and/or negative bands, measured in millidegrees (mdeg). The spectrum for the L-enantiomer will be a mirror image of the D-enantiomer's spectrum.

Signaling Pathways and Experimental Workflows

The metabolism of D-galactonate in some bacteria proceeds through the De Ley-Doudoroff pathway. This pathway provides a biological context for the relevance of D-galactonic acid.

De_Ley_Doudoroff_Pathway D_Galactose D-Galactose enzyme1 Galactose dehydrogenase D_Galactose->enzyme1 D_Galactonate D-Galactonate enzyme2 D-Galactonate dehydratase D_Galactonate->enzyme2 Two_Keto 2-keto-3-deoxy-D-galactonate enzyme3 2-keto-3-deoxy-D-galactonate aldolase Two_Keto->enzyme3 G3P Glyceraldehyde-3-phosphate Pyruvate Pyruvate enzyme1->D_Galactonate enzyme2->Two_Keto enzyme3->G3P enzyme3->Pyruvate

De Ley-Doudoroff pathway for D-galactonate metabolism.

An experimental workflow for the chiral analysis of a mixture of D- and L-galactonic acid would typically involve chiral chromatography followed by detection.

Chiral_Analysis_Workflow cluster_prep Sample Preparation cluster_separation Chiral Separation cluster_detection Detection cluster_analysis Data Analysis Sample Mixture of D- and L-Galactonic Acid Chiral_LC Chiral HPLC Column Sample->Chiral_LC Detector Polarimeter or CD Detector Chiral_LC->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram Quantification Quantification of Enantiomeric Ratio Chromatogram->Quantification

Workflow for chiral separation and analysis of this compound enantiomers.

References

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